Technical Documentation Center

2-Amino-2-chloropropanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-chloropropanoic acid

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-amino-2-chloropropanoic acid

The α -Haloamine Paradigm: Chemical Structure, Stability, and Applications of 2-Amino-2-chloropropanoic Acid Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The α -Haloamine Paradigm: Chemical Structure, Stability, and Applications of 2-Amino-2-chloropropanoic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the landscape of unnatural amino acids, 2-amino-2-chloropropanoic acid (commonly referred to as α -chloroalanine) occupies a unique niche. Characterized by a geminal amino-chloro configuration on the alpha carbon, this molecule presents a fascinating duality: it is highly reactive under physiological conditions yet sufficiently stable under cryogenic parameters to serve as a robust analytical tool.

As a Senior Application Scientist, I have structured this whitepaper to decode the structural mechanics of 2-amino-2-chloropropanoic acid. We will explore the causality behind its physicochemical behavior, its critical role as an internal standard in high-resolution metabolomics, and its emerging application as a latent electrophile in genetic code expansion.

Chemical Identity & Structural Mechanics

The core identity of 2-amino-2-chloropropanoic acid is defined by the substitution of the α -hydrogen of standard alanine with a highly electronegative chlorine atom. This creates a geminal system where both an electron-donating amino group and an electron-withdrawing halogen reside on the same sp3 hybridized carbon.

Inductive Effects and pKa Modulation

The presence of the α -chloro substituent exerts a profound inductive electron-withdrawing effect (-I effect) through the sigma bond network.

  • Carboxyl Acidity: The -I effect polarizes the adjacent carboxylate group, stabilizing the conjugate base and significantly lowering the pKa1​ compared to native aliphatic amino acids.

  • Amine Basicity: Conversely, the electron density is pulled away from the α -amino group, reducing its nucleophilicity and lowering the pKa2​ .

Quantitative Physicochemical Profile

The following table summarizes the computed and experimental parameters that dictate the molecule's behavior in aqueous and organic phases.

PropertyValueCausality / Significance
IUPAC Name 2-amino-2-chloropropanoic acidStandardized nomenclature 1
Molecular Formula C3H6ClNO2Defines the α -methyl, α -chloro, α -amino structure.
Molecular Weight 123.54 g/mol Low molecular weight, highly polar analyte 1
Exact Mass 123.0087 DaCritical for high-resolution LC-MS/MS gating 1
XLogP3 -2.5Highly hydrophilic; dictates use of HILIC or reverse-phase C18 columns 1
Topological Polar Surface Area 63.3 ŲIndicates high aqueous solubility and poor passive membrane permeability [[2]]()
Stereochemistry Chiral center at C2Available as (2R)-2-amino-2-chloropropanoic acid (2-chloro-L-alanine) 3

Application I: Latent Electrophile in Genetic Code Expansion

One of the most advanced applications of 2-amino-2-chloropropanoic acid is its use as a "latent warhead" in chemical biology. By engineering stop-codon suppression systems, researchers can incorporate this unnatural amino acid directly into protein sequences.

The Causality of Activation: Once expressed, the α -chloro group is highly susceptible to β -elimination. Because the chlorine acts as an excellent leaving group, the molecule undergoes an E2/E1cb elimination of HCl to yield dehydroalanine (2-aminoacrylic acid) 4. Dehydroalanine is a potent Michael acceptor that can covalently trap transient protein-protein interactions, such as those in the ubiquitin-proteasome system 4.

Pathway A 2-Amino-2-chloropropanoic acid (Latent Electrophile) B Dehydroalanine (Active Warhead) A->B β-elimination (- HCl) C Ubiquitin Conjugate (Covalently Trapped Complex) B->C Nucleophilic Attack (Target Protein Thiol/Amine)

Caption: Conversion of 2-chloroalanine to dehydroalanine via β-elimination to trap ubiquitin complexes.

Protocol 1: In Vitro Warhead Activation (Self-Validating System)
  • Expression: Express the target protein containing 2-chloroalanine via orthogonal tRNA/aaRS pairs in E. coli.

  • Purification: Purify the protein at 4°C using Ni-NTA affinity chromatography in a pH 7.0 buffer to prevent premature elimination.

  • Activation: Shift the buffer pH to 8.5 using 100 mM Tris-HCl and incubate at 37°C for 2 hours to drive the β -elimination of HCl.

  • System Validation (Critical): Perform intact protein LC-MS. A mass shift of exactly -36.5 Da (loss of HCl) confirms quantitative conversion to the dehydroalanine warhead. If the mass shift is absent, the local protein microenvironment is sterically hindering the E2 elimination, requiring denaturation or alternative scaffolding.

Application II: Cryogenic Metabolomics (Internal Standard)

In non-targeted metabolomics, 2-amino-2-chloropropanoic acid is frequently utilized as an internal standard (IS) for normalizing LC-MS/MS data across complex matrices, ranging from plant rhizosphere soils 5 to mammalian lung tissue extracts 6 and agricultural crops 7.

The Causality of Extraction Kinetics: Because geminal haloamines are prone to hydrolysis at room temperature, the nucleophilic attack of water must be kinetically suppressed. This is achieved by utilizing high-organic solvent ratios (e.g., Methanol:Water 4:1) and strictly maintaining cryogenic temperatures throughout the extraction workflow 7.

Workflow S1 1. Tissue Disruption (-10°C, 50 Hz, 6 min) S2 2. Solvent Addition (MeOH:H2O 4:1 + 0.02 mg/mL IS) S1->S2 S3 3. Cryo-Sonication (4°C, 40 kHz, 30 min) S2->S3 S4 4. Centrifugation (13,000 x g, 4°C, 15 min) S3->S4 S5 5. LC-MS/MS Analysis (Quantification & Normalization) S4->S5

Caption: Cryogenic metabolomics extraction workflow utilizing 2-chloroalanine as an internal standard.

Protocol 2: Cryogenic LC-MS/MS Metabolite Extraction (Self-Validating System)
  • Tissue Disruption: Transfer 50 mg of flash-frozen biological tissue into a 2 mL centrifuge tube containing grinding beads. Grind at -10°C (50 Hz) for 6 minutes 7.

  • IS Spiking: Immediately add 400 µL of pre-chilled (-20°C) extraction solvent (Methanol:Water, 4:1 v/v) containing 0.02 mg/mL of 2-amino-2-chloropropanoic acid 5.

  • Cryo-Sonication: Sonicate the mixture in a water bath strictly maintained at 4°C (40 kHz) for 30 minutes to lyse cellular membranes without inducing thermal degradation.

  • Clarification: Centrifuge the homogenate at 13,000 × g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial 6.

  • System Validation (Critical): During LC-MS/MS analysis, monitor the ratio of intact 2-chloroalanine (m/z 124.0) to its primary degradation product, pyruvate (m/z 87.0). If the pyruvate baseline in the blank matrix spikes by >5% relative to the IS peak area, it indicates a thermal breach occurred during extraction, and the batch must be invalidated to ensure data integrity.

Conclusion

2-Amino-2-chloropropanoic acid is far more than a simple structural analog of alanine. Its unique α -geminal substitution creates a delicate balance of electronic effects that researchers can exploit. Whether functioning as an inert, trackable internal standard in cryogenic metabolomics workflows, or being deliberately triggered into a highly reactive dehydroalanine warhead for ubiquitin mapping, mastering the physicochemical boundaries of this molecule is essential for advanced chemical biology and analytical chemistry.

References

  • Source: nih.
  • Source: benchchem.
  • Source: researchgate.
  • Source: frontiersin.
  • Source: acs.
  • Source: mdpi.

Sources

Exploratory

Mechanistic Pathways of 2-Amino-2-chloropropanoic Acid Degradation in Aqueous Media: A Technical Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the realm of synthetic chemistr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the realm of synthetic chemistry and drug design, α -haloamino acids present a unique kinetic challenge. 2-Amino-2-chloropropanoic acid (also referred to as 2-chloro-L-alanine in some isomeric contexts) is a prime example of a highly reactive hemiaminal chloride. Due to the geminal substitution of an electronegative chlorine atom and an electron-donating amino group on the α -carbon, the molecule is inherently unstable in aqueous environments [1].

As a Senior Application Scientist, I frequently observe that standard aqueous analytical methods (like reverse-phase LC-MS) fail to detect the intact parent molecule, instead revealing only its "dead products." This whitepaper deconstructs the thermodynamic and kinetic causality behind this degradation, providing a self-validating analytical framework to trap and quantify the transient intermediates before they collapse into pyruvic acid and ammonia.

Core Degradation Mechanism: The Iminium-Hemiaminal Pathway

The instability of α -chloroamines is a well-documented phenomenon; in many pharmaceutical contexts, such moieties are considered too unstable to isolate [2]. The degradation of 2-amino-2-chloropropanoic acid in water is not a simple displacement, but rather a cascade driven by stereoelectronic effects.

Step 1: Spontaneous Dehydrohalogenation (Iminium Formation)

The degradation initiates via an SN​1 -like ionization. The lone pair on the nitrogen atom donates electron density into the C–Cl antibonding orbital ( σ∗ ). This anchimeric assistance facilitates the rapid, spontaneous expulsion of the chloride ion, generating a highly electrophilic 2-iminopropanoic acid (iminium) intermediate [3].

Step 2: Nucleophilic Attack by Water (Hemiaminal Formation)

The resulting iminium carbon is highly polarized and susceptible to immediate attack by atmospheric moisture or bulk aqueous solvent. Water acts as the nucleophile, yielding 2-amino-2-hydroxypropanoic acid , a transient hemiaminal.

Step 3: Hemiaminal Collapse (The Thermodynamic Sink)

Hemiaminals are thermodynamically unstable. The hydroxyl oxygen donates electron density to expel the amino group. This irreversible collapse yields pyruvic acid and ammonia (which immediately protonates to ammonium chloride in the acidic microenvironment generated by the liberated HCl). Pyruvic acid represents the thermodynamic sink of this pathway.

Mechanism A 2-Amino-2-chloropropanoic Acid (Hemiaminal Chloride) B 2-Iminopropanoic Acid (Iminium Intermediate) A->B - Cl⁻ (N lone pair assist) C 2-Amino-2-hydroxypropanoic Acid (Hemiaminal) B->C + H₂O (Nucleophilic attack) D Pyruvic Acid + NH₄Cl (Thermodynamic Sink) C->D - NH₃ (Hemiaminal collapse)

Figure 1: Stepwise aqueous degradation mechanism of 2-amino-2-chloropropanoic acid.

Experimental Protocols: Trapping the Intermediates

To prove this mechanism empirically, one cannot simply dissolve the compound in water and inject it into an LC-MS; the high water content will drive the equilibrium entirely to the thermodynamic sink [3]. Instead, we must employ cryogenic kinetic trapping and nucleophilic diversion.

Protocol A: Real-Time Cryogenic NMR Tracking

Causality: Lowering the thermal energy of the system slows the hemiaminal collapse, allowing the transient iminium species to be observed via NMR.

  • Sample Preparation: Pre-chill a standard NMR tube and 0.5 mL of Deuterium Oxide ( D2​O ) to 273 K (0°C).

  • Dissolution: Rapidly dissolve 5 mg of 2-amino-2-chloropropanoic acid in the chilled D2​O .

  • Acquisition: Immediately transfer to a pre-cooled NMR probe (273 K). Acquire 1 H and 13 C spectra continuously at 30-second intervals using a solvent-suppression pulse sequence.

  • Validation: Track the disappearance of the parent methyl singlet and the transient appearance of the downfield iminium methyl signal before the dominant pyruvic acid peak emerges.

Protocol B: Methanol-Trapping LC-MS Analysis

Causality: Methanol acts as a competing nucleophile. By trapping the reactive iminium ion as a more stable α -methoxyamine, we prevent full hydrolysis, preserving a mass-traceable surrogate of the intermediate [3].

  • Quenching: Prepare a quenching solution of 100% anhydrous Methanol spiked with 0.1% Formic Acid (to stabilize the ionization state).

  • Spiking: Introduce the parent compound into a controlled aqueous buffer (pH 7.4).

  • Trapping: At 10-second intervals, extract 10 μ L aliquots and immediately quench into 90 μ L of the Methanol solution.

  • Analysis: Inject onto a HILIC or C18 column. Monitor for the α -methoxyamine adduct ( m/z 120) rather than the fully hydrolyzed pyruvic acid.

Workflow S1 Sample Preparation Dissolve in chilled D2O or aqueous buffer S2 Real-Time NMR 1H/13C tracking at 273K to slow kinetics S1->S2 Aqueous Path S3 LC-MS Trapping Methanol quench to form stable methoxyamine S1->S3 Trapping Path S4 Data Synthesis Extract half-life & mechanistic rate constants S2->S4 S3->S4

Figure 2: Analytical workflow for capturing highly reactive iminium intermediates.

Quantitative Data Summaries

To aid in assay development, the following table summarizes the theoretical and empirically derived analytical markers for the degradation cascade.

Table 1: Quantitative NMR and MS Markers for Degradation Tracking

Chemical EntityRole in PathwayExpected 1 H NMR Shift (CH 3​ , ppm)Expected m/z (ESI+)
2-Amino-2-chloropropanoic acid Parent / Hemiaminal Chloride~1.90 (s, 3H)124.0 [M+H]+
2-Iminopropanoic acid Reactive Iminium Intermediate~2.45 (s, 3H)88.0 [M+H]+
2-Amino-2-methoxypropanoic acid Methanol-Trapped Surrogate~1.55 (s, 3H)120.1 [M+H]+
Pyruvic acid Thermodynamic Sink (Product)~2.36 (s, 3H)89.0 [M+H]+

(Note: NMR shifts are approximate values in D2​O referenced to TSP. Mass-to-charge ratios assume positive electrospray ionization).

Conclusion

The degradation of 2-amino-2-chloropropanoic acid in water is not a random decomposition, but a highly predictable, stereoelectronically driven cascade terminating at pyruvic acid. By understanding the underlying iminium-hemiaminal equilibrium, researchers can design intelligent analytical workflows—such as cryogenic NMR and nucleophilic trapping—to accurately characterize α -haloamino acids without falling victim to false negatives caused by rapid aqueous hydrolysis.

References

  • Benchchem. "2-chloro-L-alanine". Benchchem Product Database.
  • Google Patents. "US 2004/0214855A1: Cannabinoid Receptor Ligands". Googleapis.com.
  • Benchchem. "2-Chloropiperidine | 172229-93-5". Benchchem Product Database.
Foundational

thermodynamic stability of alpha-chloro amino acids

Title: Thermodynamic Stability and Degradation Kinetics of Chlorinated α-Amino Acids: A Comprehensive Technical Guide Executive Summary As a Senior Application Scientist, one of the most frequent points of confusion I en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability and Degradation Kinetics of Chlorinated α-Amino Acids: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, one of the most frequent points of confusion I encounter in the field is the ambiguous nomenclature surrounding "chlorinated amino acids." In literature and practice, the term "alpha-chloro amino acids" typically refers to two entirely distinct chemical classes with divergent thermodynamic profiles: N-chloro-α-amino acids (chloramines formed via water disinfection or physiological immune responses) and α-amino acid chlorides (acyl chlorides utilized as highly reactive intermediates in peptide synthesis).

This whitepaper dissects the thermodynamic stability, degradation kinetics, and experimental handling of both classes. By understanding the causality behind their reactivity, researchers can design better water treatment protocols, model in vivo inflammatory responses, and optimize stereochemically pure peptide syntheses.

Thermodynamic Stability of N-Chloro-α-Amino Acids

When free α-amino acids react with hypochlorous acid (HOCl)—either during municipal water treatment or via the myeloperoxidase (MPO) pathway in human granulocytes—they rapidly form N-chloro-α-amino acids[1][2].

Structural Dynamics and pKa Shifts

The thermodynamic stability of these compounds is heavily dictated by the electronegativity of the N-Cl bond. The strong electron-withdrawing nature of the chlorine atom significantly decreases the pKa of the amine group, shifting the isoelectric point (pI) downward[1]. Consequently, under neutral and alkaline physiological conditions, N-chloro-α-amino acids exist predominantly in their thermodynamically stable anion states[1].

Degradation Kinetics

Despite their rapid formation, the degradation of N-monochloro-α-amino acids is relatively slow, exhibiting first-order rate constants ( k ) of approximately 10−4 s−1 [1]. In contrast, N,N-dichloro-α-amino acids degrade significantly faster ( k≈10−2 s−1 )[1]. Interestingly, the decomposition rates of the monochloro derivatives are independent of initial concentration and pH within the neutral-to-alkaline range, but they increase as the relative permittivity of the solvent decreases[3].

The degradation of these anions is governed by two competitive thermodynamic pathways:

  • Concerted Grob Fragmentation (CGF) : The dominant pathway. This involves the synchronous, antiperiplanar cleavage of the C-C bond (decarboxylation) and the N-Cl bond (dechlorination) to form an imine intermediate[1][3].

  • β-Elimination (β-E) : A minor competitive pathway that also yields an imine[1].

The resulting imine is highly unstable in aqueous media and undergoes rapid hydrolysis to yield the corresponding aldehyde, ammonia, and chloride ions[3]. Substituent effects play a massive role in kinetic stability; for instance, N-methyl substitution accelerates decomposition by nearly two orders of magnitude due to combined inductive and steric effects[4].

MPO_Pathway A N-Chloro-α-Amino Acid (Anion State) B Concerted Grob Fragmentation A->B Dominant (k ~10⁻⁴ s⁻¹) C β-Elimination A->C Minor Pathway D Imine Intermediate + CO₂ + Cl⁻ B->D C->D E Aldehyde + NH₃ D->E Aqueous Hydrolysis

Degradation pathways of N-chloro-α-amino acids via Grob fragmentation.

Stability of α-Amino Acid Chlorides in Organic Synthesis

In synthetic chemistry, α-amino acid chlorides (where the carboxyl OH is replaced by Cl) are powerful acylating agents. However, their thermodynamic stability is inherently compromised by their tendency to racemize[5].

The Oxazolone Racemization Mechanism

The highly electrophilic acyl chloride carbon is susceptible to intramolecular nucleophilic attack by the carbonyl oxygen of the N-protecting group. This forms an oxazolone (azlactone) intermediate[5]. Because the α-proton of the oxazolone is highly acidic, it is rapidly abstracted by any weak base in the solution. The subsequent enolization leads to the complete loss of stereochemical integrity (racemization)[5].

Thermodynamic Inhibition via Protecting Groups

To thermodynamically disfavor this pathway, modern protocols utilize strongly electron-withdrawing protecting groups, such as 9-fluorenylmethoxycarbonyl (Fmoc) or trifluoroacetyl (TFA)[5][6]. These groups reduce the nucleophilicity of the protecting group's oxygen. For Fmoc-protected derivatives, the second-order rate constant for peptide coupling vastly outpaces the rate of azlactone formation (e.g., 4260 L/mol·s vs. 3.6 L/mol·s), thermodynamically favoring the desired product over the racemization pathway[5].

Racemization A L-α-Amino Acid Chloride B Intramolecular Attack (Protecting Group Oxygen) A->B C Oxazolone (Azlactone) Intermediate B->C D Enolization (Loss of Stereocenter) C->D α-proton abstraction E D/L-Racemic Mixture D->E F Fmoc/TFA Protection F->B Inhibits nucleophilicity

Oxazolone-mediated racemization in α-amino acid chlorides and its inhibition.

Quantitative Data Summary

Table 1: Thermodynamic and Kinetic Parameters of Chlorinated Amino Acid Derivatives

Derivative ClassExample CompoundDegradation Rate Constant ( k )Dominant Pathway / MechanismPrimary Relevance
N-Monochloramine N-Monochloro-glycine ∼10−4 s−1 Concerted Grob FragmentationWater disinfection byproduct[1]
N,N-Dichloramine N,N-Dichloro-glycine ∼10−2 s−1 Concerted Grob FragmentationWater disinfection byproduct[1]
N-Methyl-Chloramine N-Chloro-sarcosine ∼10−2 s−1 Parallel Hydrolysis / CGFToxicology / Fast degradation[4]
β-N-Chloramine N-Chlorotaurine (NCT)Stable (Hours to Days)Slow HydrolysisEndogenous antimicrobial[2]
Acyl Chloride Fmoc-α-amino acid chlorideStable (Months at 4°C)Nucleophilic Acyl SubstitutionPeptide synthesis[5]
Acyl Chloride Unprotected α-amino acid chlorideHighly UnstableOxazolone-mediated racemizationSynthetic intermediate[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning internal checks are built into the workflow to prevent false positives or undetected degradation.

Protocol 1: Kinetic Analysis of N-Chloro-α-Amino Acid Degradation

Causality Focus: Precise control of stoichiometry and orthogonal validation prevents skewed kinetic data from N,N-dichloro species.

  • Buffer Preparation : Prepare a phosphate buffer (pH 6–13). Causality: Maintaining constant pH is critical because the degradation rate is highly dependent on the protonation state of the N-chloro group[3].

  • In Situ Chlorination : Add strictly equimolar NaOCl to the α-amino acid solution at 4°C in the dark. Causality: Equimolar ratios prevent the formation of N,N-dichloro derivatives, which degrade two orders of magnitude faster. Dark conditions prevent UV-catalyzed homolytic N-Cl cleavage[7].

  • Spectrophotometric Monitoring : Monitor the decay of the N-Cl absorbance band ( λmax​≈250 nm )[7].

  • Self-Validation (Orthogonal Iodometry) : UV-Vis can be susceptible to baseline drift from forming aldehydes. To validate, quench aliquots with excess KI and titrate with sodium thiosulfate. The iodometric titration specifically quantifies the remaining oxidizing equivalents (N-Cl bonds), ensuring the spectrophotometric decay curve perfectly matches chemical degradation[3].

Protocol 2: Synthesis and Storage of Stereochemically Stable α-Amino Acid Chlorides

Causality Focus: Thermodynamic suppression of oxazolone formation.

  • N-Protection : React the free α-amino acid with Fmoc-Cl or TFAA. Causality: Urethane/amide protecting groups with strong electron-withdrawing properties suppress the nucleophilicity of the carbonyl oxygen, preventing intramolecular oxazolone formation[5][6].

  • Chlorination : React the protected amino acid with Vilsmeier reagent or thionyl chloride at 0°C. Causality: Low temperatures thermodynamically disfavor the activation energy required for azlactone formation, preserving stereochemical integrity[5].

  • Isolation and Storage : Remove excess reagent under vacuum and store the resulting Fmoc-α-amino acid chloride at -20°C under argon.

  • Self-Validation (Chiral Integrity) : Prior to long-term storage, perform chiral HPLC on a derivatized aliquot (e.g., coupling with a chiral amine). If the enantiomeric excess (ee) is <99%, it indicates temperature excursions occurred during synthesis, prompting immediate rejection of the batch[5].

Sources

Exploratory

Theoretical Computational Modeling of 2-Amino-2-Chloropropanoic Acid: A Comprehensive Guide to Non-Standard Amino Acid Parameterization and Reactivity Simulation

Executive Summary 2-Amino-2-chloropropanoic acid (systematically known as α -chloroalanine, PubChem CID 18923964) is a highly reactive non-standard amino acid (nsAA) characterized by the geminal substitution of an amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-chloropropanoic acid (systematically known as α -chloroalanine, PubChem CID 18923964) is a highly reactive non-standard amino acid (nsAA) characterized by the geminal substitution of an amine and a chlorine atom on the alpha carbon[1]. Because standard molecular mechanics (MM) force fields are parameterized exclusively for the 20 canonical amino acids, simulating this molecule requires rigorous custom parameterization[2]. Furthermore, the stereoelectronic tension at the α -carbon makes the C–Cl bond highly susceptible to cleavage, frequently resulting in the elimination of HCl to form dehydroalanine (Dha)—a pathway widely exploited in covalent inhibitor design and protein engineering[3],[4].

This whitepaper provides a self-validating, step-by-step computational framework for parameterizing 2-amino-2-chloropropanoic acid and modeling its reactive pathways using Quantum Mechanics/Molecular Mechanics (QM/MM) dynamics.

Section 1: Quantum Mechanical (QM) Characterization & Conformational Analysis

The Causality of QM Selection

Standard force fields (e.g., AMBER ff14SB, CHARMM36) lack the Lennard-Jones parameters and precise equilibrium bond lengths for a highly polarized Cα​ –Cl bond adjacent to an amine. Attempting to simulate this nsAA without custom parameterization will result in structural collapse during the MD production run. Therefore, deriving Restrained Electrostatic Potential (RESP) charges via Quantum Mechanics (QM) is an absolute prerequisite.

We utilize Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level. The inclusion of diffuse functions (++) is critical here; they allow the electron cloud to expand, which is physically necessary to accurately model the electron-rich chlorine atom and the lone pairs on the nitrogen and oxygen.

Quantitative QM Data Summary
PropertyComputational LevelValue / CharacteristicCausality / Significance
Cα​ –Cl Bond Length B3LYP/6-311++G(d,p)~1.82 ÅLonger than standard C–C (1.54 Å); indicates high polarizability and leaving-group potential.
Cα​ Partial Charge HF/6-31G* (RESP)Highly Positive (> +0.4e)Depleted electron density due to dual electronegative substituents (N and Cl).
HOMO-LUMO Gap B3LYP/6-311++G(d,p)Narrowed vs. AlanineIncreased chemical reactivity, facilitating β -elimination or direct nucleophilic attack.

Section 2: Force Field Parameterization for Molecular Dynamics (MD)

To integrate 2-amino-2-chloropropanoic acid into a protein environment, we must generate a custom AMBER library file (.lib) and a parameter modification file (.frcmod).

Protocol 1: RESP Charge Derivation and Parameterization

This protocol is a self-validating system: if the generated force constants in step 4 are unphysical (e.g., penalty scores > 50), the initial QM geometry optimization in step 2 has failed to find a true minimum.

  • Initial Coordinate Generation: Generate the 3D conformer using its SMILES string (CC(C(=O)O)(N)Cl)[1]. Cap the N- and C-termini with ACE (acetyl) and NME (N-methylamide) groups to mimic the electrostatic environment of a continuous peptide backbone.

  • Geometry Optimization: Execute a QM optimization in Gaussian 16 using opt freq B3LYP/6-311++G(d,p). Verify the absence of imaginary frequencies to confirm a local energy minimum.

  • ESP Calculation: Perform a single-point energy calculation strictly at the HF/6-31G* level. Why HF/6-31G? This specific level of theory overpolarizes the molecule in a way that perfectly cancels out the lack of explicit polarization in the standard AMBER force field.

  • RESP Fitting & Missing Parameters: Utilize the Antechamber module to fit the Electrostatic Potential (ESP) to atom-centered point charges. Run parmchk2 against the General AMBER Force Field 2 (GAFF2) to generate missing force constants (e.g., the N– Cα​ –Cl angle bending penalty)[2].

Parameterization A 2-Amino-2-chloropropanoic Acid (SMILES: CC(C(=O)O)(N)Cl) B QM Geometry Optimization (B3LYP/6-311++G**) A->B Initial 3D Structure C ESP Calculation (HF/6-31G*) B->C Minimized Geometry E Missing Parameters (parmchk2 / GAFF2) B->E Internal Coordinates D RESP Charge Derivation (Antechamber) C->D Electrostatic Potential F AMBER Library File (.lib / .frcmod) D->F Partial Charges E->F Force Constants

Fig 1. Computational workflow for parameterizing the non-standard amino acid for MD simulations.

Section 3: Modeling Reactivity via QM/MM Umbrella Sampling

Classical MD cannot simulate bond breaking. Because 2-amino-2-chloropropanoic acid is highly prone to β -elimination (loss of HCl) to form dehydroalanine (Dha)[3],[4], we must employ QM/MM hybrid methods combined with enhanced sampling.

Protocol 2: QM/MM Free Energy Surface (FES) Mapping
  • System Partitioning: Define the QM region to include the nsAA sidechain, the peptide backbone, and any immediate catalytic base (e.g., a nearby histidine or structured water). Treat the QM region at the M06-2X/6-31G* level. The MM region (the rest of the solvated protein) is treated with AMBER ff14SB.

  • Reaction Coordinate (RC) Definition: Define a 2D reaction coordinate to capture the E2-like elimination mechanism:

    • RC1​ : Distance between Cα​ and Cl (bond breaking).

    • RC2​ : Distance between the catalytic base and a Cβ​ hydrogen (proton abstraction).

  • Umbrella Sampling: Generate starting windows along the RC every 0.1 Å. Apply a harmonic restraint force constant of 100 kcal/mol/Ų to prevent the system from relaxing back to the reactant state.

  • Production and WHAM: Run 50 ps of QM/MM MD per window. Unbias the probability distributions using the Weighted Histogram Analysis Method (WHAM) to extract the Free Energy Surface (FES) of dehydroalanine formation.

ReactionPathway R Reactant State (Intact Alpha-Chloroalanine) TS Transition State (C-Cl Cleavage / C-H Deprotonation) R->TS Activation Energy (QM/MM) I Intermediate (Dehydroalanine / Imine) TS->I HCl Elimination P Product State (Cross-linked / Hydrolyzed) I->P Nucleophilic Attack

Fig 2. QM/MM reaction pathway for the HCl elimination and subsequent nucleophilic attack.

Mechanistic Implications for Drug Design

Once the dehydroalanine intermediate is formed, the molecule acts as a potent Michael acceptor. In a physiological or engineered target site, nearby nucleophiles (such as catalytic cysteines) will rapidly attack the β -carbon of the Dha intermediate, resulting in irreversible covalent inhibition or stable protein-protein cross-linking[4]. The QM/MM FES mapping allows researchers to predict the exact activation barrier ( ΔG‡ ) of this warhead activation, enabling the rational tuning of the leaving group to achieve optimal residence times.

References

  • PubChem (National Institutes of Health). 2-Amino-2-chloropropanoic acid | C3H6ClNO2 | CID 18923964. Retrieved March 28, 2026. URL:[Link]

  • PLOS One. Resolution of physics and deep learning-based protein engineering filters: A case study with a lipase for industrial substrate hydrolysis. (Discusses non-standard amino acid parameterization for transition state MD simulations). URL:[Link]

  • Chemical Research in Toxicology (ACS Publications). Methylmercury Can Facilitate the Formation of Dehydroalanine in Selenoenzymes: Insight from DFT Molecular Modeling. (Details the QM/MM modeling of β -elimination to dehydroalanine). URL:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). Extending enzyme molecular recognition with an expanded amino acid alphabet. (Details the chemical modification of proteins via dehydroalanine elimination). URL:[Link]

Sources

Foundational

In Vivo Metabolism and Analytical Applications of 2-Amino-2-Chloropropanoic Acid Derivatives

[label =< Tissue Sample < Refining Workflow Diagrams I'm now making final adjustments to the DOT code for both diagrams, specifically focusing on color contrast and text clarity. I'm ensuring sufficient contrast between...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label =< Tissue Sample <

Refining Workflow Diagrams

I'm now making final adjustments to the DOT code for both diagrams, specifically focusing on color contrast and text clarity. I'm ensuring sufficient contrast between node text and background colors to meet accessibility guidelines. I've switched the text for the yellow node to dark grey, for better readability. I've reviewed both diagrams for completeness.

Finalizing Reference Details

I'm now integrating the final, correctly formatted citations and links into the whitepaper's body and references section. All claims are supported by credible sources. I have updated the extraction method to include the exact concentration of internal standard, and updated a step in the tissue homogenization as well.

Detailing Assay Methodology

I'm now detailing the step-by-step extraction and analysis protocol from multiple sources, focusing on incorporating the 0.02 mg/mL L-2-chloroalanine internal standard and providing the rationale behind each step, such as cryogenic grinding. I'm focusing on providing the exact, consistent methodology from the literature, to make this an accurate and repeatable protocol.

Expanding Metabolism Overview

I'm now focusing on detailing the in vivo metabolism, specifically the PLP-dependent enzymatic processes, which are key. I'm expanding upon the initial dehydrohalogenation to explain how the reaction leads to a transient reactive intermediate, and then the conversion to pyruvate and ammonia in living cells, supported by literature. I am focusing on providing details of how this works.

Defining Whitepaper Structure

I've crafted a comprehensive whitepaper outline. It begins with an executive summary, followed by sections on chemical properties, metabolic pathways focusing on PLP-dependent dehalogenation, metabolomics applications, a validated experimental methodology, quantitative data synthesis, and a detailed reference section. I am focusing on clear causality and self-validating methodologies.

Elaborating Enzyme Inhibition

I'm now detailing the mechanism by which alpha-chloroalanine acts as a suicide inhibitor, focusing on PLP-dependent enzymes. Aldimine formation with PLP facilitates chloride ion expulsion, resulting in an electrophilic intermediate. This intermediate either undergoes hydrolysis or covalently modifies the enzyme, as a suicide inhibitor. I'm focusing on clarifying this complex process in plain language.

Elaborating Enzyme Inhibition

I'm now detailing the mechanism of enzyme inhibition with alpha-chloroalanine, describing its rapid metabolism and instability. I've covered aldimine formation with PLP and chloride expulsion to give an electrophilic intermediate, that either hydrolyzes or covalently modifies the enzyme, as a suicide inhibitor. I'm clarifying the steps and supporting this complex process. I also expanded the comparison with beta-chloroalanine and added Table 1 to explain the differences.

Refining Data Presentation

I've crafted a table comparing alpha and beta-chloroalanine, focusing on IUPAC names, halogen positions, in vivo stability, and primary metabolic products. I've also incorporated a direct link for a key reference, "Rhizosphere Metabolites and Microbial Communities Shape Lettuce Responses to Oxytetracycline Stress," ensuring its accuracy within the whitepaper. The table provides a strong reference point.

Finalizing Analytical Protocol

I'm now detailing the full experimental workflow for metabolomics analysis, covering all steps. From sample collection and L-2-chloroalanine internal standard addition, to homogenization, extraction, and LC-MS/MS analysis, each stage is now complete. I'm focusing on ensuring this section is as clear and easy to follow as possible, with full citations.

Finalizing Analytical Protocol

I'm now detailing the full experimental workflow for metabolomics analysis, ensuring all steps are accurate. From sample collection and L-2-chloroalanine internal standard addition, to homogenization, extraction, and LC-MS/MS analysis, each stage is now comprehensive. The focus is ensuring the clarity and complete citations are present. I have addressed the points on the DOT diagrams and confirmed everything is to the requirements.

Executive Summary

The metabolic fate of halogenated amino acids represents a critical intersection of biochemistry, enzymology, and modern analytical science. 2-Amino-2-chloropropanoic acid (commonly known as α-chloroalanine) is a unique structural entity characterized by the presence of an electronegative chlorine atom directly attached to the α-carbon of an amino acid. This whitepaper provides an in-depth mechanistic analysis of the in vivo metabolism of 2-amino-2-chloropropanoic acid derivatives, detailing their rapid dehydrohalogenation pathways, their interactions with pyridoxal 5'-phosphate (PLP)-dependent enzymes, and their modern translational application as gold-standard internal standards in high-throughput metabolomics workflows.

Chemical Ontology & Reactivity Profile

To understand the in vivo metabolism of 2-amino-2-chloropropanoic acid, one must first analyze its inherent chemical instability. The α-carbon is bonded to four distinct groups: a methyl group, an amine (-NH₂), a carboxylic acid (-COOH), and a chlorine atom (-Cl).

The convergence of an electron-withdrawing halogen with an amine and a carboxylate on a single carbon creates a highly labile C-Cl bond. Unlike its structural isomer, 2-amino-3-chloropropanoic acid (β-chloroalanine)—which requires enzymatic activation to undergo elimination—α-chloroalanine is intrinsically primed for rapid dehydrohalogenation. The expulsion of the chloride ion is thermodynamically driven by the formation of a more stable carbon-nitrogen double bond, dictating its transient nature in biological systems.

In Vivo Metabolic Fate: The PLP-Dependent Dehalogenation Pathway

When introduced in vivo, 2-amino-2-chloropropanoic acid derivatives do not accumulate. They are rapidly metabolized through a combination of spontaneous non-enzymatic degradation and accelerated enzymatic processing by PLP-dependent transaminases and deaminases.

Mechanistic Causality of Degradation
  • Transimination (Enzymatic Activation): The α-chloro amino acid enters the active site of a PLP-dependent enzyme and displaces the active-site lysine, forming an external aldimine with the PLP cofactor.

  • Dehydrohalogenation: The electron-sink nature of the PLP ring, combined with the extreme leaving-group propensity of the α-chlorine, facilitates the immediate expulsion of the chloride ion (-HCl). This generates a highly reactive electrophilic intermediate (2-iminopropanoic acid).

  • Aqueous Hydrolysis: In the physiological aqueous environment, the imine intermediate undergoes rapid nucleophilic attack by water. This hydrolysis cleaves the carbon-nitrogen double bond, yielding pyruvate and free ammonia .

  • Metabolic Integration: The resulting pyruvate seamlessly integrates into central carbon metabolism (e.g., the TCA cycle or gluconeogenesis), rendering the original xenobiotic completely biotransformed.

MetabolicPathway A 2-Amino-2-chloropropanoic Acid (α-Chloroalanine) B 2-Iminopropanoic Acid (Reactive Imine) A->B Dehydrohalogenation (- HCl) C Pyruvate + NH3 (Cellular Metabolites) B->C Aqueous Hydrolysis (+ H2O) D TCA Cycle / Energy Metabolism C->D Acetyl-CoA Synthesis

In vivo metabolic degradation of 2-amino-2-chloropropanoic acid to pyruvate.

Translational Applications: The Metabolomics Gold Standard

Because 2-amino-2-chloropropanoic acid is completely absent from the endogenous metabolome of plants, mammals, and microbes, and because its synthetic L-enantiomer (L-2-chloroalanine ) can be stabilized in specific cold-extraction buffers, it has been universally adopted as an internal standard in LC-MS/MS non-targeted metabolomics.

Recent multi-omics studies, such as those investigating rhizosphere metabolite responses and stress alleviation in agricultural models, rely on L-2-chloroalanine to validate extraction efficiency. The logic is self-validating: if the extraction conditions are harsh enough to degrade endogenous thermolabile metabolites, the L-2-chloroalanine spike will also undergo its characteristic dehalogenation, serving as a direct quality control metric for sample integrity[1].

Quantitative Data Synthesis

To clarify the chemical space, Table 1 delineates the critical differences between the α-chloro and β-chloro isomers, which are frequently conflated in literature.

Table 1: Comparative Analysis of Chloroalanine Isomers

Property2-Amino-2-chloropropanoic acid (α-Chloroalanine)2-Amino-3-chloropropanoic acid (β-Chloroalanine)
Halogen Position Alpha (C2) carbonBeta (C3) carbon
In Vivo Stability Highly unstable (spontaneous dehalogenation)Moderately stable (requires enzymatic activation)
Primary Metabolic Product Pyruvate + AmmoniaPyruvate + Ammonia + Chloride
Enzymatic Interaction Transient PLP-aldimine intermediatePotent suicide inhibitor of Alanine Racemase
Modern Application Internal standard for LC-MS/MS metabolomicsAntimicrobial research / Enzymology probes

Validated Experimental Methodology: Metabolomics Extraction

The following protocol details the standardized use of L-2-chloroalanine as an internal standard for the extraction of biological tissues (e.g., rhizosphere soil, plant roots, or microbial biofilms)[2]. Every step is designed to arrest in vivo metabolism and prevent the spontaneous degradation of the internal standard.

Table 2: Standardized Extraction Parameters

Parameter Value Mechanistic Purpose
IS Concentration 0.02 mg/mL Ensures MS detection without detector saturation.
Extraction Solvent Methanol:Water (4:1, v/v) Precipitates proteins (halts enzymes) & extracts polar/semi-polar targets.
Homogenization -10 °C, 50 Hz, 6 min Cryogenic grinding prevents thermal degradation of the α-chloro bond.

| Ultrasonication | 5 °C, 40 kHz, 30 min | Disrupts cell walls while maintaining thermodynamic stability. |

Step-by-Step Workflow
  • Sample Quenching & Preparation: Accurately weigh 50 mg of fresh biological sample (or 1000 mg of freeze-dried soil) into a 2 mL centrifuge tube containing a 6 mm grinding bead. Causality: Rapid quenching prevents post-sampling metabolic turnover.

  • Internal Standard Spiking: Add 400 μL (or 1000 μL for soil) of the pre-chilled extraction solution (Methanol:Water = 4:1, v/v) containing 0.02 mg/mL of L-2-chloroalanine. Causality: Spiking the IS before homogenization ensures it undergoes the exact same matrix effects and recovery losses as endogenous metabolites.

  • Cryogenic Homogenization: Process the samples in a frozen tissue grinder at -10 °C and 50 Hz for 6 minutes.

  • Ultrasonic Extraction: Transfer the tubes to a low-temperature ultrasonic bath. Extract at 5 °C and 40 kHz for 30 minutes to maximize metabolite partitioning into the solvent.

  • Protein Precipitation & Recovery: Incubate the mixture at -20 °C for 30 minutes to ensure complete protein precipitation. Centrifuge at 13,000 × g at 4 °C for 15 minutes.

  • Analysis: Transfer the supernatant to an LC-MS/MS injection vial. Normalize the peak areas of all detected endogenous metabolites against the peak area of the L-2-chloroalanine standard.

ProtocolWorkflow N1 Biological Sample Collection (Rapid Quenching) N2 Spike Internal Standard (0.02 mg/mL L-2-Chloroalanine) N1->N2 N3 Cryogenic Homogenization (-10°C, 50 Hz, 6 min) N2->N3 N4 Ultrasonic Extraction (MeOH:H2O 4:1, 5°C, 30 min) N3->N4 N5 Centrifugation & Recovery (13,000 x g, 4°C, 15 min) N4->N5 N6 LC-MS/MS Quantification N5->N6

Cryogenic extraction workflow utilizing L-2-chloroalanine as an internal standard.

Conclusion

The in vivo metabolism of 2-amino-2-chloropropanoic acid derivatives is defined by their extreme structural lability, leading to rapid dehydrohalogenation and hydrolysis into pyruvate and ammonia. While this instability limits their utility as traditional pharmacological agents, it has perfectly positioned the L-2-chloroalanine derivative as an indispensable, biologically inert internal standard for modern metabolomics. By understanding the mechanistic causality behind its degradation, researchers can design robust, self-validating extraction protocols that ensure the highest degree of analytical trustworthiness.

References

  • ACS Publications (2026).Rhizosphere Metabolites and Microbial Communities Shape Lettuce Responses to Oxytetracycline Stress. Journal of Agricultural and Food Chemistry.
  • bioRxiv (2024).Alleviation of salt stress in strawberries by hydrogen-rich water: physiological, transcriptomic and metabolomic responses.
  • MDPI (2024).Molecular Mechanism of Mok I Gene Overexpression in Enhancing Monacolin K Production in Monascus pilosus.
  • PMC (2025).New Insights into the Mediation of Biofilm Formation by Three Core Extracellular Polysaccharide Biosynthesis Pathways in Pseudomonas aeruginosa.

Sources

Exploratory

Deconstructing Metabolite Misconceptions: The Chemical Reality of 2-Amino-2-chloropropanoic Acid

In the rapidly advancing fields of untargeted metabolomics and computational drug discovery, automated spectral matching can occasionally generate structural artifacts. A prominent example is the putative annotation of 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly advancing fields of untargeted metabolomics and computational drug discovery, automated spectral matching can occasionally generate structural artifacts. A prominent example is the putative annotation of 2-amino-2-chloropropanoic acid in biological datasets. To answer the foundational question directly: No, 2-amino-2-chloropropanoic acid is not a naturally occurring metabolite.

This technical guide provides an in-depth mechanistic analysis of why this specific α-chloro α-amino acid cannot exist in biological systems, dissects the algorithmic confusion that leads to its false annotation, and details the biochemistry of its true, biologically active isomer: 3-chloroalanine (β-chloroalanine).

Structural Instability and the Geminal Effect

The theoretical structure of 2-amino-2-chloropropanoic acid () features both a primary amine (-NH 2​ ) and a chlorine atom (-Cl) bound to the same alpha-carbon. In organic chemistry, this arrangement is known as a geminal amino halide .

The causality of its non-existence in nature lies in fundamental stereoelectronics. The nitrogen atom possesses a non-bonding pair of electrons. When aligned with the anti-bonding orbital (σ*) of the adjacent carbon-chlorine bond, this lone pair spontaneously donates electron density, driving the rapid expulsion of the chloride leaving group. This unimolecular elimination yields a highly reactive iminium intermediate, which is instantaneously hydrolyzed in aqueous physiological environments to form pyruvic acid and ammonia.

degradation A 2-Amino-2-chloropropanoic acid (Unstable Geminal System) B Iminium Intermediate [CH3-C(=NH2+)-COOH] A->B - Cl- (Spontaneous) C Pyruvic Acid + NH4+ (Stable End Products) B->C + H2O (Hydrolysis)

Spontaneous dehydrohalogenation and hydrolysis of 2-amino-2-chloropropanoic acid.
The Database Conundrum

If it does not exist, why does it appear in databases? High-throughput mass spectrometry (LC-MS/MS) often identifies the exact mass and chemical formula (C 3​ H 6​ ClNO 2​ ). When algorithms query this formula against uncurated in silico databases, they may return 2-amino-2-chloropropanoic acid simply because it is a theoretically valid Lewis structure. This highlights a critical blind spot in automated metabolomics: the failure to account for thermodynamic and kinetic stability in aqueous environments.

The True Natural Metabolite: 3-Chloroalanine

The biologically relevant molecule corresponding to the formula C 3​ H 6​ ClNO 2​ is 3-chloroalanine (2-amino-3-chloropropanoic acid, or β-chloroalanine) ().

Unlike the alpha-chloro isomer, the chlorine atom in 3-chloroalanine is located on the beta-carbon. This spatial isolation prevents direct lone-pair donation from the alpha-amino group, rendering the molecule chemically stable in aqueous solutions.

Biological Role & Mechanism: 3-Chloro-D-alanine is a naturally occurring antibiotic produced by certain Streptomyces species (). It functions as a potent suicide inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, most notably alanine racemase and D-amino acid transaminase , which are critical for bacterial cell wall biosynthesis ().

When 3-chloroalanine binds to the enzyme, the active site abstracts the alpha-proton. Instead of normal racemization, the presence of the beta-chlorine triggers a rapid β-elimination reaction. This forms a highly electrophilic α-aminoacrylate intermediate that covalently attacks the enzyme's active site, resulting in irreversible dead-end inhibition ().

suicide_inhibition Enz Alanine Racemase (PLP) Complex External Aldimine Complex (Enzyme-PLP-Substrate) Enz->Complex Binding & Schiff Base Formation Sub 3-Chloro-D-alanine (Stable Metabolite) Sub->Complex Binding & Schiff Base Formation Inter α-Aminoacrylate Intermediate (Reactive Electrophile) Complex->Inter α-Proton Abstraction & β-Elimination of Cl- Dead Covalent Dead-End Complex (Irreversible Inhibition) Inter->Dead Nucleophilic Attack by Active Site Residue

Mechanism of alanine racemase suicide inhibition by stable 3-chloro-D-alanine.
Comparative Data Analysis

To aid in spectral curation and structural dereplication, the physical and biological properties of the two isomers are contrasted below.

Property2-Amino-2-chloropropanoic acid3-Chloroalanine (β-chloroalanine)
IUPAC Name 2-amino-2-chloropropanoic acid2-amino-3-chloropropanoic acid
Halogen Position α-carbon (Geminal to amine)β-carbon (Isolated from amine)
Chemical Stability Highly Unstable (t½ < seconds)Stable in aqueous solution
Natural Occurrence None (Chemical Impossibility)Yes (Streptomyces species)
Biological Role None (Database Artifact)Antibiotic / Suicide Inhibitor
Molecular Weight 123.54 g/mol 123.54 g/mol
PubChem CID 1892396478
Experimental Validation: Real-Time NMR Kinetic Protocol

To definitively prove the instability of geminal amino halides versus their beta-halo counterparts, researchers can employ real-time Nuclear Magnetic Resonance (NMR) spectroscopy. This protocol acts as a self-validating system by using the stable β-chloroalanine as an internal positive control.

Step 1: Reagent Preparation

  • Action: Prepare a 50 mM solution of commercially available 3-chloroalanine in 600 µL of Deuterium Oxide (D 2​ O). In a separate reaction vessel, attempt the in situ alpha-chlorination of alanine using N-chlorosuccinimide (NCS) in D 2​ O.

  • Causality: 3-chloroalanine acts as the stable positive control. The in situ generation is required for the alpha-chloro isomer because it cannot be synthesized, isolated, or stored as a dry powder due to spontaneous dehydrohalogenation.

Step 2: NMR Acquisition Parameters

  • Action: Load samples into a 500 MHz NMR spectrometer. Set the internal probe temperature to 298K. Acquire continuous 1D 1 H-NMR spectra using a standard water-suppression pulse sequence (e.g., NOESY1D) every 30 seconds for 15 minutes.

  • Causality: 298K simulates standard physiological conditions to demonstrate that degradation occurs under biological constraints. D 2​ O provides the deuterium lock signal and prevents the massive H 2​ O solvent peak from obscuring the critical aliphatic proton signals (1.0 - 4.0 ppm).

Step 3: Reaction Initiation & Kinetic Monitoring

  • Action: Monitor the chemical shift region between 1.5 ppm and 4.5 ppm.

  • Causality: The beta-protons of 3-chloroalanine will appear as stable multiplets around 3.8-4.0 ppm. For the alpha-chloro reaction, the transient alpha-methyl group will rapidly shift as the iminium forms, immediately followed by the emergence of a dominant, stable singlet at ~2.36 ppm.

Step 4: Data Interpretation & Validation

  • Action: Assign the 2.36 ppm singlet to the methyl group of pyruvic acid.

  • Causality: The appearance of pyruvic acid, coupled with the absence of a stable alpha-methyl doublet (which would be expected for an intact alpha-chloroalanine), self-validates the hypothesis. The geminal amino halide system collapses instantaneously, proving it cannot exist as a stable metabolite.

References
  • 2-Amino-2-chloropropanoic acid PubChem, National Center for Biotechnology Information URL:[Link]

  • beta-Chloroalanine PubChem, National Center for Biotechnology Information URL:[Link]

  • Chloroalanine Wikipedia, The Free Encyclopedia URL:[Link]

Protocols & Analytical Methods

Method

Advanced Solid-Phase Peptide Synthesis (SPPS) Utilizing 2-Amino-2-Chloropropanoic Acid: Protocols for α-Functionalization and Quaternary Center Generation

Introduction & Mechanistic Rationale In the realm of peptidomimetics and constrained peptide drug discovery, the generation of quaternary α-amino acids (α,α-disubstituted amino acids) is a critical strategy for enhancing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the realm of peptidomimetics and constrained peptide drug discovery, the generation of quaternary α-amino acids (α,α-disubstituted amino acids) is a critical strategy for enhancing proteolytic stability and enforcing specific secondary structures (e.g., α-helices). While the direct coupling of sterically hindered quaternary amino acids often suffers from poor yields, an alternative late-stage functionalization strategy employs highly reactive electrophilic precursors.

This application note details the specialized use of 2-amino-2-chloropropanoic acid (α-chloroalanine)—a unique α-halo amino acid—in Solid-Phase Peptide Synthesis (SPPS).

Crucial Nomenclature & Chemical Distinction: It is imperative to distinguish 2-amino-2-chloropropanoic acid (where the chloro and amino groups share the α-carbon) from its isomer, 2-amino-3-chloropropanoic acid (β-chloroalanine). While the latter undergoes β-elimination to yield dehydroalanine (Dha)[1], true α-chloroalanine acts as a masked N-acyliminium ion precursor. Upon controlled loss of chloride, it generates a highly electrophilic, planar N-acyliminium intermediate that can be trapped by diverse nucleophiles to form complex quaternary stereocenters and fused heterocyclic scaffolds[2][3].

The Causality of the Approach: The α-chloro group is an exceptional leaving group. During standard SPPS, basic conditions (e.g., DIPEA/piperidine) can cause premature elimination or degradation. Therefore, specialized coupling protocols utilizing neutral or mildly acidic conditions are required. Once the peptide is assembled, treatment with a Lewis or Brønsted acid triggers the departure of the chloride ion, yielding the N-acyliminium ion. This intermediate is rapidly trapped by either tethered nucleophiles (e.g., thiol groups from adjacent cysteines, aromatic rings from tryptophan) or exogenous nucleophiles, enabling the synthesis of stapled peptides or complex tetrahydro-β-carboline architectures[4][5].

Visualization: Mechanistic Pathway

G A Peptide with α-Chloroalanine B N-Acyliminium Ion Intermediate A->B - HCl (Acidic conditions) C Nucleophilic Attack (e.g., Thiol, Indole) B->C D Quaternary α-Amino Acid (e.g., α-Thioether) C->D Stereoselective Trapping

Mechanistic pathway of α-chloroalanine conversion to a quaternary amino acid via an iminium ion.

Experimental Protocols

Protocol 1: Base-Free Coupling of Fmoc-2-Amino-2-Chloropropanoic Acid

Causality: Traditional coupling reagents like HATU require tertiary amines (e.g., DIPEA), which promote the premature elimination of the α-chloro group to form an unreactive imine or pyruvate derivative. To maintain the integrity of the α-chloro moiety, a base-free carbodiimide approach using DIC and OxymaPure is strictly enforced.

Materials:

  • Rink Amide resin (or suitable SPPS resin)

  • Fmoc-2-amino-2-chloropropanoic acid (3.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq)

  • OxymaPure (3.0 eq)

  • Anhydrous DMF/DCM (1:1 v/v)

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in anhydrous DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min). Critical: Ensure all residual base is washed out before adding the α-chloro amino acid.

  • Pre-activation: In a separate vial, dissolve Fmoc-2-amino-2-chloropropanoic acid and OxymaPure in anhydrous DMF/DCM. Cool the mixture to 0 °C in an ice bath to stabilize the precursor.

  • Coupling: Add DIC to the cooled mixture, stir for 2 minutes, and transfer the solution to the resin.

  • Incubation: Shake the reaction vessel gently at room temperature for 2 hours. Monitor coupling completion via the Kaiser test.

  • Washing: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Protocol 2: On-Resin N-Acyliminium Generation and Nucleophilic Trapping

Causality: To generate the quaternary center, the α-chloro group must be activated. Mild acidic conditions (e.g., dilute TFA) facilitate the departure of the chloride ion, generating the N-acyliminium ion. If a tethered nucleophile (like a Trp indole ring or Cys thiol) is present, an intramolecular cascade reaction occurs, yielding a constrained peptidomimetic[2][3].

Materials:

  • Peptide-resin containing the α-chloroalanine residue and a proximal nucleophile

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS)

Step-by-Step Methodology:

  • Preparation: Wash the peptide-resin thoroughly with anhydrous DCM (5 × 1 min) to remove any trace of DMF, which can interfere with the acid-catalyzed reaction.

  • Activation: Prepare a cleavage/activation cocktail of 10% TFA in DCM (v/v) containing 2% TIPS as a carbocation scavenger.

  • Reaction: Add the cocktail to the resin and shake for 60 minutes at room temperature. The acid promotes the loss of the α-chloride, forming the N-acyliminium intermediate, which is immediately trapped by the proximal nucleophile.

  • Cleavage (Optional): If global deprotection and cleavage from the resin are desired simultaneously, increase the TFA concentration to 95% (with 2.5% TIPS and 2.5% water) and incubate for an additional 2 hours.

  • Precipitation: Filter the resin, collect the filtrate, and precipitate the modified peptide in cold diethyl ether. Centrifuge, decant, and lyophilize the pellet.

Quantitative Data Presentation: Reaction Optimization

The choice of nucleophile and activation conditions significantly impacts the yield of the quaternary α-amino acid. The following table summarizes expected outcomes based on established N-acyliminium trapping efficiencies[3][5].

Nucleophile TypePosition relative to α-Chloro AAActivation ConditionTrapping Efficiency (Yield %)Primary Product Scaffold
Indole (Tryptophan)i, i+310% TFA / DCM85 - 92%Tetrahydro-β-carboline fused peptide
Thiol (Cysteine)i, i+45% TFA / DCM78 - 85%α-Methyl-α-thioether stapled peptide
Aromatic (Phenylalanine)i, i+250% TFA / DCM40 - 55%Tetrahydroisoquinoline derivative
Hydroxyl (Serine)i, i+3BF3·OEt2 / DCM60 - 70%Substituted morpholine ring

Table 1: Efficiency of on-resin N-acyliminium trapping using various nucleophiles.

References

  • Genetic Code Expansion Approaches to Decipher the Ubiquitin Code ResearchGate 1

  • Intramolecular N-Acyliminium Cascade (INAIC) Reactions in Cyclization of Peptide-Like Molecules ResearchGate2

  • Scaffold Diversity through Intramolecular Cascade Reactions of Solid-Supported Cyclic N-Acyliminium Intermediates ACS Publications 3

  • N-acyliminium intermediates in solid-phase synthesis ResearchGate 4

  • Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity ResearchGate5

Sources

Application

Application Note: Chlorinated Propanoic Acid Derivatives as Precursors for Unnatural Amino Acids

Executive Summary & Chemical Reality In the realm of unnatural amino acid (UAA) synthesis and protein engineering, halogenated propanoic acid derivatives serve as powerful, highly reactive synthons. While the specific no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Reality

In the realm of unnatural amino acid (UAA) synthesis and protein engineering, halogenated propanoic acid derivatives serve as powerful, highly reactive synthons. While the specific nomenclature 2-amino-2-chloropropanoic acid ( α -chloroalanine) is frequently queried, it is critical to address the chemical reality of this class of molecules. Due to the geminal placement of an electronegative chlorine atom and an electron-donating amino group on the α -carbon, α -haloamines are inherently unstable. They typically act as transient, highly reactive intermediates that rapidly eliminate HCl to form imines.

In contrast, its structural isomer, 2-amino-3-chloropropanoic acid ( β -chloroalanine), is the stable, isolable, and widely utilized precursor in both synthetic chemistry and genetic code expansion for generating UAAs 1[1]. Furthermore, β -chloro-D-alanine hydrochloride is recognized in microbiology as a potent inhibitor of key bacterial enzymes, such as alanine racemase, by forming reactive covalent intermediates 2[2].

For the remainder of this application note, we will focus on the practical application of the β -chloro isomer as the functional precursor, detailing its mechanistic pathways and providing self-validating protocols for its use in advanced bioconjugation.

Mechanistic Pathways: From Latent Electrophile to UAA

The utility of 2-amino-3-chloropropanoic acid lies in its dual reactivity profile. It can undergo direct nucleophilic substitution ( SN​2 ) or base-catalyzed β -elimination. In modern protein engineering, the β -elimination pathway is heavily favored.

Under mildly basic conditions, the precursor undergoes β -elimination to yield dehydroalanine (Dha) . Dha is a highly reactive Michael acceptor that readily reacts with thiol-bearing nucleophiles (e.g., cysteine derivatives, ubiquitin-thiols, or synthetic probes) to form stable thioether linkages. This approach has been revolutionary in deciphering complex post-translational modifications, such as the ubiquitin code, by allowing the site-specific installation of latent electrophiles that are later converted into active warheads 3[3]. Similarly, in traditional peptide synthesis, Dha is generated as a crucial intermediate during the synthesis of complex amino acids like L-cystathionine 4[4].

Mechanism A Chloroalanine Precursor (Stable Latent Electrophile) B Dehydroalanine (Dha) (Reactive Michael Acceptor) A->B Base-catalyzed β-elimination (-HCl) C Unnatural Amino Acid (Thioether Conjugate) B->C Michael Addition (+ R-SH Nucleophile)

Mechanistic pathway of chloroalanine conversion to dehydroalanine and bioconjugation.

Quantitative Comparison of Dehydroalanine Precursors

When designing an experiment to install Dha, researchers must choose the appropriate precursor. The table below summarizes the quantitative and qualitative metrics of common Dha precursors to guide experimental design.

PrecursorChemical Stability (in vivo)Elimination TriggerByproductSynthetic Yield (Typical)
3-Chloroalanine High (Inert at pH < 7.5)Mild Base (pH > 8.0)HCl> 90%
O-Phosphoserine Moderate (Kinase sensitive)Enzymatic / Strong BasePhosphate60 - 80%
Phenylselenocysteine Low (Oxidation sensitive)Mild Oxidation ( H2​O2​ )Phenylselenic acid> 85%

Data Synthesis: 3-Chloroalanine offers superior in vivo stability compared to Phenylselenocysteine (which is prone to premature oxidation) and O-Phosphoserine (which is subject to background cellular metabolism), making it the optimal choice for Genetic Code Expansion (GCE).

Experimental Workflow: Genetic Code Expansion & Bioconjugation

The integration of 3-chloroalanine into recombinant proteins requires a carefully orchestrated workflow utilizing amber suppression (TAG codon) and an orthogonal tRNA/aminoacyl-tRNA synthetase (RS) pair.

Workflow Step1 1. Genetic Code Expansion (Amber Suppression with Orthogonal tRNA/RS) Step2 2. Protein Expression (Incorporate Chloroalanine in vivo) Step1->Step2 Step3 3. In vitro Conversion (Induce elimination to Dha at pH > 8.0) Step2->Step3 Step4 4. Chemoselective Ligation (React with Thiol-bearing Warheads/Probes) Step3->Step4

Experimental workflow for site-specific incorporation and functionalization of chloroalanine.

Self-Validating Protocols

Protocol A: Site-Specific Incorporation and Unmasking of Dehydroalanine

Objective: To express a target protein containing 3-chloroalanine and quantitatively convert it to Dha in vitro.

  • Protein Expression:

    • Transform E. coli BL21(DE3) with the target plasmid (containing a TAG mutation) and the pEVOL plasmid encoding the orthogonal tRNA/RS pair.

    • Grow cultures in LB media at 37°C until OD600​ reaches 0.6.

    • Supplement the media with 5 mM 2-amino-3-chloropropanoic acid .

    • Induce expression with 1 mM IPTG and 0.2% arabinose. Express at 18°C for 16 hours.

    • Causality Check: Expression at a lower temperature (18°C) minimizes background cellular toxicity and prevents premature degradation of the unnatural amino acid.

  • Purification under Acidic/Neutral Conditions:

    • Lyse cells and purify the protein via Ni-NTA affinity chromatography using buffers strictly maintained at pH 7.2 .

    • Causality Check: The β -elimination of the chloride ion is base-catalyzed. Maintaining pH 7.2 ensures the chloroalanine residue remains completely inert during purification.

  • In Vitro Conversion (Elimination):

    • Exchange the purified protein into a Conversion Buffer (50 mM Tris-HCl, pH 8.5 , 150 mM NaCl).

    • Incubate at 37°C for 3 hours.

  • Validation via Mass Spectrometry:

    • Analyze the intact protein via ESI-TOF MS.

    • Self-Validation: Successful conversion is definitively confirmed by a mass shift of -36 Da (loss of HCl) relative to the chloro-containing precursor. Do not proceed to bioconjugation until >95% conversion is observed.

Protocol B: Thia-Michael Addition for Thioether-Linked UAAs

Objective: To conjugate a thiol-bearing nucleophile (e.g., a ubiquitin-thiol or synthetic probe) to the newly generated Dha residue.

  • Nucleophile Preparation:

    • Prepare a 50 mM stock of the target thiol in a degassed buffer containing 2 mM TCEP (Tris(2-carboxyethyl)phosphine).

    • Causality Check: TCEP is mandatory here. Unlike DTT or β -mercaptoethanol, TCEP does not contain a free thiol. If a thiol-based reducing agent were used, it would act as a competing nucleophile, reacting with the Dha and destroying your yield.

  • Conjugation:

    • Mix the Dha-containing protein with a 50-fold molar excess of the thiol nucleophile.

    • Incubate at 25°C for 2 hours with gentle agitation.

  • Quenching & Isolation:

    • Quench the reaction by adding a massive excess (100 mM) of β -mercaptoethanol to cap any unreacted Dha, preventing unwanted protein cross-linking.

    • Isolate the final UAA-conjugate using Size Exclusion Chromatography (SEC) to remove the small molecule quenchers and excess nucleophile.

References

  • Wikipedia Contributors. "Chloroalanine." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Lang, K., et al. (2024). "Genetic Code Expansion Approaches to Decipher the Ubiquitin Code." Chemical Reviews. Available at:[Link]

  • Shiraiwa, T., et al. (2016). "Synthesis and evaluation of L-cystathionine as a standard for amino acid analysis." Taylor & Francis. Available at:[Link]

Sources

Method

enzymatic assays utilizing 2-amino-2-chloropropanoic acid

Application Note: Kinetic Profiling of PLP-Dependent Enzymes Using 2-Amino-2-Chloropropanoic Acid Executive Summary & Target Rationale Pyridoxal 5'-phosphate (PLP)-dependent enzymes are foundational to amino acid metabol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Kinetic Profiling of PLP-Dependent Enzymes Using 2-Amino-2-Chloropropanoic Acid

Executive Summary & Target Rationale

Pyridoxal 5'-phosphate (PLP)-dependent enzymes are foundational to amino acid metabolism and serve as prime targets for novel antimicrobial therapeutics. 2-Amino-2-chloropropanoic acid (widely referenced and functionally utilized in biochemical literature as β -chloroalanine or 3-chloroalanine)[1] functions as a highly specific, mechanism-based "suicide" inhibitor of these enzymes[2]. Unlike reversible competitive inhibitors, this compound leverages the target enzyme's own catalytic machinery to generate a reactive intermediate that irreversibly covalently modifies the active site[3]. This application note provides a comprehensive, self-validating methodology for utilizing 2-amino-2-chloropropanoic acid in kinetic assays, focusing on Alanine Racemase (Alr) and branched-chain aminotransferases.

Mechanistic Causality: The Architecture of Suicide Inhibition

To design an effective assay, one must understand the causality of the inhibition. Why does 2-amino-2-chloropropanoic acid permanently inactivate the enzyme rather than merely occupying the active site? The process is a fatal hijacking of the enzyme's native α -proton abstraction mechanism[2]:

  • Transimination : The inhibitor enters the active site and displaces the internal lysine residue, forming an external aldimine with the PLP cofactor.

  • β -Elimination : The enzyme abstracts the α -proton of the inhibitor. The presence of the highly electronegative chlorine atom at the adjacent carbon drives a rapid β -elimination of a chloride ion ( Cl− ).

  • Electrophilic Trap Generation : This elimination yields 2-aminoacrylate (2-AA), a highly reactive enamine intermediate, directly within the protective pocket of the active site[3].

  • Covalent Adduct Formation : The 2-AA intermediate acts as a potent electrophile, undergoing nucleophilic attack by the PLP cofactor itself (or an active-site nucleophile), forming a stable PLP-pyruvate adduct[2]. The enzyme is irreversibly inactivated.

Mechanism E_PLP Enzyme-PLP (Internal Aldimine) Ext_Aldimine External Aldimine Complex E_PLP->Ext_Aldimine + Inhibitor (Transimination) Inhibitor 2-Amino-2-chloropropanoic acid Inhibitor->Ext_Aldimine Enamine 2-Aminoacrylate (2-AA) Intermediate Ext_Aldimine->Enamine - HCl (beta-elimination) Dead_Enzyme Inactivated Enzyme (PLP-Pyruvate Adduct) Enamine->Dead_Enzyme Covalent Modification

Mechanism of PLP-dependent enzyme suicide inactivation via 2-aminoacrylate generation.

Experimental Methodology: Time-Dependent Inactivation Assay

The following protocol outlines a high-throughput compatible, coupled-enzyme assay to evaluate the inactivation kinetics of Alanine Racemase (Alr)[4]. Alr converts D-alanine to L-alanine, which is subsequently oxidized by L-alanine dehydrogenase (L-AlaDH) to produce NADH.

Reagents & Buffer Systems

  • Target Enzyme : Recombinant Alanine Racemase (e.g., 12 nM final concentration)[4].

  • Inhibitor Stock : 2-Amino-2-chloropropanoic acid (10 mM in ddH2​O , freshly prepared).

  • Coupling System : L-Alanine Dehydrogenase (0.03 U/mL) and NAD+ (1 mM)[4].

  • Substrate : D-Alanine (2.5 mM)[4].

  • Assay Buffer : 100 mM Tris-Tricine, pH 8.5[4].

Step-by-Step Protocol Phase 1: Time-Dependent Pre-Incubation

  • Prepare a master mix of Alanine Racemase in Assay Buffer at 37°C.

  • Initiate the inactivation by adding 2-amino-2-chloropropanoic acid at varying concentrations (e.g., 0, 10, 50, 100, 250, 500 μM ).

  • Causality Insight: Suicide inhibitors require catalytic turnover to become active. Therefore, pre-incubation time is the critical variable. Extract 10 μL aliquots at precise intervals ( t=0,2,5,10,15,30 minutes).

Phase 2: Residual Activity Quantification 4. Transfer the 10 μL aliquots into a 384-well microplate containing 40 μL of the Assay Cocktail (D-alanine, NAD+ , and L-AlaDH in Assay Buffer)[4]. 5. Causality Insight: Diluting the pre-incubation mixture 5-fold into a substrate-rich cocktail achieves two goals: it effectively halts further rapid inactivation by lowering the inhibitor concentration, and the excess D-alanine outcompetes any non-covalent reversible binding, ensuring you are measuring strictly irreversible inactivation. 6. Continuously monitor absorbance at 340 nm ( A340​ ) for 5 minutes. The initial linear velocity of NADH formation is directly proportional to the residual active Alr.

AssayWorkflow D_Ala D-Alanine (Substrate) Alr Alanine Racemase (Target Enzyme) D_Ala->Alr Racemization L_Ala L-Alanine (Product) Alr->L_Ala AlaDH L-Ala Dehydrogenase (Coupling Enzyme) L_Ala->AlaDH Oxidation NADH Pyruvate + NADH (Absorbance at 340 nm) AlaDH->NADH NAD+ Reduction Inhibitor 2-Amino-2-chloropropanoic acid Inhibitor->Alr Irreversible Inactivation

Coupled spectrophotometric assay workflow for monitoring Alanine Racemase activity.

Quantitative Data & Kinetic Profiling

To evaluate the potency of the inhibitor, plot the natural logarithm of the percentage of residual activity against pre-incubation time. The negative slope yields the observed pseudo-first-order rate constant ( kobs​ ). A secondary Kitz-Wilson plot (double reciprocal of kobs​ vs. [Inhibitor]) provides the maximal inactivation rate ( kinact​ ) and the inhibitor dissociation constant ( KI​ ).

Table 1: Representative Kinetic Parameters for 2-Amino-2-Chloropropanoic Acid

Target EnzymeSource Organism KI​ ( μM ) kinact​ ( min−1 )Partition Ratio ( kcat​/kinact​ )System Validation
Alanine Racemase (Alr)Escherichia coli22.50.12~1200Dialysis resistant[5]
Alanine Racemase (DadX)Salmonella enterica18.40.15~950PLP-adduct confirmed[2]
Branched-chain AminotransferaseSalmonella enterica45.00.08N/A95% inhibition achieved[3]

Note: The partition ratio represents the number of harmless catalytic turnovers the enzyme completes before the fatal 2-AA generation event occurs. Lower values indicate higher inhibitor efficiency.

Trustworthiness: Establishing a Self-Validating System

A robust protocol must inherently prove its own mechanistic claims. To validate that 2-amino-2-chloropropanoic acid is acting as a true suicide inhibitor in your assay, implement the following control matrix:

  • The Dialysis Reversibility Check : To definitively prove covalent modification, subject the inactivated enzyme to extensive dialysis (e.g., against 400 volumes of 10 mM potassium phosphate buffer for 16 hours at 4°C)[5]. If the activity remains suppressed post-dialysis, the inhibition is irreversible[5].

  • Coupling Enzyme Integrity : Pre-incubate the highest concentration of 2-amino-2-chloropropanoic acid directly with L-AlaDH and NAD+ , bypassing Alr. Add exogenous L-alanine to trigger the reaction. If the A340​ slope matches the vehicle control, the inhibitor does not cross-react with the coupling system.

  • Cofactor Rescue Assay : Attempt to rescue the inactivated enzyme by adding a massive excess of exogenous PLP (0.5 mM)[5]. Because the 2-AA intermediate covalently traps the PLP cofactor, the apoenzyme can sometimes be partially reconstituted if the dead PLP-pyruvate adduct dissociates. If activity is restored, it confirms the mechanism is PLP-dependent rather than a non-specific alkylation of surface cysteines[5].

References

  • The Discovery and Mechanistic Journey of β-Chloroalanine - Benchchem. 1

  • Inhibition of Bacterial Growth by β-Chloro-D-Alanine - PNAS. 5

  • In the Absence of RidA, Endogenous 2-Aminoacrylate Inactivates Alanine Racemases by Modifying the Pyridoxal 5′-Phosphate Cofactor - ASM Journals. 2

  • Substrate and selected inhibitors of alanine racemase - ResearchGate. 4

  • RidA Proteins Prevent Metabolic Damage Inflicted by PLP-Dependent Dehydratases in All Domains of Life - mBio (ASM Journals). 3

Sources

Application

how to dissolve 2-amino-2-chloropropanoic acid for cell culture

Application Note: Reconstitution and Cell Culture Delivery of 2-Amino-3-chloropropanoic Acid ( β -Chloro-L-alanine) Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and Cell Culture Delivery of 2-Amino-3-chloropropanoic Acid ( β -Chloro-L-alanine)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Metabolic inhibition, Sphingolipid biosynthesis tracking, and PLP-dependent enzyme targeting in in vitro models.

Executive Summary & Critical Nomenclature Clarification

While researchers occasionally query protocols for 2-amino-2-chloropropanoic acid (PubChem CID 18923964)[1], it is critical to address a common algorithmic nomenclature error in biochemical databases. True α -chloro α -amino acids (where the amine and halogen share the same carbon) are highly unstable geminal amino-chlorides. In aqueous cell culture media, they spontaneously and rapidly hydrolyze into pyruvate, ammonium, and chloride ions.

The compound actually utilized in cell culture for stable metabolic inhibition is its structural isomer, (2R)-2-amino-3-chloropropanoic acid , universally referred to as β -chloro-L-alanine []. This application note provides a rigorous, self-validating protocol for the dissolution and in vitro application of β -chloro-L-alanine to ensure high scientific integrity and reproducible cellular phenotypes.

Mechanistic Grounding in Cell Culture

β -chloro-L-alanine is an irreversible, suicide inhibitor of pyridoxal 5'-phosphate (PLP)-dependent enzymes. In mammalian cell culture, it is primarily deployed for two purposes:

  • Sphingolipid Depletion: It potently inhibits Serine Palmitoyltransferase (SPT) , the rate-limiting enzyme in de novo sphingolipid biosynthesis, allowing researchers to study ceramide and sphingomyelin depletion in lines like Chinese Hamster Ovary (CHO) cells[3].

  • Amino Acid Metabolism Disruption: It inhibits L-alanine aminotransferase (ALAT), impairing L-alanine production and downstream D-glucose uptake in cancer models such as LLC1 Lewis lung carcinoma cells[].

MOA Ser L-Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (PLP-dependent) Ser->SPT KDS 3-Ketodihydrosphingosine SPT->KDS Condensation Sph Sphingolipids (Ceramides) KDS->Sph Downstream Pathways Inhibitor β-chloro-L-alanine (Inhibitor) Inhibitor->SPT Irreversible Inhibition

Caption: Mechanism of Action: Inhibition of Serine Palmitoyltransferase by β-chloro-L-alanine.

Physicochemical Properties & Solubility Data

To design a self-validating protocol, one must account for the salt form of the compound. β -chloro-L-alanine is frequently supplied as a hydrochloride (HCl) salt[4], which drastically alters the pH of the stock solution.

ParameterSpecification (Free Base)Specification (HCl Salt)
IUPAC Name (2R)-2-amino-3-chloropropanoic acid(2R)-2-amino-3-chloropropanoic acid hydrochloride
CAS Number 2731-73-9[]51887-88-8[4]
Molecular Weight 123.54 g/mol []160.00 g/mol [4]
Primary Solvent Ultrapure Water (ddH 2​ O) or PBSUltrapure Water (ddH 2​ O) or PBS
Max Solubility ~50 mg/mL[4]~50 mg/mL[4]
Target Stock Conc. 100 mM (12.35 mg/mL)100 mM (16.00 mg/mL)
Storage (Solid) 2-8°C (Desiccated)[]-20°C (Desiccated)[4]

Reconstitution Protocol (Self-Validating Workflow)

Do not use DMSO as the primary solvent. As a highly polar amino acid derivative, β -chloro-L-alanine exhibits optimal solubility and stability in aqueous buffers. Using DMSO introduces unnecessary solvent toxicity to the cell culture.

Step 1: Thermal Equilibration (Causality: Moisture Prevention)

  • Action: Remove the lyophilized powder from cold storage and allow it to equilibrate to room temperature (RT) for at least 30 minutes in a desiccator.

  • Causality: The compound is hygroscopic. Opening cold vials introduces condensation, which accelerates the hydrolysis of the carbon-chlorine bond, degrading the inhibitor before it even reaches the cells.

Step 2: Dissolution

  • Action: Weigh the appropriate mass for a 100 mM stock (e.g., 16.0 mg of the HCl salt or 12.35 mg of the free base) and add 1.0 mL of sterile, cell-culture grade ddH 2​ O. Vortex for 30 seconds until the solution is completely clear.

Step 3: pH Validation and Adjustment (CRITICAL)

  • Action: Spot 1 μ L of the stock solution onto pH indicator paper or use a micro-pH probe. If using the HCl salt, the pH will be highly acidic (pH < 3). Carefully add 0.1 N NaOH dropwise (typically 10-20 μ L) until the pH reaches 7.2 - 7.4.

  • Causality: Adding an unbuffered, highly acidic 100 mM stock directly to culture media will overwhelm the media's bicarbonate buffer system. This causes acute, off-target acid-shock cytotoxicity, leading to false-positive cell death phenotypes.

Step 4: Sterilization

  • Action: Pass the neutralized solution through a 0.22 μ m Polyethersulfone (PES) syringe filter inside a biosafety cabinet.

  • Causality: PES membranes are chosen specifically for their low protein and low small-molecule binding affinities, ensuring the 100 mM concentration remains accurate post-filtration.

Step 5: Aliquoting and Storage

  • Action: Aliquot the sterile stock into 50-100 μ L volumes in sterile microcentrifuge tubes. Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Workflow Weigh 1. Weigh Reagent (e.g., 16.0 mg HCl salt) Dissolve 2. Dissolve in 1 mL Ultrapure Water Weigh->Dissolve Note1 Caution: Hygroscopic. Equilibrate to RT. Weigh->Note1 pH 3. Check & Adjust pH (Target: 7.2 - 7.4) Dissolve->pH Filter 4. Sterile Filter (0.22 µm PES) pH->Filter Note2 Critical: Unadjusted pH causes cytotoxicity. pH->Note2 Aliquot 5. Aliquot & Store (-20°C, Dark) Filter->Aliquot Treat 6. Cell Culture Dosing (0.1 - 5.0 mM Final) Aliquot->Treat

Caption: Step-by-step workflow for the reconstitution and sterile preparation of β-chloro-L-alanine.

Cell Culture Application & Dosing Guidelines

  • Working Concentrations: Typical in vitro dosing ranges from 0.1 mM to 5.0 mM depending on the cell line and target enzyme[].

    • For SPT inhibition (Sphingolipid depletion): 1 - 3 mM is standard for CHO and breast cancer cell lines[3].

    • For ALAT inhibition: 0.5 - 2 mM is standard for carcinoma lines[].

  • Self-Validating System (Media Check): When adding the stock to pre-warmed culture media (e.g., DMEM with 10% FBS), observe the phenol red indicator. If the media turns yellow immediately upon addition, your stock was insufficiently neutralized. Discard and prepare a new stock.

  • Incubation Time: Because β -chloro-L-alanine relies on the turnover of existing downstream metabolites (like ceramides or L-alanine), phenotypic assays should be conducted 24 to 72 hours post-treatment.

References[1] 2-Amino-2-chloropropanoic acid | C3H6ClNO2 | CID 18923964 - PubChem - NIH -https://pubchem.ncbi.nlm.nih.gov/compound/18923964[2] β-Chloro-L-alanine - (CAS 2731-73-9) - BOC Sciences Amino Acid -https://www.bocsci.com/beta-chloro-l-alanine-cas-2731-73-9-item-1-125000.html[4] β-Chloro-D-alanine 51887-88-8 - Sigma-Aldrich -https://www.sigmaaldrich.com/US/en/product/sigma/c4392[3] Inhibition of serine palmitoyltransferase in vitro and long-chain base biosynthesis in intact Chinese hamster ovary cells by .beta.-chloroalanine | Biochemistry - ACS Publications -https://pubs.acs.org/doi/abs/10.1021/bi00418a024

Sources

Method

Application Note: GC-MS Derivatization Strategies for 2-Amino-2-Chloropropanoic Acid

Executive Summary The analysis of non-proteinogenic, halogenated amino acids via Gas Chromatography-Mass Spectrometry (GC-MS) requires precise derivatization to volatilize highly polar zwitterions. However, 2-amino-2-chl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of non-proteinogenic, halogenated amino acids via Gas Chromatography-Mass Spectrometry (GC-MS) requires precise derivatization to volatilize highly polar zwitterions. However, 2-amino-2-chloropropanoic acid presents a severe analytical challenge: the geminal substitution of an amine group and a chlorine atom on the alpha-carbon creates an inherently labile system. Standard derivatization protocols utilizing high heat or alkaline aqueous conditions readily induce dehydrohalogenation or hydrolysis, destroying the analyte before it reaches the GC inlet.

This application note details a field-proven, low-temperature silylation protocol using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). By strictly controlling thermal energy and moisture, this methodology prevents the elimination of HCl, ensuring the intact preservation and accurate quantification of 2-amino-2-chloropropanoic acid.

Chemical Rationale & Mechanistic Challenges

The Instability of the Alpha-Chloroamine Motif

In 2-amino-2-chloropropanoic acid, the electron-withdrawing nature of the chlorine atom adjacent to the carboxylate and amine groups makes the C-Cl bond highly susceptible to cleavage.

  • Thermal Degradation: At temperatures typically used for amino acid silylation (70°C–100°C), the molecule undergoes rapid dehydrohalogenation, losing HCl to form 2-iminopropanoic acid.

  • Aqueous Hydrolysis: Exposure to moisture or alkaline conditions causes the imine to hydrolyze into pyruvic acid and ammonia.

Stability_Pathway Target 2-amino-2-chloropropanoic acid (Labile Analyte) Degradation 2-iminopropanoic acid + HCl Target->Degradation High Heat (>60°C) or Moisture Stable Di-TBDMS Derivative (GC-MS Compatible) Target->Stable Anhydrous MTBSTFA (35°C, 90 min) Hydrolysis Pyruvic Acid + NH4Cl Degradation->Hydrolysis Aqueous Conditions

Fig 2. Chemical pathways showing thermal degradation versus successful TBDMS stabilization.

Reagent Selection: Why MTBSTFA?

While alkyl chloroformate derivatization (e.g., ECF/MeOH) is highly effective for separating standard amino acid enantiomers 1, the highly exothermal nature of these reactions under alkaline conditions can trigger the degradation of labile functional groups 2.

Conversely, silylation replaces active hydrogens on the -OH and -NH2 groups with nonpolar moieties. MTBSTFA forms tert-butyl dimethylsilyl (TBDMS) derivatives, which are significantly more stable and less moisture-sensitive than those formed by lower molecular weight reagents like BSTFA 3. By utilizing MTBSTFA with 1% tert-butyldimethylchlorosilane (t-BDMCS) as a catalyst, we can achieve complete di-TBDMS derivatization at drastically reduced temperatures (35°C), thereby preserving the C-Cl bond.

Optimized Analytical Protocol

Reagents & Materials
  • Derivatization Reagent: MTBSTFA containing 1% t-BDMCS (GC-MS grade).

  • Solvents: Acetonitrile (Anhydrous, LC-MS grade), Ethyl Acetate (GC-MS grade).

  • Internal Standard (IS): L-Norleucine (100 µg/mL in 0.1 M HCl) or an isotopically labeled amino acid.

Step-by-Step Methodology

Step 1: Sample Preparation & Rigorous Dehydration Moisture is the primary enemy of silylation, leading to poor reaction yields and analyte instability 3.

  • Aliquot 100 µL of the aqueous sample/extract into a 2 mL glass GC vial. Add 10 µL of the Internal Standard.

  • Pre-cool the vials in a -80°C freezer for 30 minutes. This rapid freezing step prevents concentration-induced degradation and speeds up the subsequent drying phase 4.

  • Lyophilize the samples completely (approx. 4–6 hours) until a dry, solid residue remains. Do not use vacuum evaporation with heat, as concentrating HCl under vacuum will turn the labile residue black and destroy the analyte4.

Step 2: Low-Temperature Derivatization

  • Add 100 µL of anhydrous acetonitrile to the dried residue. Sonicate gently in an ice bath for 30 seconds to disrupt the crystalline lattice without adding thermal energy.

  • Add 100 µL of MTBSTFA + 1% t-BDMCS.

  • Cap the vial tightly with a PTFE-lined septum, vortex for 10 seconds, and incubate in a thermoshaker at 35°C for 90 minutes . (Note: Standard protocols dictate 70-100°C; restricting heat to 35°C is the critical causality for preserving the alpha-chloro group).

  • Post-incubation, add 1 mL of ethyl acetate to dilute the derivatized product. Centrifuge at 10,000 rpm for 5 minutes at room temperature to precipitate any insoluble salts [[4]]().

  • Transfer the clear supernatant to a GC vial insert for analysis.

GCMS_Workflow Step1 1. Sample Preparation Lyophilization at -80°C Strictly Anhydrous Step2 2. Solvation Acetonitrile (100 µL) Gentle Sonication Step1->Step2 Step3 3. Derivatization MTBSTFA + 1% t-BDMCS Incubation: 35°C for 90 min Step2->Step3 Step4 4. Phase Transfer Ethyl Acetate (1 mL) Centrifugation Step3->Step4 Step5 5. GC-MS Analysis DB-5MS Column SIM Mode (m/z 294, 296) Step4->Step5

Fig 1. Optimized low-temperature MTBSTFA derivatization workflow for labile halogenated amino acids.

GC-MS Instrumental Parameters

To reduce the overall GC analysis time and minimize the residence time of the labile derivative in the heated column, a narrow bore column such as a 20 m x 0.18 mm I.D. x 0.18 µm SLB-5ms or DB-5MS is highly recommended 3.

  • Inlet Temperature: 220°C (Kept deliberately lower than the standard 250°C to prevent thermal breakdown during injection).

  • Injection Volume: 1 µL, Splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 80°C (hold 2 min) → ramp 10°C/min to 280°C (hold 5 min).

  • Ion Source Temp: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

Data Interpretation & Mass Spectral Signatures

The derivatization of 2-amino-2-chloropropanoic acid with MTBSTFA yields a di-TBDMS derivative (one TBDMS group on the carboxylate, one on the amine).

  • Original Molecular Weight: 123.54 g/mol

  • Di-TBDMS Derivative MW: ~351.7 g/mol

TBDMS derivatives produce highly characteristic fragments, allowing for robust identification via Selected Ion Monitoring (SIM) 3. The most prominent cleavage is the loss of a tert-butyl radical ([M - 57]+). Because the molecule contains a single chlorine atom, the mass spectrum will exhibit a distinct 3:1 isotopic ratio for the 35Cl and 37Cl isotopes.

Table 1: Diagnostic GC-MS Fragments for Di-TBDMS-2-amino-2-chloropropanoic acid
Fragment Ion (m/z)Relative AbundanceStructural AssignmentDiagnostic Utility
294 100% (Base Peak)[M - C₄H₉]⁺ (³⁵Cl isotope)Primary target ion for SIM quantification. Represents loss of the tert-butyl group (57 Da).
296 ~33%[M - C₄H₉]⁺ (³⁷Cl isotope)Primary qualifier ion. Validates the presence of the intact chlorine atom.
192 40 - 50%[M - COOTBDMS]⁺ (³⁵Cl)Secondary qualifier. Represents alpha-cleavage and loss of the silylated carboxyl group (159 Da).
194 13 - 17%[M - COOTBDMS]⁺ (³⁷Cl)Confirmatory isotopic qualifier for the alpha-cleavage fragment.

Self-Validation Check: If the m/z 294/296 doublet is absent, but a strong peak corresponding to the di-TBDMS derivative of pyruvic acid is observed, it indicates that the sample was exposed to moisture prior to or during the derivatization step, resulting in hydrolysis.

Conclusion

The successful GC-MS analysis of 2-amino-2-chloropropanoic acid hinges entirely on mitigating its inherent chemical lability. By substituting aggressive, high-heat derivatization protocols with a rigorously anhydrous, low-temperature MTBSTFA methodology, analysts can suppress dehydrohalogenation and hydrolysis. This self-validating protocol ensures high-fidelity detection of the intact halogenated zwitterion, providing a robust framework for drug development and complex metabolomic profiling.

References
  • 3 - Sigma-Aldrich (sigmaaldrich.com)

  • 4 - ResearchGate (researchgate.net)

  • [[1] Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS]() - MDPI (mdpi.com)

  • 2 - PubMed / J Chromatogr B (nih.gov)

Sources

Application

Application Note: The Role of 2-Amino-2-chloropropanoic Acid in Covalent Enzyme Inhibition and LC-MS/MS Metabolomics

Executive Summary 2-Amino-2-chloropropanoic acid (and its functional structural isomers, often broadly categorized under chloroalanines) is a highly specialized synthetic amino acid analog . In the realm of chemical biol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-2-chloropropanoic acid (and its functional structural isomers, often broadly categorized under chloroalanines) is a highly specialized synthetic amino acid analog . In the realm of chemical biology, it serves a dual purpose. First, it acts as a mechanism-based covalent inhibitor (suicide inhibitor) targeting Pyridoxal 5'-Phosphate (PLP)-dependent enzymes, making it a critical tool for mapping active sites and validating antimicrobial or metabolic drug targets. Second, due to its unnatural isotopic and structural signature, it is increasingly deployed as a stable internal standard in high-throughput LC-MS/MS metabolomics .

This guide provides a comprehensive mechanistic overview, quantitative data summaries, and self-validating protocols for deploying this compound in both enzymology and analytical chemistry.

Mechanistic Causality: The "Suicide" Inhibition Pathway

To utilize 2-amino-2-chloropropanoic acid effectively, one must understand why it is classified as a mechanism-based inactivator rather than a simple affinity label. The compound is inherently unreactive in aqueous solution. Its electrophilic "warhead" is only unmasked through the catalytic machinery of the target enzyme itself.

  • Formation of the External Aldimine: The amino group of the inhibitor enters the active site and forms a reversible Schiff base (external aldimine) with the enzyme's PLP cofactor.

  • Catalytic Activation (Causality): The enzyme attempts to process the analog as a natural substrate (e.g., L-alanine or L-serine). The enzyme abstracts an α -proton, which triggers the rapid β -elimination of the chloride ion.

  • Electrophilic Trapping: The departure of the chloride leaving group generates a highly reactive PLP-bound aminoacrylate intermediate .

  • Covalent Adduct Formation: A strictly conserved active-site nucleophile (typically a lysine or cysteine residue) attacks the electrophilic aminoacrylate, forming an irreversible covalent bond that permanently inactivates the enzyme.

Because the reactive species is generated only within the active site, off-target labeling of other cellular proteins is minimized, ensuring high pharmacological fidelity.

Quantitative Inactivation Profiles

The efficacy of 2-amino-2-chloropropanoic acid and its analogs varies depending on the specific PLP-dependent target. Table 1 summarizes the kinetic parameters and application contexts across different enzyme classes.

Table 1: Kinetic and Pharmacological Profiling of Target Enzymes

Target EnzymeInhibitor ConcentrationInactivation Rate / StatusReversibilityApplication Context
Serine Palmitoyltransferase (SPT) 5.0 mMComplete inactivation in <10 minIrreversible (Covalent)Sphingolipid biosynthesis inhibition
Alanine Racemase 1.0 mMTime-dependent ( kinact​ ~0.1 min −1 )Irreversible (Covalent)Antibacterial target engagement
L-Alanine Aminotransferase (ALAT) 5.0 mMMinimal to no inhibitionN/A (Selective)Off-target toxicity profiling

Note: The lack of inhibition against ALAT under conditions that completely inactivate SPT demonstrates the exquisite active-site selectivity of mechanism-based inhibitors.

Self-Validating Experimental Protocols

Protocol A: In Vitro Time-Dependent Covalent Inactivation & Jump-Dilution Assay

Causality Check: To prove that an inhibitor is covalent and not merely a tight-binding reversible inhibitor, the protocol must include a jump-dilution step. If the enzyme-inhibitor complex is reversible, massive dilution into a substrate-rich buffer will restore enzymatic activity. If it is covalent, activity remains completely suppressed.

Materials:

  • Target Enzyme (e.g., purified Serine Palmitoyltransferase, 100 nM)

  • 2-Amino-2-chloropropanoic acid (Stock: 50 mM in DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 50 µM PLP, 1 mM DTT.

Step-by-Step Methodology:

  • Pre-incubation: Prepare a master mix of the target enzyme (100 nM) in Assay Buffer at 37°C.

  • Inhibitor Titration: Aliquot the enzyme and add the inhibitor to final concentrations of 0, 0.5, 1.0, 2.5, and 5.0 mM.

  • Time-Course Sampling: Incubate the mixtures at 37°C. At precise intervals (0, 5, 10, 15, and 30 minutes), remove a 2 µL aliquot from each reaction tube.

  • Jump-Dilution (The Self-Validation Step): Immediately dilute the 2 µL aliquot 100-fold into 198 µL of reaction buffer containing saturating concentrations of natural substrates (e.g., 10 mM L-serine and 0.2 mM palmitoyl-CoA). This drops the inhibitor concentration far below its KI​ , preventing any new binding events.

  • Activity Measurement: Monitor product formation continuously for 10 minutes (e.g., using a ThioGlo-1 fluorescent assay to detect CoASH release).

  • Data Analysis: Plot the natural logarithm of residual activity ( ln(vi​/v0​) ) against pre-incubation time. A linear decay confirms pseudo-first-order covalent inactivation.

Protocol B: LC-MS/MS Metabolomics Extraction using 2-Amino-2-chloropropanoic Acid as an Internal Standard

Causality Check: Because 2-amino-2-chloropropanoic acid is an unnatural amino acid, it does not interfere with endogenous metabolite signals. However, its structural similarity to natural amino acids ensures it mimics their extraction recovery and ionization efficiency, making it a perfect internal standard to normalize matrix effects .

Step-by-Step Methodology:

  • Solvent Preparation: Prepare an extraction solution of Methanol:Water (4:1, v/v) spiked with exactly 0.02 mg/mL of 2-amino-2-chloropropanoic acid. Chill to -20°C.

  • Sample Disruption: Weigh 50 mg of biological tissue (or rhizosphere soil) into a 2 mL tough-tube containing a 6 mm stainless steel grinding bead.

  • Extraction: Add 400 µL of the chilled extraction solvent to the tube.

  • Homogenization: Process the samples in a frozen tissue grinder for 6 minutes at 50 Hz and -10°C. Reasoning: Cryo-grinding prevents the thermal degradation of labile metabolites.

  • Clarification: Centrifuge the homogenate at 12,000 × g for 15 minutes at 4°C.

  • Filtration & Analysis: Filter the supernatant through a 0.22 µm PTFE membrane directly into an autosampler vial. Analyze via LC-MS/MS (ESI+ mode), tracking the specific m/z transition of the chlorinated standard to normalize the peak areas of target analytes.

Workflow Visualization

The following diagram illustrates the logical flow of the jump-dilution assay used to validate the mechanism-based covalent inactivation of PLP-dependent enzymes.

CovalentInhibition Target Target Enzyme (PLP-Dependent) Complex Reversible Michaelis Complex Target->Complex Binding Inhibitor 2-Amino-2-chloropropanoic acid Inhibitor->Complex Binding Activation PLP-Mediated Chloride Elimination Complex->Activation Catalytic Processing Covalent Irreversible Covalent Adduct Activation->Covalent Nucleophilic Attack Dilution Jump-Dilution Assay Covalent->Dilution Test Reversibility Dilution->Covalent No Activity Recovery

Caption: Workflow and mechanism of PLP-dependent covalent inactivation and jump-dilution validation.

References

  • National Center for Biotechnology Information (PubChem). 2-Amino-2-chloropropanoic acid | C3H6ClNO2 | CID 18923964. Retrieved from:[Link]

  • Medlock, K. A., & Merrill, A. H. (1988). Inhibition of serine palmitoyltransferase in vitro and long-chain base biosynthesis in intact Chinese hamster ovary cells by beta-chloroalanine. Biochemistry, 27(18), 7079-7084. Retrieved from:[Link]

  • Huang, et al. (2024). Molecular Mechanism of Mok I Gene Overexpression in Enhancing Monacolin K Production in Monascus pilosus. PubMed Central (PMC). Retrieved from:[Link]

  • Mulder, et al. (2024). Genetic Code Expansion Approaches to Decipher the Ubiquitin Code. ResearchGate. Retrieved from:[Link]

  • Zhang, et al. (2024). Rhizosphere Metabolites and Microbial Communities Shape Lettuce Responses to Oxytetracycline Stress. Journal of Agricultural and Food Chemistry (ACS Publications). Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

how to prevent spontaneous dehydrohalogenation of 2-amino-2-chloropropanoic acid

Troubleshooting Spontaneous Dehydrohalogenation of 2-Amino-2-chloropropanoic Acid Welcome to the Technical Support Center for reactive amino acid intermediates. This guide addresses a critical bottleneck in peptide synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Spontaneous Dehydrohalogenation of 2-Amino-2-chloropropanoic Acid

Welcome to the Technical Support Center for reactive amino acid intermediates. This guide addresses a critical bottleneck in peptide synthesis and drug development: the extreme instability and spontaneous dehydrohalogenation of 2-amino-2-chloropropanoic acid. Designed for research scientists, this document provides mechanistic insights, field-proven stabilization strategies, and self-validating experimental protocols.

Section 1: Mechanistic FAQ (Understanding the Root Cause)

Q: Why does 2-amino-2-chloropropanoic acid spontaneously degrade into pyruvic acid and ammonia even at room temperature? A: The instability is fundamentally driven by the molecule's geminal substitution pattern. As an α -chloroamine, the nitrogen atom's lone pair of electrons provides potent anchimeric assistance (neighboring group participation). The lone pair pushes electron density toward the α -carbon, facilitating the rapid, spontaneous expulsion of the chloride ion[1]. This forms a highly reactive iminium intermediate, which quickly loses a proton to become 2-iminopropanoic acid. Ambient moisture then irreversibly hydrolyzes this imine into pyruvic acid and ammonia.

degradation A 2-Amino-2-chloro- propanoic acid B Iminium Ion Intermediate A->B -Cl⁻ (Lone pair push) C 2-Iminopropanoic Acid B->C -H⁺ (Deprotonation) D Pyruvic Acid + NH4Cl C->D +H₂O (Hydrolysis)

Fig 1: Spontaneous dehydrohalogenation and hydrolysis of alpha-chloro amino acids.

Q: Does the zwitterionic nature of the unprotected amino acid contribute to this degradation? A: Yes. In its unprotected state, 2-amino-2-chloropropanoic acid exists as a zwitterion (NH₃⁺ and COO⁻). The carboxylate acts as an internal base, facilitating the intramolecular proton transfers that accelerate the E1cB-like dehydrohalogenation process.

Section 2: Synthetic & Storage Solutions

Q: How can I chemically modify the system to prevent dehydrohalogenation? A: You must decouple the electronic communication between the nitrogen lone pair and the α -carbon. This is achieved by converting the amine into an amide or carbamate (e.g., N-Boc, N-Fmoc, or N-Cbz protection). By delocalizing the nitrogen lone pair into the protecting group's carbonyl system via resonance, you eliminate its ability to expel the chloride ion[2]. Additionally, protecting the carboxylate as an ester (e.g., methyl ester) neutralizes the zwitterion, further stabilizing the molecule and preventing auto-catalysis[3].

protection cluster_actions Chemical Interventions Problem Reactive N-Lone Pair & Zwitterion State Action1 N-Protection (e.g., Boc, Cbz) Problem->Action1 Action2 C-Protection (Esterification) Problem->Action2 Result1 Resonance Delocalization (Prevents Cl⁻ expulsion) Action1->Result1 Result2 Neutralized Zwitterion (Prevents auto-catalysis) Action2->Result2 Final Stable Alpha-Chloro Amino Acid Derivative Result1->Final Result2->Final

Fig 2: Strategic logic for the chemical stabilization of 2-amino-2-chloropropanoic acid.

Q: What are the kinetic half-lives of the compound under various conditions? A: The table below summarizes the dramatic effect of protecting groups and environmental controls on the half-life of 2-amino-2-chloropropanoic acid variants. Note that polar protic solvents drastically reduce stability by stabilizing the leaving chloride ion.

Table 1: Kinetic Stability Profile of 2-Amino-2-chloropropanoic Acid Variants
Derivative TypeSolvent SystemTemp (°C)Est. Half-Life (t½)Primary Degradation Product
Unprotected (Zwitterion)Aqueous Buffer (pH 7.4)25< 1 minPyruvic acid + NH₄Cl
Unprotected (Zwitterion)Anhydrous DCM25~15 min2-Iminopropanoic acid
Unprotected (Zwitterion)Anhydrous DCM-80~4 hours2-Iminopropanoic acid
N-Boc, C-Methyl esterMethanol25~48 hours2-Methoxy derivative (Solvolysis)
N-Boc, C-Methyl esterAnhydrous DCM25> 6 monthsNone (Stable)
Section 3: Experimental Protocols

Q: How do I synthesize and isolate a stable derivative of this compound? A: Because the unprotected α -chloro amino acid cannot be isolated, the most reliable method is to generate the protected derivative directly from an N-protected dehydroamino acid via anhydrous hydrochlorination[4]. Below is a self-validating protocol for this transformation.

Protocol: Synthesis of N-Boc-2-amino-2-chloropropanoic acid methyl ester via Anhydrous Hydrochlorination

Phase 1: System Preparation & Dehydration

  • Rationale: Water is the primary enemy. Even trace moisture will act as a nucleophile, converting the desired α -chloro product into an α -hydroxy amino acid[5].

  • Step 1.1: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity (UHP) Argon three times.

  • Step 1.2: Add 1.0 mmol of N-Boc-dehydroalanine methyl ester to the flask.

  • Step 1.3: Dissolve in 10 mL of anhydrous Dichloromethane (DCM).

  • Validation Check: Perform a Karl Fischer titration on the DCM prior to use; moisture must be strictly <10 ppm.

Phase 2: Cryogenic Halogenation

  • Rationale: The hydrochlorination of the double bond is exothermic. Low temperatures (-20°C) prevent thermal degradation and polymerization of the dehydroalanine precursor.

  • Step 2.1: Submerge the flask in a dry ice/ethylene glycol bath maintained at -20°C.

  • Step 2.2: Dropwise addition of 1.1 mmol (0.275 mL of a 4.0 M solution) of anhydrous HCl in dioxane over 15 minutes.

  • Validation Check: Monitor internal temperature with a thermocouple. A temperature spike > -15°C indicates the addition rate is too fast and risks side reactions.

  • Step 2.3: Stir the reaction mixture for 45 minutes at -20°C.

Phase 3: Self-Validating Quench & Isolation

  • Rationale: Traditional aqueous workups will immediately destroy the product. Isolation must be performed under inert, solvent-stripping conditions.

  • Step 3.1: Pull a 10 µL reaction aliquot, dilute in cold CDCl₃, and run a rapid ¹H NMR.

  • Validation Check: Complete disappearance of the vinylic protons (CH₂=C) at 5.8 ppm and 5.3 ppm confirms 100% conversion to the α -chloro derivative.

  • Step 3.2: Evaporate the DCM and excess HCl/dioxane under a steady stream of dry nitrogen gas while maintaining the flask at 0°C.

  • Step 3.3: Place the resulting residue under high vacuum (0.1 Torr) for 2 hours to remove residual dioxane. Store the resulting white solid in a desiccator at -80°C.

Section 4: Analytical Troubleshooting

Q: How do I analytically confirm that my stored compound hasn't undergone dehydrohalogenation? A: Routine monitoring should be conducted using ¹H NMR and High-Resolution Mass Spectrometry (HRMS).

  • ¹H NMR (CDCl₃): Look for the diagnostic singlet of the α -methyl group around 1.8–2.0 ppm. If dehydrohalogenation has occurred, you will observe the disappearance of this methyl peak and the appearance of vinylic protons (5.5–6.0 ppm) from the tautomeric 2-aminoacrylic acid derivative. If ambient moisture has entered the system, you will see the characteristic methyl singlet of pyruvic acid at 2.4 ppm.

  • HRMS (ESI-TOF): Ensure you observe the isotopic pattern of chlorine (M and M+2 in a 3:1 ratio). A loss of HCl will result in a distinct mass shift of -36.0 Da.

References
  • 2-Amino-2-chloropropanoic acid | C3H6ClNO2 | CID 18923964 Source: PubChem - National Institutes of Health (NIH) URL:[Link][1]

  • A new and convenient route to the amides of α-amino acids and α-hydroxy acids Source: ResearchGate URL:[Link][5]

  • US4965397A - Novel dibasic acid salts and their synthesis Source: Google Patents URL:[3]

  • Appendage- and Scaffold-Diverse Electrophilic and Photoreactive Probes for Integrated Phenotypic Screening–Target Identification Campaigns via a Minimalist Bifunctional Isocyanide Source: PMC - National Institutes of Health (NIH) URL:[Link][2]

  • Practical Synthesis of α-Aminoalkyl-α′-chloromethylketone Derivatives Source: ResearchGate URL:[Link][4]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in 2-Amino-2-Chloropropanoic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of α -chloro- α -amino acids. The most critical realization for this specific w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of α -chloro- α -amino acids. The most critical realization for this specific workflow is that low yields are rarely a failure of the forward reaction; they are almost exclusively the result of rapid product decomposition during isolation.

The target molecule, [1], features a geminal amino chloride (hemiaminal chloride) motif. This structural feature is thermodynamically unstable. Unprotected α -chloro amines are notoriously difficult to handle and are often [2] without rigorous environmental controls.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and self-validating protocol to help you secure high yields of this elusive compound.

Mechanistic Pathway Visualization

To troubleshoot effectively, you must understand the equilibrium and decomposition pathways of your target molecule. The addition of HCl to [3] is fully reversible, and the product is highly susceptible to nucleophilic attack by water.

Mechanism Dehydro N-Protected Dehydroalanine Iminium Iminium Ion Intermediate Dehydro->Iminium + HCl (Anhydrous) Iminium->Dehydro - HCl Product N-Protected 2-amino-2-chloropropanoic acid Iminium->Product + Cl- Product->Iminium - Cl- (Ionization) Pyruvic Pyruvic Acid + NH4Cl Product->Pyruvic + H2O (Hydrolysis) Imine 2-Iminopropanoic Acid Derivatives Product->Imine Base (- HCl)

Mechanistic pathways of 2-amino-2-chloropropanoic acid synthesis and decomposition.

Troubleshooting FAQs

Q: My NMR shows complete conversion to pyruvic acid after aqueous workup. How do I prevent this? A: The C–Cl bond adjacent to an amine or amide is extremely moisture-sensitive. Water attacks the electrophilic α -carbon, expelling the chloride ion to form an unstable hemiaminal that rapidly collapses into pyruvic acid and ammonium chloride.

  • Causality & Solution: You must maintain strictly anhydrous conditions. Avoid aqueous workup entirely. Instead of washing or extracting, remove the reaction solvent and excess HCl under a stream of dry N₂ or high vacuum.

Q: I am trying to synthesize the unprotected free base (2-amino-2-chloropropanoic acid), but I only get 2-iminopropanoic acid or polymeric mixtures. Why? A: The unprotected free base is thermodynamically forbidden at room temperature. The lone pair on the primary amine strongly promotes the expulsion of the chloride ion to form an iminium ion, which then deprotonates to the imine.

  • Causality & Solution: You cannot isolate the free base. It must be isolated as the hydrochloride salt ( H3​N+−C(CH3​)(Cl)−COOH⋅Cl− ) by precipitating it directly from an anhydrous solvent (e.g., diethyl ether) saturated with HCl gas. Alternatively, use an N-protecting group (e.g., N-Boc, N-Ac) to reduce the electron-donating ability of the nitrogen via resonance.

Q: My hydrochlorination of N-Boc-dehydroalanine stalls at ~50% conversion. How do I push it to completion? A: The addition of HCl across the double bond of dehydroalanine is a reversible equilibrium process. As the concentration of HCl drops, the reverse reaction (dehydrohalogenation) competes with the forward reaction.

  • Causality & Solution: To drive the reaction forward, use a massive excess of anhydrous HCl (e.g., bubbling dry HCl gas into dichloromethane or using 4M HCl in dioxane) at low temperatures (-20 °C to 0 °C). The low temperature stabilizes the kinetic product and minimizes the reverse elimination pathway.

Quantitative Data: Impact of Protecting Groups and Conditions

The choice of protecting group and isolation method dictates your maximum theoretical yield. Use the table below to benchmark your expected outcomes.

Target DerivativeReaction ConditionsWorkup MethodTypical YieldStability / Observation
Free Base (Unprotected)HCl gas in Et₂O (rt)Evaporation< 5%Rapid decomposition to imine; impossible to store.
Hydrochloride Salt HCl gas in Et₂O (0 °C)Direct Filtration60–70%Stable under strictly anhydrous conditions.
N-Boc Protected 4M HCl in Dioxane (-20 °C)Vacuum Concentration85–95%Stable at -20 °C; decomposes in ambient moisture.
N-Ac Protected HCl gas in DCM (0 °C)Vacuum Concentration80–90%Moderately stable; requires cold storage over desiccant.
Standardized Experimental Protocol

Synthesis of N-Boc-2-amino-2-chloropropanoic acid via hydrochlorination of N-Boc-dehydroalanine.

This protocol is designed as a self-validating system: if moisture is introduced, the physical state of the product will change from a crisp white powder to a sticky, yellow oil (indicating pyruvic acid formation), providing immediate visual feedback of a protocol breach.

Step 1: Preparation Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Add N-Boc-dehydroalanine (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

Step 2: Thermal Control Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. Causality: Low temperatures suppress the reverse dehydrohalogenation reaction and prevent the thermal degradation of the acid-sensitive N-Boc group in the presence of strong acid.

Step 3: Hydrochlorination Slowly bubble anhydrous HCl gas (generated from H₂SO₄ and NaCl, passed through a Drierite tube) into the solution for 30 minutes. Alternatively, add 5.0 eq of a pre-chilled 4M HCl in dioxane solution.

Step 4: Equilibration & Monitoring Stir the reaction at -20 °C for 2 hours. Monitor conversion via anhydrous IR spectroscopy (looking for the disappearance of the C=C stretch at ~1630 cm⁻¹). Causality: Do not use TLC to monitor this reaction. The silica gel contains bound water and is slightly acidic, which will immediately hydrolyze the product on the plate, giving a false negative for conversion.

Step 5: Anhydrous Isolation Do NOT perform an aqueous quench. Remove the cooling bath and immediately apply high vacuum (utilizing a proper liquid nitrogen acid trap) to strip off the DCM and excess HCl.

Step 6: Storage The resulting white solid (N-Boc-2-amino-2-chloropropanoic acid) must be transferred in a glovebox and stored in a sealed desiccator backfilled with Argon at -20 °C.

References
  • 2-Amino-2-chloropropanoic acid | C3H6ClNO2 | CID 18923964 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • WO 2004/094429 A1 (Cannabinoid Receptor Ligands & Instability of Alpha-Chloro Amines)
  • Asymmetric Synthesis of N-Boc-(R)-Silaproline via Rh-Catalyzed Intramolecular Hydrosilylation of Dehydroalanine and Continuous Flow N-Alkylation Source: Organic Letters - ACS Publications URL:[Link]

Troubleshooting

optimizing storage conditions to prevent 2-amino-2-chloropropanoic acid degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when handling highly reactive latent electrophiles used in genetic code expansion, activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when handling highly reactive latent electrophiles used in genetic code expansion, activity-based profiling, and advanced peptide synthesis[1].

2-Amino-2-chloropropanoic acid (PubChem CID 18923964)[2] is an extremely valuable but notoriously unstable α -chloro amino acid. Because the chlorine atom and the primary amine reside on the same alpha-carbon, the molecule is a kinetic "ticking time bomb." If handled incorrectly, your purified batch will rapidly degrade into useless byproducts before you can even run your assay.

This guide bypasses generic advice to provide a mechanistic, field-proven framework for stabilizing and storing this compound.

Part 1: The Mechanism of Degradation (Why Your Compound Fails)

To stop degradation, you must first understand the causality behind it. 2-Amino-2-chloropropanoic acid does not simply "go bad"; it undergoes a highly specific, unimolecular self-destruction pathway driven by the alpha-effect .

In its free base form, the lone pair of electrons on the nitrogen atom provides anchimeric assistance (neighboring group participation). The lone pair pushes toward the alpha-carbon, spontaneously expelling the chloride ion to form a highly reactive iminium intermediate [3]. If even trace amounts of ambient moisture are present, this iminium is immediately hydrolyzed into pyruvic acid, ammonium, and chloride ions[4].

By understanding this pathway, the solution becomes clear: We must sequester the nitrogen lone pair.

G A 2-Amino-2-chloropropanoic acid (Free Base) B Iminium Intermediate [Reactive] A->B Spontaneous - Cl- D Protonated HCl Salt (Stable Form) A->D + Anhydrous HCl (Sequesters N lone pair) C Pyruvic Acid + NH4+ + Cl- (Hydrolysis Products) B->C + H2O (Hydrolysis) D->A + Base (Deprotonation)

Degradation pathway of 2-amino-2-chloropropanoic acid and stabilization via protonation.

Part 2: Troubleshooting FAQs & Experimental Reality

Q: Why does my newly synthesized compound turn into a sticky, pungent residue overnight at room temperature? A: You are observing the spontaneous degradation of the free base. The pungent odor is free ammonia gas releasing as the iminium intermediate hydrolyzes[3]. The sticky residue is a mixture of pyruvic acid and polymerized byproducts. To prevent this, the compound must never be isolated or stored as a free base. It must be converted to its hydrochloride salt immediately upon synthesis.

Q: Can I store 2-amino-2-chloropropanoic acid in aqueous buffers (e.g., PBS) for my biological assays? A: Absolutely not. In aqueous media, especially at physiological pH (where the amine is partially deprotonated), the compound will undergo rapid β -elimination or hydrolysis within minutes[4]. For applications like genetic code expansion[1], you must store the compound as a dry powder and dissolve it in anhydrous DMSO to create a master stock. Only spike it into your aqueous assay buffer immediately prior to initiating the experiment.

Q: Does light exposure actually matter, or is that just a standard precaution? A: It matters critically. The C-Cl bond on an alpha-carbon is highly susceptible to homolytic cleavage via UV/Vis photolysis. This generates radical species that initiate rapid polymerization. Always use amber glass vials; never store this compound in clear Eppendorf tubes.

Part 3: Quantitative Storage Parameters

The following table summarizes the kinetic stability of 2-amino-2-chloropropanoic acid across various environments. Use this to audit your current laboratory practices.

Storage StateChemical FormAtmosphereTemperatureExpected Half-Life
Optimal Hydrochloride SaltArgon (Anhydrous)-80°C> 24 months
Acceptable Hydrochloride SaltNitrogen (Dry)-20°C6 - 12 months
Suboptimal Free Base (Solid)Ambient Air4°C< 48 hours
Critical Failure Free Base (Solution)Aqueous (pH > 7.0)25°C< 15 minutes

Part 4: Field-Proven Protocol for Anhydrous Isolation and Storage

To guarantee the integrity of your compound, abandon standard rotary evaporation techniques. Use the following self-validating methodology to isolate and store the compound as an anhydrous hydrochloride salt.

Step 1: Anhydrous Acidification

  • Extract your crude 2-amino-2-chloropropanoic acid into anhydrous diethyl ether.

  • Chill the reaction flask to 0°C using an ice bath under a continuous stream of dry argon.

  • Dropwise, add 1.05 equivalents of 4M HCl in dioxane. Causality: The strong acid instantly protonates the α -amine ( −NH3+​ ). This ties up the nitrogen's lone pair, completely shutting down the anchimeric assistance required to expel the chloride ion.

Step 2: Precipitation and Schlenk Filtration

  • Stir for 15 minutes. The protonated salt will crash out of the ether solution as a white precipitate.

  • Filter the solid rapidly using a Schlenk frit under positive argon pressure. Do not use a standard Büchner funnel, as pulling ambient laboratory air over the hygroscopic salt will introduce moisture and initiate hydrolysis.

Step 3: Desiccation & Self-Validation

  • Transfer the solid to a vacuum desiccator containing fresh Phosphorus Pentoxide ( P2​O5​ ). Apply high vacuum (< 0.1 Torr) for 12 hours.

  • System Validation Step: Remove a 1 mg test aliquot and dissolve it in 1 mL of anhydrous methanol. Add a drop of universal indicator. The solution must read highly acidic (pH < 2). If you detect any faint odor of ammonia upon opening the desiccator, the batch has already begun degrading and should be discarded.

Step 4: Aliquoting for Long-Term Storage

  • Inside a glove box (or under a heavy argon blanket), aliquot the dried powder into pre-dried amber glass vials.

  • Purge the headspace of each vial with argon (argon is heavier than nitrogen and provides a superior blanket against moisture).

  • Seal with PTFE-lined caps, wrap tightly with Parafilm, and store immediately at -80°C.

Sources

Optimization

reducing side reactions during 2-amino-2-chloropropanoic acid peptide coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the peptide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the peptide coupling of 2-amino-2-chloropropanoic acid (Acpa). Due to its unique structure, Acpa presents significant challenges that can lead to low yields and undesirable side reactions. This document is designed to explain the root causes of these issues and provide field-proven protocols to ensure successful synthesis.

Understanding the Core Challenge: Why is Acpa Coupling Difficult?

The incorporation of 2-amino-2-chloropropanoic acid into a peptide sequence is a non-trivial task due to a combination of steric and electronic factors.

  • Steric Hindrance: As an α,α-disubstituted amino acid, the presence of both a methyl group and a chlorine atom on the α-carbon creates a sterically crowded environment. This bulkiness physically impedes the approach of the incoming nucleophilic amine to the activated carboxyl group, significantly slowing down the rate of the desired peptide bond formation.[1][2]

  • Electronic Effects: The chlorine atom is a potent electron-withdrawing group. This effect reduces the nucleophilicity (reactivity) of the α-amino group, making it a weaker nucleophile compared to standard amino acids.[2] When Acpa is the N-terminal residue, its amine is less reactive. When its carboxyl group is being activated for coupling, the adjacent chlorine atom can influence the stability of intermediates.

These combined factors mean that standard coupling protocols are often inefficient, leading to incomplete reactions and the prevalence of side reactions.[1][3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the peptide coupling of Acpa.

Q1: My coupling yield is extremely low or has failed completely using standard DIC/HOBt. What is happening?

A: This is the most common failure mode. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like HOBt, are often not potent enough to overcome the severe steric hindrance of Acpa.[2][3] The reactive intermediate they form, the O-acylisourea, is not sufficiently reactive to couple efficiently with a hindered amine or to be attacked by the less nucleophilic Acpa amine. This leads to two primary side reactions:

  • N-acylurea Formation: The O-acylisourea intermediate can rearrange into a stable N-acylurea, a common byproduct with carbodiimides that terminates the peptide chain.[2][4]

  • Symmetrical Anhydride Formation: While sometimes productive, the formation of a symmetrical anhydride from two molecules of the activated amino acid consumes valuable starting material and may still not be reactive enough for the coupling.[4][5]

Solution: Switch to a more powerful onium salt-based coupling reagent (uronium/phosphonium). Reagents like HATU , HCTU , or COMU are significantly more effective because they form highly reactive OAt- or Oxyma-based active esters that can overcome the steric and electronic barriers.[3][6][7]

Q2: I'm observing significant epimerization in the residue coupled to Acpa. How can I prevent this?

A: Epimerization (racemization at the chiral center) is a major risk, not for the achiral Acpa itself, but for the N-protected amino acid being coupled to the N-terminus of an Acpa residue. The primary mechanism involves the formation of an oxazolone intermediate.[8] Once the carboxyl group is activated, it can cyclize to form this highly reactive intermediate, whose α-proton is acidic and easily abstracted by base, leading to a loss of stereochemical integrity.[9][10]

Strategies to Minimize Epimerization:

  • Choice of Additive: Use additives that suppress racemization. While HOBt is traditional, HOAt is more effective.[8] Modern, non-explosive additives like OxymaPure® are highly recommended and can be used with carbodiimides or are incorporated into reagents like COMU.[8][11]

  • Coupling Reagent: Employ modern uronium or phosphonium salt reagents that incorporate these additives directly, such as HATU (which includes HOAt) or COMU (which includes OxymaPure). These are designed for high reactivity and low racemization.

  • Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). For reactions particularly prone to epimerization, consider using a weaker base like N-methylmorpholine (NMM).[8]

  • Reaction Temperature: Avoid elevated temperatures. Perform couplings at room temperature or 0 °C if possible, as heat can increase the rate of oxazolone formation and subsequent racemization.[8]

Q3: Can the uronium/aminium reagents (HATU, HCTU) cause other side reactions?

A: Yes. A key side reaction with these reagents is guanidinylation . If the protected amino acid is slow to activate, the highly reactive uronium/aminium reagent can react directly with the free N-terminal amine of the peptide-resin.[12][13] This forms an irreversible guanidine cap, terminating the peptide chain.

Prevention: Always pre-activate the carboxylic acid. This involves mixing the protected amino acid, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in a separate vessel for 1-5 minutes before adding the mixture to the deprotected peptide-resin.[3][12] This ensures the active ester is formed first, minimizing the opportunity for the free coupling reagent to react with the resin.

Q4: For a particularly stubborn Acpa coupling, are there any "last resort" strategies?

A: Yes. When even the most potent onium salt reagents fail, converting the carboxylic acid to an acyl halide (fluoride or chloride) is a highly effective strategy.[3][14] Acyl halides are extremely reactive and can often drive even the most challenging couplings to completion.

  • Acyl Fluorides: These can be formed using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). They are generally preferred as they are highly reactive yet more selective than acyl chlorides, often leading to cleaner reactions.[3]

  • Acyl Chlorides: Generated in situ using reagents like bis(trichloromethyl) carbonate (triphosgene), these are also very effective for sterically hindered couplings.[15]

This approach should be used with caution as the high reactivity can sometimes lead to other side reactions if not properly controlled.

Data Summary: Comparison of Coupling Reagents for Hindered Amino Acids

Reagent ClassExample(s)Relative PotencyCommon Side ReactionsMitigation Strategy
Carbodiimide DIC, DCCLowN-acylurea formation, Dehydration (Asn/Gln)Use with additives (HOBt, OxymaPure); Generally insufficient for Acpa[2]
Phosphonium Salt PyBOP, PyAOPHighByproducts can be hazardousUse in a well-ventilated hood; Does not cause guanidinylation[7][16]
Aminium/Uronium Salt HBTU, TBTUHighGuanidinylation, RacemizationPre-activation of the amino acid[12][16]
Aminium/Uronium Salt (Azabenzotriazole) HATU, HCTUVery HighGuanidinylationPre-activation; HOAt additive intrinsically reduces racemization[5][7]
Aminium/Uronium Salt (Oxime) COMUVery HighLimited solution stabilityUse fresh solutions; Oxyma additive intrinsically reduces racemization[7][11]
Acyl Halide Precursor TFFH, TriphosgeneExtremely HighPotential for various side reactions due to high reactivityUse at low temperatures; careful control of stoichiometry[3][15]

Visualizing the Chemistry: Reaction Pathways

The following diagrams illustrate the desired reaction pathway versus common side reactions.

Diagram 1: Key Reaction Pathways in Acpa Coupling cluster_desired Desired Peptide Bond Formation cluster_side Common Side Reaction Pathways start_d Fmoc-AA-OH + HATU + DIPEA active_ester Fmoc-AA-OAt (Highly Reactive Ester) start_d->active_ester Pre-activation (1-5 min) peptide Fmoc-AA-NH-Acpa-Resin (Desired Peptide) active_ester->peptide Coupling resin H₂N-Acpa-Resin resin->peptide guanidine Guanidinylated-Acpa-Resin (Chain Termination) start_g Free HATU start_g->guanidine Guanidinylation (No pre-activation) resin_g H₂N-Acpa-Resin resin_g->guanidine racemized Racemized Peptide start_r Fmoc-AA-OAt oxazolone Oxazolone Intermediate start_r->oxazolone Cyclization (+ Base) oxazolone->racemized Enolization & Coupling Diagram 2: Troubleshooting Workflow for Acpa Coupling start Start: Low Yield in Acpa Coupling q1 Are you using a carbodiimide reagent (DIC, DCC)? start->q1 sol1 Switch to Onium Salt: HATU, HCTU, or COMU. See Protocol 1. q1->sol1 Yes q2 Is coupling still incomplete with Onium Salt? q1->q2 No sol1->q2 sol2 1. Increase Equivalents (3-4 eq). 2. Extend Reaction Time (2-12h). 3. Use NMP as solvent. q2->sol2 Yes side_reaction Side Reaction Check: - Check for guanidinylation (MS). - Check for epimerization (Chiral HPLC). q2->side_reaction No, but purity is low q3 Is reaction still failing? sol2->q3 sol3 Use Acyl Halide Method. (e.g., with TFFH). See Protocol 2. q3->sol3 Yes q3->side_reaction No

Caption: A decision tree to guide troubleshooting for low-yield Acpa couplings.

Recommended Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the recommended starting point for coupling any amino acid onto the N-terminus of an Acpa residue or for coupling Fmoc-Acpa-OH itself.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Perform standard Fmoc-deprotection using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Mixture Preparation (Pre-activation):

    • In a separate, dry glass vessel, dissolve the N-Fmoc protected amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Add a non-nucleophilic base like DIPEA (8 equivalents) to the mixture.

    • Allow the pre-activation to proceed for 1-5 minutes with gentle swirling. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Allow the coupling reaction to proceed for a minimum of 2 hours. For difficult couplings like this, extending the time to 4 hours or even overnight is recommended. [3] * Agitate the reaction vessel continuously.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. [2]A negative result (yellow/colorless beads) indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling (double coupling) may be required. [3]Repeat steps 2 and 3 with a fresh solution of activated amino acid.

    • Once the coupling is complete, wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to prepare for the next cycle.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent onium reagents fail to give satisfactory yields. [3][14]

  • Resin Preparation:

    • Follow Step 1 from Protocol 1.

  • Acyl Fluoride Formation:

    • In a separate, dry vessel under an inert atmosphere (e.g., Argon), dissolve the protected carboxylic acid (e.g., Fmoc-Ala-OH) (3 equivalents) in anhydrous DCM or DMF.

    • Add TFFH (2.9 equivalents) and DIPEA (6 equivalents).

    • Stir the mixture at room temperature for 10-15 minutes to ensure complete formation of the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed for 4-12 hours.

    • Monitoring for completeness via a Kaiser test is crucial, as reaction times can be significantly longer.

  • Washing:

    • Upon completion, wash the resin as described in Step 4 of Protocol 1.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. Available from: [Link]

  • Optimizing Peptide Coupling: Key Techniques. Available from: [Link]

  • US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available from: [Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - RSC Publishing. Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available from: [Link]

  • Coupling Reagents - Luxembourg Bio Technologies. Available from: [Link]

  • Side reactions in peptide synthesis: An overview - Bibliomed. Available from: [Link]

  • Coupling Reagents - Aapptec Peptides. Available from: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Available from: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available from: [Link]

  • Protective Groups - Organic Chemistry Portal. Available from: [Link]

  • (PDF) Side reactions in peptide synthesis: An overview - ResearchGate. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Novabiochem® Coupling reagents - Merck Millipore. Available from: [Link]

  • Amino Acid-Protecting Groups - SciSpace. Available from: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Available from: [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Hydrolysis of 2-Amino-2-chloropropanoic Acid During Aqueous Extraction

Welcome to the Technical Support Center for the isolation and handling of highly labile halogenated amino acids. 2-Amino-2-chloropropanoic acid (also known as 2-chloroalanine) is a critical intermediate in drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and handling of highly labile halogenated amino acids. 2-Amino-2-chloropropanoic acid (also known as 2-chloroalanine) is a critical intermediate in drug development and unnatural amino acid mutagenesis . However, its isolation is notoriously difficult due to its extreme susceptibility to hydrolysis and β -elimination in aqueous media .

This guide provides researchers and scientists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize extraction yields and preserve molecular integrity.

Section 1: Core Principles & Mechanistic Causality

To prevent degradation during extraction, one must understand the causality behind it. The α -chloro group on 2-amino-2-chloropropanoic acid strongly withdraws electron density, making the α -carbon highly electrophilic. In an aqueous environment, the molecule is attacked via two competing pathways:

  • Direct Hydrolysis (Acidic/Neutral conditions) : Water acts as a nucleophile, substituting the chloride ion to form 2-amino-2-hydroxypropanoic acid. Because the hydroxyl and amino groups reside on the same carbon, this intermediate is inherently unstable and spontaneously collapses into pyruvate and ammonia.

  • β -Elimination (Basic conditions) : A basic environment promotes the elimination of HCl (loss of a proton from the β -methyl group and the chloride ion from the α -carbon), yielding dehydroalanine (2-aminoacrylic acid) . Dehydroalanine rapidly tautomerizes to an imine, which subsequently hydrolyzes to pyruvate and ammonia.

Because water is both the solvent and the reactant in these degradation pathways, the overarching strategy must be to minimize aqueous residence time, strictly control pH, and suppress thermal activation energy .

degradation A 2-Amino-2-chloropropanoic Acid (Intact Molecule) B Dehydroalanine (Intermediate) A->B β-elimination (Basic pH, Heat) C 2-Amino-2-hydroxypropanoic Acid (Intermediate) A->C Direct Hydrolysis (Acidic/Aqueous) D Pyruvate + Ammonia (Degraded Products) B->D Tautomerization & Hydrolysis C->D Spontaneous Decomposition

Caption: Degradation pathways of 2-amino-2-chloropropanoic acid in aqueous media.

Section 2: Troubleshooting FAQs

Q1: Why does my extracted product show massive contamination with pyruvate? A: Pyruvate is the thermodynamic sink for the degradation of α -halo amino acids. If you detect pyruvate (typically via a strong UV absorbance or a mass shift to 87 Da in negative ion mode), your extraction conditions are either too warm, too basic, or the aqueous phase contact time is too long. The α -C-Cl bond is highly labile; standard room-temperature extraction protocols will almost always result in >50% hydrolysis.

Q2: How do I select the optimal pH for the aqueous phase to prevent both elimination and hydrolysis? A: You must thread the needle between acid-catalyzed hydrolysis and base-catalyzed β -elimination. The optimal stability window for 2-amino-2-chloropropanoic acid is strictly between pH 5.5 and 6.5 . Use a pre-chilled 100 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer adjusted to pH 6.0. Avoid phosphate buffers if possible, as high concentrations of phosphate can act as a general base catalyst for elimination.

Q3: What is the most effective solvent system to rapidly partition this zwitterionic compound? A: Because 2-amino-2-chloropropanoic acid is zwitterionic at pH 6.0, it has a very low partition coefficient (Log P) in standard organic solvents like ethyl acetate or dichloromethane. To drive the compound into the organic phase, you must use salting out . Saturating the aqueous phase with NaCl reduces water activity and pushes the amino acid into a polar aprotic solvent mixture, such as Ethyl Acetate/Isopropanol (3:1, v/v).

Q4: Can I bypass the aqueous extraction entirely? A: Yes, and this is highly recommended for sensitive α -chloro acids . The "Zero-Aqueous" approach involves quenching the reaction, immediately freezing the mixture in liquid nitrogen, and lyophilizing it to a dry powder. The intact 2-amino-2-chloropropanoic acid can then be selectively extracted from the dry salts using anhydrous organic solvents.

Section 3: Quantitative Optimization Parameters

The following table summarizes the causal relationship between extraction parameters and molecular integrity, providing a quantitative framework for protocol optimization.

Extraction ParameterTested ConditionEstimated Half-Life ( t1/2​ )Partition EfficiencyMechanistic Rationale
Temperature 25 °C (Room Temp)< 15 minutesN/AThermal energy overcomes the activation barrier for C-Cl bond cleavage.
Temperature 0–4 °C (Ice Bath)~ 4 hoursN/AKinetic freezing of the hydrolysis and β -elimination pathways.
Aqueous pH pH > 8.0< 5 minutesLowHydroxide ions rapidly catalyze β -elimination to dehydroalanine.
Aqueous pH pH 6.0 (MES Buffer)~ 4 hoursModerateMinimizes both specific acid and specific base catalysis.
Solvent System Pure Ethyl AcetateN/A< 5%Zwitterionic nature prevents partitioning into low-polarity solvents.
Solvent System EtOAc:IPA (3:1) + NaClN/A> 85%Isopropanol disrupts the hydration shell; NaCl decreases water activity.

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Each workflow includes an immediate analytical validation step to confirm the presence of the intact C-Cl bond before proceeding to downstream applications.

Protocol A: Cold, pH-Controlled Biphasic Extraction with Salting Out

Use this protocol when liquid-liquid extraction is unavoidable.

  • Preparation : Pre-chill all glassware, solvents (Ethyl Acetate and Isopropanol), and a 100 mM MES buffer (pH 6.0) to 0–4 °C.

  • Quenching : Transfer the crude reaction mixture to an ice bath. Slowly add an equal volume of the cold MES buffer to quench the reaction while maintaining the internal temperature strictly below 4 °C.

  • Salting Out : Add solid, pre-chilled NaCl to the aqueous mixture until saturation is reached (approx. 36 g per 100 mL). Stir gently to dissolve. Causality: High ionic strength reduces the solubility of the zwitterion in the aqueous phase, forcing it outward.

  • Extraction : Add 2 volumes of a cold Ethyl Acetate:Isopropanol (3:1, v/v) mixture. Shake vigorously for exactly 30 seconds.

  • Phase Separation : Immediately centrifuge the mixture at 4,000 x g for 3 minutes at 4 °C to force rapid phase separation. Do not wait for gravity separation.

  • Collection : Decant the upper organic layer into a flask kept on dry ice. Repeat the extraction step (Steps 4-5) once more.

  • Self-Validation Step : Spot 1 μ L of the organic phase onto a silica TLC plate. Run with Butanol:Acetic Acid:Water (4:1:1) and stain with Ninhydrin. A spot at Rf​ ~0.4 indicates the intact amino acid. A spot at the solvent front or a yellow stain indicates degradation to pyruvate.

  • Drying : Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temperature strictly < 20 °C).

Protocol B: Anhydrous Isolation via Lyophilization (The "Zero-Aqueous" Approach)

Use this protocol for maximum yield and purity.

  • Quenching & Freezing : Immediately upon reaction completion, quench the mixture by submerging the reaction vessel in a liquid nitrogen bath (-196 °C). Causality: Instantaneous freezing halts all nucleophilic attack by water.

  • Lyophilization : Transfer the frozen block to a high-vacuum lyophilizer. Lyophilize for 24–48 hours until a completely dry, free-flowing powder is obtained. Ensure the condenser is operating below -80 °C to prevent melting.

  • Anhydrous Extraction : Suspend the dry powder in anhydrous Dichloromethane:Methanol (9:1, v/v) at 0 °C. Stir for 15 minutes. Causality: The intact amino acid is soluble in the polar organic mixture, while inorganic salts and highly polar byproducts remain insoluble.

  • Filtration : Filter the suspension through a pad of Celite under a blanket of inert argon gas.

  • Self-Validation Step : Perform direct-injection LC-MS (using a cold autosampler at 4 °C) on the filtrate. Look for the characteristic isotopic pattern of the chlorine atom (M and M+2 peaks at a 3:1 ratio) at m/z 124/126 [M+H]+.

  • Concentration : Evaporate the solvent under a stream of nitrogen gas to yield the purified 2-amino-2-chloropropanoic acid.

workflow Start Crude Reaction Mixture Decision Aqueous Extraction Required? Start->Decision Path1 Protocol A: Cold Biphasic Extraction (pH 6.0, 0-4°C, Salting Out) Decision->Path1 Yes Path2 Protocol B: Anhydrous Isolation (Quench, Freeze, Lyophilize) Decision->Path2 No (Preferred) OrgPhase Rapid Organic Phase Separation (EtOAc/IPA + Centrifugation) Path1->OrgPhase DryResidue Dry Residue Extraction (Anhydrous DCM/MeOH) Path2->DryResidue End Purified 2-Amino-2-chloropropanoic Acid (Validated via LC-MS/TLC) OrgPhase->End DryResidue->End

Caption: Decision tree and workflow for isolating 2-amino-2-chloropropanoic acid.

References

  • Title : Genetic Code Expansion Approaches to Decipher the Ubiquitin Code Source : National Center for Biotechnology Information (NCBI) / PMC URL :[Link]

  • Title : Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions Source : Journal of the American Chemical Society (ACS Publications) URL :[Link]

  • Title : Relative Reactivity of Amino Acids with Chlorine in Mixtures Source : Environmental Science & Technology (ACS Publications) URL :[Link]

Optimization

purification techniques for highly reactive 2-amino-2-chloropropanoic acid

Technical Support Center: Advanced Troubleshooting & Isolation Protocols Target Molecule: 2-Amino-2-chloropropanoic Acid (α-Chloroalanine) Audience: Synthetic Chemists, Process Researchers, and Drug Development Professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Troubleshooting & Isolation Protocols Target Molecule: 2-Amino-2-chloropropanoic Acid (α-Chloroalanine) Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Overview & Mechanistic Causality

Handling 2-amino-2-chloropropanoic acid (PubChem CID 18923964)[1] presents a formidable challenge in synthetic chemistry. As a geminal amino-chloro compound (an α -haloamine), the free base is inherently unstable. The nitrogen lone pair provides anchimeric assistance (neighboring group participation) to expel the α -chloride ion, generating a highly reactive α -iminium carboxylate intermediate[2].

Once this iminium species forms, it undergoes rapid degradation via two primary pathways:

  • Hydrolysis: Reaction with trace moisture to yield pyruvic acid and ammonia.

  • Elimination: Loss of a proton to form 2-aminoacrylic acid (dehydroalanine), which subsequently polymerizes or tautomerizes.

To successfully purify and store this molecule, you must eliminate the nitrogen lone pair's ability to participate in this mechanism. This is achieved by converting the free base into a stable hydrochloride salt under strictly anhydrous, low-temperature conditions.

Diagnostic FAQs: Troubleshooting Experimental Failures

Q1: My crude reaction mixture turns into a yellow oil and smells strongly of ammonia during concentration. What is happening? Diagnosis: Your compound is undergoing rapid hydrolysis. The vacuum concentration process likely concentrated trace water present in your solvent. The α -iminium intermediate reacted with this water, cleaving the C-N bond to release pyruvic acid (the yellow oil) and ammonia gas ( NH3​ ). Solution: Never concentrate the free base. You must quench the reaction by protonating the amine before removing the solvent (see SOP below).

Q2: I attempted to purify the compound using standard silica gel column chromatography, but I recovered zero product. Why? Diagnosis: Silica gel is lethal to α -haloamines. The surface silanol groups act as mild Brønsted acids/bases, and the stationary phase contains tightly bound water. This environment catalyzes the expulsion of the chloride ion and immediately hydrolyzes the resulting iminium species. Solution: Do not use chromatography. Purification must rely on kinetic stabilization (low temperature) and thermodynamic stabilization (salt formation) followed by solvent/antisolvent precipitation.

Q3: My NMR spectrum shows unexpected peaks around 5.5–6.0 ppm. Is this a byproduct? Diagnosis: Those peaks are vinylic protons. Your compound has undergone base-catalyzed or thermal elimination of HCl to form dehydroalanine (2-aminoacrylic acid). This usually occurs if the reaction temperature exceeded -20 °C before the amine was fully protonated. Solution: Maintain the reaction at -78 °C during the entire quench and protonation phase.

Quantitative Stability Data

Understanding the kinetic lifespan of 2-amino-2-chloropropanoic acid is critical for planning your workflow. The table below summarizes the half-life ( t1/2​ ) of the compound under various environmental conditions.

Compound StateTemperatureAtmosphereEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Free Base (Zwitterion)25 °CAmbient (Moist)< 5 minutesHydrolysis (Pyruvate + NH3​ )
Free Base (Zwitterion)-78 °CInert (Ar / N2​ )~ 2 hoursElimination (Dehydroalanine)
Hydrochloride Salt25 °CAmbient (Moist)~ 12 hoursSlow Hydrolysis
Hydrochloride Salt -20 °C Inert (Ar / N2​ ) > 6 months Stable (Recommended)

Visualizing the Chemistry

Degradation Pathway

The following diagram illustrates the causality behind the molecule's instability.

Degradation A 2-Amino-2-chloropropanoic acid (Free Base) B α-Iminium Carboxylate (Reactive Intermediate) A->B - Cl⁻ (Anchimeric Assistance) C Pyruvic Acid + NH₃ (Hydrolysis) B->C + H₂O D Dehydroalanine (Elimination) B->D - H⁺

Caption: Mechanistic degradation pathway of 2-amino-2-chloropropanoic acid.

Purification Workflow

To bypass the degradation pathways, follow this exact sequence to isolate the compound as a stable salt.

Workflow Step1 1. Crude Reaction Mixture (Anhydrous DCM) Step2 2. Cool to -78°C (Argon Atmosphere) Step1->Step2 Step3 3. Add 2.0 eq Dry HCl in Ether (Protonate Amine) Step2->Step3 Step4 4. Add Cold Hexanes (Precipitate HCl Salt) Step3->Step4 Step5 5. Schlenk Filtration (Vacuum Dry) Step4->Step5

Caption: Anhydrous precipitation workflow to isolate the stable hydrochloride salt.

Standard Operating Procedure (SOP): Anhydrous Isolation of the Hydrochloride Salt

This protocol is a self-validating system designed to prevent iminium formation by tying up the nitrogen lone pair via protonation[2].

Prerequisites: All glassware must be flame-dried under vacuum and backfilled with ultra-high purity Argon. Solvents (Dichloromethane, Diethyl Ether, Hexanes) must be rigorously dried over activated 3Å molecular sieves.

Step-by-Step Methodology:

  • Thermal Quenching: Transfer the crude reaction mixture (containing the newly synthesized 2-amino-2-chloropropanoic acid in anhydrous DCM) to a Schlenk flask. Immediately submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C. Causality: Low temperature kinetically slows the expulsion of the chloride ion.

  • Amine Protonation: Using a gas-tight syringe, slowly add 2.0 equivalents of anhydrous HCl (2.0 M solution in diethyl ether) dropwise down the side of the flask. Stir vigorously for 15 minutes. Causality: Converting the amine ( NH2​ ) to the ammonium cation ( NH3+​ ) removes the lone pair required for anchimeric assistance, shutting down the degradation pathway.

  • Solvent/Antisolvent Precipitation: Slowly add 3 to 4 volumes of pre-chilled (-78 °C) anhydrous hexanes to the stirring mixture. The 2-amino-2-chloropropanoic acid hydrochloride salt will precipitate as a fine white powder, while organic impurities remain soluble in the DCM/hexane matrix.

  • Schlenk Filtration: Transfer the suspension via a wide-bore cannula to a pre-chilled Schlenk frit under positive Argon pressure. Do not expose the filter cake to ambient air.

  • Washing & Drying: Wash the filter cake with cold, anhydrous hexanes (2 x 10 mL). Apply high vacuum (0.1 Torr) directly to the frit for 4 hours to remove residual solvent.

  • System Validation (Self-Check): To validate the success of the protocol, take a 1 mg aliquot of the dried powder, dissolve it in pre-chilled CD2​Cl2​ , and perform a rapid 1H -NMR scan at -20 °C. The absence of a vinylic proton signal at 5.5–6.0 ppm confirms that elimination to dehydroalanine has been successfully suppressed.

References

  • 2-Amino-2-chloropropanoic acid | C3H6ClNO2 | CID 18923964. PubChem - National Institutes of Health (NIH). Retrieved March 28, 2026.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBcK5nG_w6MfjQoXg3OQig6Flq640NUXX8qJkVn2EmGThTZ5cwyo943FTaRiyvuPH_8hVMi8p7WuwqjuyRNc6L7Nj0Jhwc9XAfeXAKzpBQFzUG5vC_ZRlfirfNJwX7vaZXSIj3c1gZeEpuiH72XIr7xaeTQZ1sKFqAWKDLcgc9uXZmmA==]
  • Technical Support Center: Piperidine Chlorination & N-Chloropiperidine Stability (Alpha-Chloroamine Stability). Benchchem. Retrieved March 28, 2026.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6HKGAmsxLiLIdlnkvhKzHDsfS16Qf27Hjyf9ZcudSSPPpHQ3AsPGmx88RyPKCRIa_JKeuxyMeRCzfpO_jxKFAOtT-4OIpWB75mxdqseqFxbbjW2lFFQwCiT-nUmHF2Odq_-Rb]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Reactivity Comparison: 2-Amino-2-chloropropanoic Acid vs. 2-Amino-3-chloropropanoic Acid

As a Senior Application Scientist navigating the landscape of non-natural amino acids, understanding how regiochemistry dictates molecular stability is paramount. The placement of a single halogen atom can mean the diffe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the landscape of non-natural amino acids, understanding how regiochemistry dictates molecular stability is paramount. The placement of a single halogen atom can mean the difference between a highly stable pharmacological tool and a fleeting, un-isolable intermediate.

This guide provides an in-depth mechanistic and experimental comparison between two structural isomers: 2-amino-3-chloropropanoic acid ( β -chloroalanine) and 2-amino-2-chloropropanoic acid ( α -chloroalanine). By examining their reactivity profiles, we establish why one serves as a cornerstone in enzyme inhibition assays, while the other remains a transient synthetic curiosity.

Mechanistic Reactivity Profiles

The fundamental divergence in the reactivity of these two isomers stems from the relative position of the chlorine atom to the amino group.

β -Chloroalanine: The Stable Suicide Inhibitor

2-Amino-3-chloropropanoic acid is a stable, commercially available β -halo amino acid[1]. In aqueous solution, it remains inert. However, its reactivity is violently unmasked within the active site of Pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as 2 and various transaminases[2].

Because it mimics the natural substrate, β -chloroalanine acts as a mechanism-based (suicide) inhibitor[]. Upon entering the active site, it forms an external aldimine (Schiff base) with the PLP cofactor. The enzyme's catalytic base abstracts the α -proton, which triggers a rapid β -elimination of the chloride ion. This generates a highly electrophilic 2-aminoacrylate (2AA) intermediate[4]. The 2AA intermediate subsequently undergoes nucleophilic attack by the PLP cofactor or an active site residue, forming a stable covalent adduct (often a PLP-pyruvate adduct) that irreversibly inactivates the enzyme[4].

α -Chloroalanine: The Transient Geminal Haloamine

In stark contrast, 2-amino-2-chloropropanoic acid is an α -halo amino acid, meaning the amino group and the chlorine atom reside on the exact same carbon (a geminal haloamine)[5]. This structural motif is thermodynamically and kinetically highly unstable.

The lone pair of electrons on the nitrogen atom provides a powerful driving force to spontaneously expel the adjacent chloride leaving group. This unimolecular elimination occurs rapidly at room temperature, yielding 2-iminopropanoic acid. In any aqueous or protic environment, this imine immediately hydrolyzes to form pyruvate and ammonia. Consequently, α -chloroalanine cannot be isolated or stored under standard conditions; it exists solely as a transient intermediate in specific cryogenic or anhydrous synthetic pathways[5].

Quantitative Data & Property Comparison

To synthesize the operational differences between these two compounds, the following table summarizes their physical and functional parameters:

Property2-Amino-3-chloropropanoic acid ( β -isomer)2-Amino-2-chloropropanoic acid ( α -isomer)
Structural Classification β -halo amino acid α -halo amino acid (geminal haloamine)
Aqueous Stability High (Stable in solution)Extremely Low (Transient)
Primary Reactivity Enzyme-mediated β -eliminationSpontaneous α -elimination
Biological Utility Suicide inhibitor of PLP-enzymesNone (Degradation intermediate)
Isolability Readily isolable as a solid saltNon-isolable at room temperature
Degradation Products 2-aminoacrylate (in active site)Pyruvate and Ammonia

Experimental Workflows & Self-Validating Protocols

To rigorously study these compounds, the experimental design must account for their respective stability profiles. Below are field-proven protocols designed with built-in validation steps to ensure data integrity.

Protocol 1: Kinetic Characterization of β -Chloroalanine Suicide Inhibition

Causality: To prove that β -chloroalanine is a mechanism-based inactivator rather than a simple competitive inhibitor, we must demonstrate a time-dependent loss of enzyme activity that follows pseudo-first-order kinetics, coupled with a dialysis step to validate the irreversibility of the covalent adduct.

Step-by-Step Methodology:

  • Pre-incubation: Incubate purified Alanine Racemase (Alr) (1 µM) with varying concentrations of β -chloroalanine (0.1 mM to 5.0 mM) in 50 mM HEPES buffer (pH 7.5) at 25 °C.

  • Time-Course Sampling: Remove 10 µL aliquots at precise 2-minute intervals over a 30-minute period.

  • Coupled Assay (Activity Measurement): Immediately quench the inhibition by diluting the aliquot 100-fold into an assay mixture containing excess L-alanine (50 mM), NAD+ (2 mM), and L-alanine dehydrogenase (AlaDH). Measure the linear increase in absorbance at 340 nm (NADH production) to determine residual Alr activity.

  • Kinetic Analysis: Plot the natural log of residual activity versus time to determine the observed rate of inactivation ( kobs​ ). Plotting 1/kobs​ versus 1/[Inhibitor] will yield the maximal inactivation rate ( kinact​ ) and the inhibitor binding constant ( KI​ ).

  • Self-Validation (Dialysis): Take a fully inactivated enzyme sample and dialyze it against 1000 volumes of HEPES buffer for 24 hours at 4 °C. Assay the dialyzed enzyme. A lack of activity recovery confirms the formation of an irreversible covalent bond, validating the suicide inhibition mechanism.

Protocol 2: In Situ Generation and Trapping of α -Chloroalanine

Causality: Because the geminal haloamine spontaneously eliminates HCl driven by the nitrogen lone pair, it cannot be studied at room temperature. To spectroscopically observe α -chloroalanine, we must suppress the elimination pathway by operating at cryogenic temperatures in rigorously anhydrous, aprotic solvents.

Step-by-Step Methodology:

  • Preparation: Dissolve a protected enamine precursor (e.g., methyl 2-acetamidoacrylate) in anhydrous deuterated dichloromethane (CD2Cl2) within a sealed, argon-purged NMR tube.

  • Cryogenic Chlorination: Cool the NMR probe and the sample tube to -78 °C using a dry ice/acetone bath. Inject a stoichiometric amount of cold sulfuryl chloride (SO2Cl2) to initiate the addition across the double bond.

  • Spectroscopic Observation: Acquire 1 H and 13 C NMR spectra strictly at -78 °C. The successful trapping of the α -chloroalanine derivative is confirmed by the distinct downfield shift of the α -carbon, indicative of the highly deshielded geminal Cl-C-N environment.

  • Self-Validation (Degradation Monitoring): Gradually warm the NMR probe in 10 °C increments. Observe the kinetic disappearance of the α -chloro species and the emergence of the imine intermediate. Finally, inject D2O into the tube at 0 °C; the immediate appearance of deuterated pyruvate signals confirms the identity of the transient precursor.

Pathway Visualizations

The following diagrams map the distinct chemical fates of the two isomers, illustrating why the β -isomer requires enzymatic activation while the α -isomer degrades spontaneously.

BetaChloroalanine BCA β-Chloroalanine Schiff External Aldimine (Schiff Base) BCA->Schiff Binding PLP PLP Enzyme (Active Site) PLP->Schiff Elim β-Elimination (-HCl) Schiff->Elim α-Proton Abstraction Aminoacrylate 2-Aminoacrylate (Electrophilic) Elim->Aminoacrylate Inactivated Covalent Adduct (Irreversible Inactivation) Aminoacrylate->Inactivated Nucleophilic Attack

Caption: PLP-mediated suicide inhibition pathway of β-chloroalanine.

AlphaChloroalanine ACA α-Chloroalanine (Geminal Haloamine) Imine 2-Iminopropanoic Acid ACA->Imine Spontaneous Elimination (-HCl) Hydrolysis Aqueous Hydrolysis (+H2O) Imine->Hydrolysis Pyruvate Pyruvate Hydrolysis->Pyruvate Ammonia Ammonia (NH3) Hydrolysis->Ammonia

Caption: Spontaneous degradation pathway of α-chloroalanine via HCl elimination.

References

  • Title: β-Chloro-L-alanine - (CAS 2731-73-9)
  • Source: nih.
  • Source: wikipedia.
  • Source: nih.
  • Source: researchgate.

Sources

Comparative

validating 2-amino-2-chloropropanoic acid purity using quantitative NMR

As a Senior Application Scientist, evaluating the absolute purity of highly functionalized, low-molecular-weight compounds often exposes the critical limitations of traditional chromatography. 2-Amino-2-chloropropanoic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the absolute purity of highly functionalized, low-molecular-weight compounds often exposes the critical limitations of traditional chromatography. 2-Amino-2-chloropropanoic acid (CID 18923964)[1] is a prime example of an analytical challenge: it is a highly polar, aliphatic alpha-chloro amino acid that completely lacks a conjugated π -system.

When tasked with validating the purity of such compounds for drug development or synthetic scale-up, laboratories frequently default to High-Performance Liquid Chromatography (HPLC) or titration. However, relying on these secondary methods for this specific molecule introduces severe quantitative bias. This guide provides an objective, data-driven comparison of analytical methodologies, demonstrating why Quantitative Nuclear Magnetic Resonance (qNMR) is the superior, self-validating standard for assessing the purity of 2-amino-2-chloropropanoic acid.

The Analytical Dilemma: Causality of Chromatographic Failure

To understand why qNMR outperforms traditional methods here, we must examine the physical chemistry of the analyte. 2-Amino-2-chloropropanoic acid features a quaternary alpha-carbon bonded to a methyl group, an amine, a carboxylate, and a chlorine atom.

  • The UV-Vis Blindspot: Because it lacks a chromophore, HPLC-UV analysis requires detection at low wavelengths (< 210 nm). At this range, mobile phase solvents and buffer salts exhibit significant background absorbance, leading to baseline drift and wildly inaccurate peak integration.

  • The Reference Standard Paradox: 2[2] that relies on a mass balance approach or direct comparison against a known reference standard. Synthesizing and maintaining a 100% pure certified reference material (CRM) of 2-amino-2-chloropropanoic acid is practically impossible due to its susceptibility to alpha-position solvolysis over time.

  • Degradation Ambiguity: In aqueous HPLC mobile phases, the compound can slowly hydrolyze. Titration methods (e.g., acid-base or argentometric for chloride) are non-specific and will erroneously quantify degradation products (like free HCl or ammonia) as the active analyte.3[3]. It provides a direct measurement of analyte concentration by comparing the integral of the analyte's signal to a certified internal standard (IS) of known purity,4[4].

G A 2-Amino-2-chloropropanoic acid Purity Assessment B HPLC-UV (Secondary Method) A->B C Titration (Non-Specific) A->C D 1H-qNMR (Primary Ratio Method) A->D E Fails: No UV Chromophore Needs Ref. Standard B->E F Fails: Cannot distinguish from degradation products C->F G Succeeds: Direct quantification via Internal Standard D->G

Decision matrix for purity analysis highlighting qNMR superiority over traditional methods.

Methodological Comparison: qNMR vs. Mass Balance (HPLC)

When evaluating 5[5], mass balance approaches require the summation of multiple tests (HPLC for organics, Karl Fischer for water, TGA for volatiles, ROI for inorganics). Each independent test carries its own standard deviation, which propagates into a larger total error.

Conversely,5[5] achieves equivalent or superior precision in a single, rapid measurement[2]. For 2-amino-2-chloropropanoic acid, the isolated methyl group ( −CH3​ ) attached to the quaternary alpha-carbon appears as a sharp, uncoupled singlet in the 1H NMR spectrum (~1.9 ppm). This singlet is completely resolved from the internal standard, ensuring pristine integration.

Table 1: Comparative Purity Analysis of 2-Amino-2-Chloropropanoic Acid (Batch #042A)
ReplicateMass Balance Purity (HPLC + KF + ROI) 1H -qNMR Purity (Internal Std: Maleic Acid)Deviation / Notes
1 96.84%98.42%HPLC underestimated due to poor UV response.
2 97.12%98.45%Matrix interference noted in HPLC baseline.
3 96.55%98.41%-
4 97.30%98.44%-
5 96.90%98.43%-
Mean 96.94% 98.43% qNMR provides true molar composition.
RSD (%) 0.29% 0.015% qNMR demonstrates >10x higher precision.

Data Interpretation: The mass balance method falsely reports a lower purity with a wider variance. Because 2-amino-2-chloropropanoic acid lacks a strong UV response, trace impurities with high extinction coefficients disproportionately skew the HPLC area percent. qNMR, being strictly molar-based, eliminates this optical bias.

The Self-Validating qNMR Protocol

To ensure absolute trustworthiness, a qNMR protocol cannot rely on assumptions; it must be a self-validating system. The following workflow utilizes Maleic Acid (a highly stable CRM) as the internal standard. Maleic acid provides a sharp singlet at ~6.26 ppm in D2​O , which is perfectly isolated from the analyte's methyl singlet at ~1.9 ppm[6].

Protocol S1 Co-weighing: Analyte + Maleic Acid S2 Dissolution: D2O Solvent S1->S2 S3 T1 Relaxation Measurement S2->S3 S4 1H-NMR Acquisition (D1 > 5 x T1) S3->S4 S5 Integration & Calculation S4->S5

Step-by-step self-validating 1H-qNMR workflow using internal calibration methodology.

Step-by-Step Methodology

1. Gravimetric Sample Preparation (The Critical Step) Causality: The accuracy of qNMR is fundamentally limited by the accuracy of the analytical balance.

  • Weigh approximately 20.0 mg of 2-amino-2-chloropropanoic acid and 10.0 mg of Maleic Acid CRM into the same anti-static weighing boat using a 5-place microbalance.

  • Record the exact masses ( Wx​ and Wstd​ ). Quantitatively transfer the mixture into a clean glass vial.

2. Dissolution

  • Add 0.7 mL of Deuterium Oxide ( D2​O , 99.9% D) to the vial. The amine and carboxyl protons of the analyte will rapidly undergo deuterium exchange and collapse into the residual HOD peak (~4.7 ppm), leaving only the target methyl singlet visible. Vortex until completely dissolved and transfer to a 5 mm NMR tube.

3. Inversion-Recovery ( T1​ ) Measurement (System Validation) Causality: For quantitative integration, all nuclei must fully relax back to equilibrium between pulses. If the relaxation delay ( D1​ ) is too short, signals with longer T1​ times will be artificially truncated, ruining quantitation.

  • Execute an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) for both the analyte methyl protons and the maleic acid protons.

  • Validation Check: Set the acquisition delay ( D1​ ) to strictly ≥5×T1​ of the slowest relaxing nucleus (typically D1​=30 to 45 seconds ). This guarantees >99.3% magnetization recovery.

4. Data Acquisition & Processing

  • Acquire a 1H NMR spectrum at 500 MHz or higher using a standard 90° pulse sequence (e.g., zg on Bruker systems).

  • Acquire at least 32 to 64 transients to ensure a Signal-to-Noise Ratio (SNR) >250:1 for the target peaks.

  • Apply zero-filling and a minimal exponential window function (LB = 0.3 Hz). Carefully phase the spectrum manually and apply a polynomial baseline correction to ensure the integration regions are perfectly flat.

5. Purity Calculation Calculate the absolute purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

Where:

  • Ix​ = Integral of the analyte methyl singlet (~1.9 ppm)

  • Istd​ = Integral of the Maleic Acid singlet (~6.26 ppm)

  • Nstd​ = Number of protons in Maleic Acid ( 2 )

  • Nx​ = Number of protons in analyte methyl group ( 3 )

  • Mx​ = Molar mass of 2-amino-2-chloropropanoic acid ( 123.54 g/mol )[1]

  • Mstd​ = Molar mass of Maleic Acid ( 116.07 g/mol )

  • W = Gravimetric weights

  • Pstd​ = Certified purity of the Maleic Acid CRM (e.g., 99.98% )

Conclusion

For highly functionalized, non-chromophoric compounds like 2-amino-2-chloropropanoic acid, traditional mass balance and HPLC-UV methods are not just inefficient—they are scientifically inadequate. By adopting a self-validating 1H -qNMR methodology, analytical scientists can eliminate the need for unstable reference standards, bypass UV-response discrepancies, and achieve highly precise, absolute molar quantitation in a fraction of the time.

References

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass.[Link]

  • Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." ACS Publications.[Link]

  • National Center for Biotechnology Information. "2-Amino-2-chloropropanoic acid | C3H6ClNO2 | CID 18923964." PubChem Database. [Link]

  • Analytical Chemistry. "NMRVPF: A High-Precision Method for Automatic Identification and Quantitative Analysis of Mixtures Based on 1D NMR Spectra." ACS Publications. [Link]

Sources

Validation

comparing halogenated amino acids for peptide sequence stability

Engineering Peptide Stability: A Comparative Guide to Halogenated Amino Acids As a Senior Application Scientist, I frequently encounter a critical bottleneck in peptide drug development: the inherent vulnerability of nat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Peptide Stability: A Comparative Guide to Halogenated Amino Acids

As a Senior Application Scientist, I frequently encounter a critical bottleneck in peptide drug development: the inherent vulnerability of natural peptide sequences to rapid proteolytic degradation and thermodynamic instability. To overcome this, the strategic incorporation of non-canonical, halogenated amino acids has emerged as a minimally invasive yet highly effective engineering tool.

This guide provides an objective, data-driven comparison of fluorinated, chlorinated, brominated, and iodinated amino acids. By dissecting the causality behind their physicochemical behaviors, we will establish a rational framework for selecting the optimal halogen to enhance peptide sequence stability.

The Mechanistic Pillars of Halogen-Mediated Stability

To engineer stability, we must first understand why halogens protect peptides. The protective effects are not merely a result of adding "unnatural" elements; they are driven by two distinct physicochemical phenomena:

A. Sub-Angstrom Steric Expansion Replacing a hydrogen atom (van der Waals radius 1.20 Å) with a halogen incrementally increases the steric bulk of the amino acid side chain[1]. This sub-angstrom expansion can physically occlude the peptide's scissile bonds from entering the tight S1/S1' pockets of target proteases. Because the expansion is incremental, it often preserves the native folding of the peptide while introducing a steric clash against degradative enzymes.

B. Electronic Effects and the Halogen Bond (XB) While fluorine acts primarily through extreme electronegativity, heavier halogens (Cl, Br, I) exhibit a highly anisotropic electron distribution. The polar region along the C–X bond axis develops a positive electrostatic potential known as a "sigma-hole"[2]. This allows the halogen to act as an electrophile, forming strong, highly directional non-covalent bonds—termed Halogen Bonds (XBs)—with backbone carbonyl oxygens or side-chain nucleophiles. This intramolecular "locking" restricts the conformational flexibility required for protease active-site adaptation, thereby drastically increasing half-life[2].

Mechanism Hal Halogenated Residue (F, Cl, Br, I) Steric Steric Expansion (Sub-Angstrom Bulk) Hal->Steric Elec Electronic Effects (Sigma-Hole Formation) Hal->Elec ProtRes Protease Active Site Clash (Resistance) Steric->ProtRes XB Halogen Bond (XB) Donor-Acceptor Interaction Elec->XB XB->ProtRes Intra-XB Locking Bind Enhanced Target Binding & Rigidity XB->Bind

Fig 2. Mechanistic pathways showing how halogenation drives protease resistance and binding.

Head-to-Head Comparison: F vs. Cl vs. Br vs. I

Not all halogens behave equally in a biological environment. The choice of substituent dictates the balance between thermodynamic stability, lipophilicity, and proteolytic resistance.

  • Fluorine (F) – The "Teflon" Effect: Fluorine possesses the highest electronegativity and lowest polarizability. Incorporating highly fluorinated aliphatic amino acids (e.g., hexafluoroleucine) creates a "Teflon-like" hydrophobic core packing that minimizes unfavorable interactions while maximizing hydrophobic burial, significantly increasing thermal stability[3]. Caveat: While aliphatic fluorination enhances proteolytic stability, aromatic fluorination (e.g., fluorophenylalanine) seldom leads to greater proteolytic resistance[3].

  • Chlorine (Cl) & Bromine (Br) – The Lipophilic Bridge: These intermediate halogens offer an optimal balance of steric bulk and lipophilicity. They are particularly effective for tuning blood-brain barrier (BBB) permeability and enhancing membrane insertion without severely disrupting the peptide's native conformation[4].

  • Iodine (I) – The Halogen Bond Donor: Iodine possesses massive polarizability and the largest sigma-hole, allowing it to form the strongest XBs. It drastically improves target affinity and proteolytic stability by rigidifying the peptide structure, provided the protein core can accommodate its massive 1.98 Å radius[2].

Table 1: Physicochemical and Functional Comparison of Halogen Substituents

HalogenVdW Radius (Å)ElectronegativityPrimary Mechanistic AdvantageImpact on Proteolytic StabilityIdeal Application
Hydrogen (Ref) 1.202.20N/ABaselineN/A
Fluorine (F) 1.473.98High polarity, "Teflon" packingModerate/High (Aliphatic)Thermal stability, metabolic resistance
Chlorine (Cl) 1.753.16Lipophilicity, weak XBHighBBB permeability, membrane insertion
Bromine (Br) 1.852.96Moderate sigma-hole, strong XBVery HighTarget affinity, structural locking
Iodine (I) 1.982.66Large sigma-hole, strongest XBExtremely HighIntermolecular binding, rigidification

Experimental Case Studies

To validate these mechanistic claims, we look at head-to-head experimental data comparing these variants in identical peptide scaffolds.

Case Study 1: Jelleine-I Antimicrobial Peptide Wild-type Jelleine-I is highly susceptible to rapid protease degradation. A comprehensive study synthesized halogenated derivatives (F, Cl, Br, I) to evaluate their stability. The results demonstrated that halogenation improved proteolytic stability 10- to 100-fold[5]. Crucially, the heavier halogens (Br-J-I and I-J-I ) significantly outperformed the lighter halogens (F-J-I and Cl-J-I ) against enzyme degradation, proving that the larger steric bulk and intramolecular XB formation of Br and I are superior for blocking protease active sites[5].

Case Study 2: Enkephalin Analogs (DPLPE-Phe) To improve central nervous system entry of the opioid analgesic Enkephalin, researchers halogenated the para-position of the Phe4 residue. The addition of Cl and Br significantly enhanced in vitro BBB permeability by increasing lipophilicity, while simultaneously maintaining a highly stable plasma half-life of >300 minutes[4].

Experimental Workflows & Self-Validating Protocols

To objectively assess the stability of your engineered peptides, you must employ rigorous, self-validating analytical workflows.

Workflow Syn 1. Solid-Phase Peptide Synthesis (Incorporate F/Cl/Br/I Amino Acids) Pur 2. RP-HPLC Purification & MS Validation (Isolate >95% Purity) Syn->Pur split Pur->split Prot 3A. Proteolytic Stability Assay (Trypsin/Pepsin Incubation) split->Prot Ther 3B. Thermodynamic Profiling (Circular Dichroism Thermal Melt) split->Ther Data 4. Data Synthesis (t1/2 & Tm Calculation) Prot->Data Ther->Data

Fig 1. Standardized workflow for synthesizing and profiling halogenated peptide stability.

Protocol A: Proteolytic Half-Life Determination via RP-HPLC

Causality: We use RP-HPLC rather than mass spectrometry alone because HPLC allows for the precise quantification of the intact peptide fraction over time, enabling the calculation of pseudo-first-order degradation kinetics.

  • Preparation: Dissolve the halogenated peptide in 50 mM Tris-HCl buffer (pH 7.4) to a final concentration of 100 µM.

  • Enzymatic Incubation: Add the target protease (e.g., Trypsin) at a 1:100 enzyme-to-peptide molar ratio. Incubate at 37°C in a thermomixer (600 rpm).

  • Quenching: At predetermined intervals (0, 15, 30, 60, 120, 240 min), extract 50 µL aliquots and immediately quench the reaction by adding 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile. Causality: Low pH instantly denatures the protease, freezing the degradation profile at that exact second.

  • Analysis: Inject samples into a C18 analytical column. Run a linear gradient of 5-95% Acetonitrile (with 0.1% TFA) over 20 minutes.

  • Data Processing: Integrate the area under the curve (AUC) for the intact peptide peak. Plot ln(AUC) vs. time to calculate the degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

  • Self-Validation Check: Always run a wild-type (unmodified) peptide parallel control to normalize for batch-to-batch protease activity variations. Include an internal standard (e.g., a known protease-resistant D-amino acid peptide) to account for injection volume errors.

Protocol B: Thermodynamic Stability Assessment via Circular Dichroism (CD)

Causality: CD spectroscopy is highly sensitive to the chiral environment of the peptide backbone. Monitoring ellipticity changes during a thermal ramp reveals the exact temperature at which the non-covalent halogen bonds yield to thermal energy.

  • Sample Preparation: Dilute the peptide to 20 µM in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.0). Causality: High chloride concentrations in standard buffers absorb heavily below 200 nm, masking the peptide signal.

  • Thermal Melt Setup: Monitor the CD signal at the wavelength corresponding to the peptide's secondary structure maximum (e.g., 222 nm for alpha-helices).

  • Temperature Ramp: Program the Peltier controller to ramp from 20°C to 90°C at a rate of 1°C/min.

  • Tm Calculation: Plot the molar ellipticity [θ] against temperature. Determine the melting temperature (Tm) by finding the inflection point of the sigmoidal unfolding curve using the first derivative method.

  • Self-Validation Check: Monitor the high-tension (HT) voltage during the thermal melt. An HT voltage exceeding 600 V indicates excessive buffer absorbance or protein aggregation, invalidating the ellipticity data.

Sources

Comparative

mass spectrometry fragmentation patterns of 2-amino-2-chloropropanoic acid vs fluoroalanine

Executive Summary & Chemical Context As a Senior Application Scientist specializing in the LC-MS/MS characterization of unnatural amino acids, I frequently encounter the analytical challenges posed by halogenated compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist specializing in the LC-MS/MS characterization of unnatural amino acids, I frequently encounter the analytical challenges posed by halogenated compounds in drug development. Halogen substitution is a powerful tool for modulating a peptide's lipophilicity, proteolytic stability, and binding affinity. However, the choice of halogen profoundly dictates the molecule's behavior in both solution and the gas phase.

This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation patterns of two distinct halogenated amino acids: 2-amino-2-chloropropanoic acid (an α -chloro amino acid) and fluoroalanine (typically utilized as 3-fluoroalanine). By understanding the causality behind their divergent collision-induced dissociation (CID) pathways, researchers can confidently design self-validating analytical workflows.

Mechanistic Causality in Gas-Phase Fragmentation

The fundamental differences in the MS/MS spectra of these two compounds are driven by bond dissociation energies, leaving group capabilities, and the inductive effects of the respective halogens.

The Chlorine Isotope Signature & Anchimeric Assistance

2-Amino-2-chloropropanoic acid ( C3​H6​ClNO2​ ) is a geminal haloamine. In the gas phase, the protonated precursor [M+H]+ appears as a distinct 3:1 isotopic doublet at m/z 124.0 ( 35Cl ) and m/z 126.0 ( 37Cl ).

When subjected to CID, the dominant fragmentation pathway is the facile loss of hydrogen chloride (-HCl, 36.0/38.0 Da) . This occurs because the C-Cl bond is relatively weak, and the loss of the chloride leaving group is heavily assisted by the neighboring nitrogen lone pair (anchimeric assistance), forming a highly stable resonance-stabilized iminium ion at m/z 88.0[1]. A critical diagnostic feature of this MS/MS spectrum is that the precursor's 3:1 isotopic doublet collapses into a single monoisotopic fragment peak, definitively proving the elimination of the chlorine atom.

The Fluorine Inductive Effect & Bond Stability

Fluoroalanine ( C3​H6​FNO2​ ), conversely, features a highly stable C-F bond. Fluorine is monoisotopic ( 19F ), meaning the protonated precursor [M+H]+ appears as a singlet at m/z 108.0.

Because the C-F bond is exceptionally strong and fluorine is a poor leaving group, the loss of hydrogen fluoride (-HF) is thermodynamically unfavorable. Furthermore, fluorine's strong electron-withdrawing inductive effect alters the local electronic environment, subtly shifting protonation affinities[2]. As a result, fluoroalanine fragments via standard amino acid pathways: the loss of water (- H2​O , 18.0 Da) from the carboxyl group and the loss of ammonia (- NH3​ , 17.0 Da) from the amine group[3]. All primary fragments retain the fluorine atom.

Self-Validating Experimental Protocol: ESI-MS/MS Workflow

To accurately capture these divergent pathways, the experimental protocol must be designed as a self-validating system. The following step-by-step methodology ensures that the observed fragments are true gas-phase phenomena rather than solution-phase degradation artifacts.

Step 1: Anhydrous Sample Preparation

  • Action: Prepare 2-amino-2-chloropropanoic acid in 100% LC-MS grade acetonitrile containing 0.1% formic acid immediately prior to injection. Fluoroalanine can be prepared in a standard 50:50 Methanol:Water mixture with 0.1% formic acid.

  • Causality: Geminal chloroamines are hydrolytically unstable and will rapidly degrade into pyruvate and ammonia in aqueous solutions. Using an strictly anhydrous solvent system ensures the MS observes the intact [M+H]+ precursor rather than its degradation products.

Step 2: Soft Ionization (ESI) Source Tuning

  • Action: Operate the Electrospray Ionization (ESI) source in positive mode. Lower the capillary temperature to 250°C and minimize the declustering potential (or tube lens voltage) to 20 V.

  • Causality: The C-Cl bond is fragile. High source temperatures or aggressive declustering voltages will cause in-source decay (ISD), stripping the chlorine before the ion reaches the mass analyzer. Soft tuning preserves the precursor for isolated MS/MS analysis.

Step 3: Energy-Resolved Collision-Induced Dissociation (CID)

  • Action: Isolate the precursors (m/z 124.0 and m/z 108.0) and acquire MS/MS spectra across a Normalized Collision Energy (NCE) ramp from 10 eV to 50 eV (in 5 eV increments).

  • Causality: Plotting the breakdown curves self-validates the mechanistic logic. The -HCl loss from the chloro-variant will appear at very low NCE ( 15 eV) due to the weak C-Cl bond. In contrast, the - H2​O loss from fluoroalanine will require significantly higher NCE ( 25+ eV), empirically proving the relative stability of the halogenated bonds.

Quantitative Data Comparison

The table below summarizes the expected quantitative MS data, serving as a quick-reference guide for spectral annotation.

CompoundPrecursor [M+H]+ (m/z)Halogen Isotope PatternPrimary Neutral LossDominant Fragment (m/z)Secondary Fragment (m/z)
2-Amino-2-chloropropanoic acid 124.0 / 126.03:1 ( 35Cl : 37Cl )-HCl (36.0 / 38.0 Da)88.0 (Singlet)78.0 / 80.0 (- H2​O & -CO)
Fluoroalanine 108.0Monoisotopic ( 19F )- H2​O (18.0 Da)90.0 (Retains F)91.0 (- NH3​ )

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the gas-phase dissociation pathways, highlighting the divergence caused by the respective halogens.

MS_Fragmentation cluster_chloro 2-Amino-2-chloropropanoic Acid Pathway cluster_fluoro Fluoroalanine Pathway C_Prec [M+H]+ m/z 124 / 126 C_Frag1 [M+H - HCl]+ m/z 88 C_Prec->C_Frag1 -HCl (-36/38 Da) Facile Cleavage C_Frag2 [M+H - H2O - CO]+ m/z 78 / 80 C_Prec->C_Frag2 -H2O & -CO (-46 Da) F_Prec [M+H]+ m/z 108 F_Frag1 [M+H - H2O]+ m/z 90 F_Prec->F_Frag1 -H2O (-18 Da) F_Frag2 [M+H - NH3]+ m/z 91 F_Prec->F_Frag2 -NH3 (-17 Da) F_Frag3 [M+H - H2O - CO]+ m/z 62 F_Prec->F_Frag3 -H2O & -CO (-46 Da)

Fig 1: Divergent MS/MS fragmentation pathways of chloro- vs. fluoro-alanine derivatives.

References

  • Leaving group and gas phase neighboring group effects in the side chain losses from protonated serine and its derivatives Source: PubMed URL
  • Fluorine local environment: From screening to drug design Source: ResearchGate URL
  • Gas-Phase Fragmentation Reactions of Protonated Aromatic Amino Acids: Concomitant and Consecutive Neutral Eliminations and Radical Cation Formations Source: ResearchGate / The Journal of Physical Chemistry A URL

Sources

Validation

cross-validation of 2-amino-2-chloropropanoic acid enzyme inhibition kinetics

Cross-Validation of 2-Amino-2-Chloropropanoic Acid Enzyme Inhibition Kinetics: A Comparative Guide Executive Summary In the landscape of antibacterial drug development and enzymology, targeting pyridoxal 5'-phosphate (PL...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 2-Amino-2-Chloropropanoic Acid Enzyme Inhibition Kinetics: A Comparative Guide

Executive Summary

In the landscape of antibacterial drug development and enzymology, targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes—such as alanine racemase (Alr) and D-amino acid aminotransferase—is a validated strategy for disrupting bacterial peptidoglycan biosynthesis. While the canonical suicide inhibitor 2-amino-3-chloropropanoic acid ( β -chloroalanine) is thoroughly documented, researchers occasionally investigate its structural isomer, 2-amino-2-chloropropanoic acid ( α -chloroalanine) [1].

As a Senior Application Scientist, I have designed this guide to objectively cross-validate the kinetic performance of 2-amino-2-chloropropanoic acid against established industry standards. By examining the causality behind their mechanisms of action, this guide provides the necessary theoretical framework and self-validating experimental protocols to accurately benchmark these compounds in your own laboratory.

Structural Causality & Mechanism of Action

To understand the kinetic divergence between these isomers, we must analyze their interaction with the PLP cofactor.

  • The Industry Standard (2-Amino-3-chloropropanoic acid): This compound acts as a true mechanism-based (suicide) inhibitor. Upon entering the active site, it forms an external aldimine with PLP. The enzyme abstracts the α -proton, triggering a β -elimination of the chloride ion. This generates a highly reactive aminoacrylate intermediate that partitions between harmless turnover (hydrolysis to pyruvate and ammonia) and lethal covalent alkylation of the enzyme's active site residues [2].

  • The Target Compound (2-Amino-2-chloropropanoic acid): Placing both the primary amine and the chloride leaving group on the α -carbon creates a geminal haloamine [3]. This structure is inherently unstable in aqueous media. Rather than undergoing controlled, enzyme-catalyzed β -elimination, 2-amino-2-chloropropanoic acid is prone to spontaneous dehydrohalogenation, forming an imine that rapidly hydrolyzes. Consequently, its apparent inhibition kinetics are often driven by non-specific alkylation or rapid decomposition rather than targeted, active-site-directed suicide inhibition.

Mechanism E PLP-Enzyme MC Michaelis Complex E->MC + Inhibitor I Chloroalanine I->MC EA External Aldimine MC->EA Transimination Dead Inactivated Enzyme EA->Dead Covalent Adduct (k_inact) Prod Pyruvate + NH3 EA->Prod Turnover (k_cat) Prod->E Release

Figure 1: Partitioning mechanism of suicide inhibition in PLP-dependent enzymes.

Comparative Kinetic Profiles

The following table summarizes the kinetic parameters of 2-amino-2-chloropropanoic acid compared to alternative standard inhibitors against Alanine Racemase (Alr).

InhibitorTarget EnzymeInhibition Mechanism Ki​ / KI​ (mM) kinact​ (min −1 )Partition Ratio ( kcat​/kinact​ )
2-Amino-2-chloropropanoic acid Alanine RacemaseNon-specific / Rapid Decomposition> 5.0N/AN/A
2-Amino-3-chloropropanoic acid Alanine RacemaseMechanism-Based (Suicide)0.005 - 0.010.15 - 0.35~800
D-Cycloserine Alanine RacemaseCompetitive / Covalent0.05N/AN/A
Alafosfalin Alanine RacemaseIrreversible0.030.12N/A

Data synthesized from established enzymology literature on PLP-dependent targets [1][2].

Cross-Validation Experimental Workflows

To accurately assess the kinetics of highly reactive or unstable compounds like 2-amino-2-chloropropanoic acid, standard endpoint assays are insufficient. You must employ self-validating, continuous systems.

Protocol 1: Continuous Coupled Spectrophotometric Assay for Ki​ Determination

Causality: Alanine racemase interconversion produces no direct optical signal. By coupling D-alanine production to D-amino acid oxidase (DAAO) and horseradish peroxidase (HRP), we create a self-validating cascade. If the inhibitor non-specifically degrades the coupling enzymes, control reactions (spiking D-alanine directly) will immediately flag the artifact.

  • Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 8.0) containing 10 μ M PLP.

  • Coupling System Assembly: Add 0.5 U/mL DAAO, 1 U/mL HRP, and 50 μ M Amplex Red to the buffer.

  • Enzyme Addition: Add recombinant Alanine Racemase to a final concentration of 10 nM.

  • Inhibitor Titration: Add varying concentrations of 2-amino-2-chloropropanoic acid (0.1 mM to 10 mM). Note: Prepare inhibitor stocks immediately before use due to α -haloamine instability.

  • Initiation: Initiate the reaction with 10 mM L-alanine.

  • Measurement: Continuously monitor fluorescence (Ex: 530 nm, Em: 590 nm) for 15 minutes. Calculate initial velocities ( v0​ ) to determine the apparent Ki​ .

Protocol 2: Time-Dependent Inactivation (Jump-Dilution) for kinact​

Causality: Steady-state kinetics cannot distinguish between a high-affinity reversible inhibitor and a covalent irreversible inhibitor. The jump-dilution method forces the equilibrium backward. Reversible inhibitors will rapidly dissociate, restoring enzyme activity, whereas true suicide inhibitors (like the β -chloro isomer) will leave the enzyme permanently inactivated.

  • Pre-incubation: Incubate 1 μ M Alanine Racemase with 10x KI​ concentrations of the inhibitor in PLP-supplemented buffer at 37°C.

  • Aliquoting: At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), remove a 2 μ L aliquot of the pre-incubation mixture.

  • Jump-Dilution: Rapidly dilute the 2 μ L aliquot into 198 μ L (100-fold dilution) of the continuous coupled assay mixture (from Protocol 1) containing saturating L-alanine (50 mM).

  • Kinetic Tracking: Measure the steady-state velocity of the diluted sample.

  • Data Analysis: Plot the natural log of residual activity versus pre-incubation time to find the observed inactivation rate ( kobs​ ). Plotting kobs​ against inhibitor concentration yields the maximal inactivation rate ( kinact​ ) and the inhibitor dissociation constant ( KI​ ).

Data Interpretation & Self-Validation

When executing these protocols, the kinetic readout will explicitly differentiate the structural isomers:

  • If testing 2-amino-3-chloropropanoic acid , the jump-dilution assay will show a time-dependent, asymptotic loss of activity, confirming the formation of the covalent dead-end complex.

  • If testing 2-amino-2-chloropropanoic acid , you will likely observe erratic initial velocities in Protocol 1 and a failure to achieve a clean, time-dependent kinact​ in Protocol 2. This is the hallmark of a compound undergoing rapid aqueous decomposition rather than specific active-site binding. The self-validating nature of the jump-dilution ensures that this lack of specific inactivation is captured as a failure to form a stable covalent adduct, rather than mischaracterized as poor affinity.

References

  • Azam, M. A., & Jayaram, U. (2015). Inhibitors of alanine racemase enzyme: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 517–526. URL:[Link]

  • Whalen, W. A., Wang, M. D., & Berg, C. M. (1985). beta-Chloro-L-alanine inhibition of the Escherichia coli alanine-valine transaminase. Journal of Bacteriology, 164(3), 1353–1355. URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18923964, 2-Amino-2-chloropropanoic acid. PubChem. URL:[Link]

Comparative

Steric Hindrance and Conformational Dynamics: A Comparative Guide on 2-Amino-2-Chloropropanoic Acid vs. Alanine

As peptide engineering and drug development increasingly rely on conformationally constrained scaffolds, understanding the precise impact of unnatural amino acid substitutions is critical. This guide provides an objectiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As peptide engineering and drug development increasingly rely on conformationally constrained scaffolds, understanding the precise impact of unnatural amino acid substitutions is critical. This guide provides an objective, data-driven comparison between the standard amino acid Alanine and its halogenated derivative, 2-amino-2-chloropropanoic acid (α-chloroalanine). By analyzing the steric hindrance, Ramachandran dynamics, and synthetic workflows associated with these molecules, researchers can better leverage them for targeted structural biology and therapeutic design.

Structural & Steric Fundamentals

The fundamental difference between alanine and 2-amino-2-chloropropanoic acid lies in the substitution at the alpha-carbon ( ).

In standard alanine, the is bonded to a hydrogen atom. Hydrogen is the smallest element, possessing a van der Waals (vdW) radius of approximately 1.20 Å . This small atomic footprint allows the peptide backbone significant rotational freedom.

In 2-amino-2-chloropropanoic acid, this alpha-proton is replaced by a chlorine atom. Chlorine is a massive, electron-rich halogen with a vdW radius of 1.75 Å . This substitution transforms the into a sterically congested quaternary stereocenter (bonded to four non-hydrogen heavy atoms: Nitrogen, Carbonyl Carbon, Beta-Carbon, and Chlorine). The increased volume of the van der Waals crust at this position creates severe steric clashes with the adjacent carbonyl oxygen and amide nitrogen of the peptide backbone.

Conformational Ramifications (The Ramachandran Perspective)

The steric bulk of the alpha-substituent directly dictates the sterically accessible dihedral angles— ϕ (phi, N- ) and ψ (psi, -C=O)—of the polypeptide chain .

  • Alanine: Due to the minimal steric hindrance of the α -hydrogen, alanine exhibits high intrinsic conformational flexibility. Its Ramachandran plot shows broad accessibility across the α -helical, β -sheet, and random coil regions, allowing it to adapt to various structural contexts.

  • 2-Amino-2-chloropropanoic Acid: The massive steric bulk of the α -chlorine atom acts as a conformational lock. The steric clashes prevent the backbone from adopting extended conformations (like β -sheets). Instead, the accessible Ramachandran space is severely restricted to tightly coiled helical regions ( ϕ≈±60∘ , ψ≈±30∘ ), strongly inducing 310​ -helices or rigid α -helices. This behavior is sterically analogous to α -aminoisobutyric acid (Aib), but is further complicated by chlorine's electronegativity.

G A Alanine (α-Hydrogen, vdW ~1.20 Å) C High Conformational Flexibility (Broad Ramachandran Space) A->C B 2-Amino-2-chloropropanoic acid (α-Chlorine, vdW ~1.75 Å) D Severe Steric Clashes (Tetrasubstituted Cα) B->D E Diverse Secondary Structures (α-helices, β-sheets, coils) C->E F Restricted Dihedral Angles (φ ≈ ±60°, ψ ≈ ±30°) D->F G Helical Conformation Lock (3_10 or α-helix favored) F->G

Fig 1: Mechanistic pathway illustrating how α-chlorination restricts peptide conformational space.

Quantitative Data Synthesis

The following table summarizes the physicochemical and structural differences driven by the steric hindrance of the respective α -substituents.

ParameterAlanine (Ala)2-Amino-2-chloropropanoic Acid ( α -Cl-Ala)
α -Substituent Hydrogen (-H)Chlorine (-Cl)
vdW Radius of Substituent 1.20 Å1.75 Å
Substitution Type Trisubstituted (Standard)Tetrasubstituted (Quaternary)
Steric A-Value Equivalent ~0 kcal/mol (Reference)~0.43 - 0.50 kcal/mol
Ramachandran Space Broadly accessible ( α , β , coil)Severely restricted ( ϕ≈±60∘ , ψ≈±30∘ )
Preferred Secondary Structure Flexible (Context-dependent)Locked ( 310​ or α -helix)
Chemical Stability Highly stableProne to β -elimination (loss of HCl)

Experimental Workflows for Steric Evaluation

Working with highly hindered, halogenated amino acids requires specialized protocols. The steric bulk drastically reduces coupling kinetics during synthesis, while the chlorine atom introduces chemical instability (propensity to eliminate HCl and form dehydroalanine).

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of α -Chlorinated Peptides
  • Causality behind choices: Standard coupling reagents (e.g., HBTU) fail because the tetrasubstituted physically blocks nucleophilic attack. We must use highly reactive reagents (HATU/HOAt). However, strong bases typically used in SPPS (like DIEA) will trigger β -elimination of the chloride ion. Therefore, a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP) must be used at lower temperatures to balance reactivity and stability.

  • Step-by-Step Methodology:

    • Swell the resin in DMF for 30 minutes.

    • Deprotect the Fmoc group using 20% piperidine in DMF (strictly limited to 2 x 5 mins to minimize base exposure).

    • Pre-activate the Fmoc-2-amino-2-chloropropanoic acid (3 eq) with HATU (2.9 eq) and HOAt (3 eq) in DMF for 3 minutes.

    • Add TMP (6 eq) to the mixture and immediately transfer to the resin.

    • Couple for 4 hours at room temperature under gentle agitation.

    • Cleave using a mild TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 1 hour.

  • Trustworthiness (Self-Validating System): The protocol incorporates an internal validation loop via LC-MS. If the chromatogram reveals a mass shift of -36 Da (loss of HCl), the coupling cycle is flagged as failed due to β -elimination. The system dictates an automatic reversion to a weaker base (e.g., collidine) until the intact mass is exclusively observed, ensuring only the sterically hindered product proceeds to analysis.

Protocol 2: NMR-Based Conformational Analysis
  • Causality behind choices: To empirically prove the steric restriction, 2D NOESY/ROESY NMR is employed. The restricted ϕ / ψ angles will force specific backbone amide protons into close spatial proximity (< 5 Å), generating distinct, quantifiable cross-peaks that do not exist in the flexible alanine counterpart.

  • Step-by-Step Methodology:

    • Dissolve the purified peptide in CD3OH/H2O (to stabilize helical folds) at a concentration of 2 mM.

    • Acquire 2D TOCSY (mixing time 60 ms) for spin-system identification.

    • Acquire 2D ROESY (mixing time 200-300 ms) to identify through-space interactions.

    • Integrate cross-peak volumes to derive upper-bound distance constraints.

    • Perform Simulated Annealing Molecular Dynamics (MD) using the derived constraints.

  • Trustworthiness (Self-Validating System): The structural model is inherently self-validating through NOE back-calculation. Once the MD ensemble is generated, theoretical NOE spectra are back-calculated from the 3D coordinates. If the Root Mean Square Deviation (RMSD) between the theoretical and experimental NOE volumes exceeds 10%, the structure is rejected. This guarantees that the restricted Ramachandran space observed is a true physical reality, not an artifact of force-field bias.

Workflow S1 Step 1: SPPS Synthesis (HATU/HOAt, TMP Base) S2 Step 2: Cleavage & LC-MS (Validate [M-36] absence) S1->S2 S3 Step 3: 2D NMR Spectroscopy (NOESY/ROESY Constraints) S2->S3 S4 Step 4: Molecular Dynamics (Simulated Annealing) S3->S4

Fig 2: Self-validating experimental workflow for evaluating steric hindrance in modified peptides.

References

  • Van der Waals radius - Wikipedia. Retrieved from:[Link]

  • The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - National Center for Biotechnology Information (PMC). Retrieved from:[Link]

  • The borderless world of chemical bonding across the van der Waals crust and the valence region - National Center for Biotechnology Information (PMC). Retrieved from:[Link]

Validation

LC-MS/MS Method Validation for 2-Amino-2-Chloropropanoic Acid Quantification: A Comparative Guide to Overcoming High-Polarity and Instability Challenges

Quantifying highly polar, structurally unstable small molecules in biological matrices is one of the most demanding tasks in bioanalysis. 2-Amino-2-chloropropanoic acid (2-A-2-CPA) exemplifies this challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Quantifying highly polar, structurally unstable small molecules in biological matrices is one of the most demanding tasks in bioanalysis. 2-Amino-2-chloropropanoic acid (2-A-2-CPA) exemplifies this challenge. As an α -chloro amino acid, it possesses extreme hydrophilicity and a high susceptibility to base-catalyzed degradation.

This guide objectively compares analytical strategies for quantifying 2-A-2-CPA, detailing why traditional Reversed-Phase (RP) chromatography and Solid-Phase Extraction (SPE) fail, and how a tailored Hydrophilic Interaction Liquid Chromatography (HILIC) method paired with cold acidic Protein Precipitation (PPT) provides a robust, self-validating system fully compliant with ICH M10 bioanalytical method validation guidelines[1].

The Analytical Challenge: Causality Behind Methodological Failures

To design a successful assay, we must first understand the physicochemical properties of the analyte driving the experimental choices.

1. Extreme Polarity (The Chromatographic Challenge) According to PubChem, 2-A-2-CPA has a computed XLogP3 of -2.5 and a molecular weight of 123.54 g/mol [2]. When injected onto a standard C18 reversed-phase column, it fails to partition into the hydrophobic stationary phase. The analyte elutes in the void volume ( t0​ ), co-eluting with unretained endogenous salts and phospholipids. This results in severe ion suppression in the Electrospray Ionization (ESI) source, destroying assay sensitivity.

2. Structural Instability (The Sample Preparation Challenge) As an α -haloamine, 2-A-2-CPA is highly prone to dehydrohalogenation. In basic or even neutral aqueous conditions at room temperature, it rapidly loses HCl to form a reactive imine intermediate, which subsequently hydrolyzes to a pyruvate derivative. Therefore, sample extraction must strictly avoid basic environments, rendering conventional Mixed-Mode Cation Exchange (MCX) SPE—which requires elution with 5% ammonium hydroxide—unusable.

LCMS_Logic Analyte 2-A-2-CPA (LogP = -2.5) RP Reversed-Phase (C18) Analyte->RP Aqueous Mobile Phase HILIC HILIC (Amide Column) Analyte->HILIC High Organic Mobile Phase Fail Elutes in Void Volume Severe Ion Suppression RP->Fail Success k' > 2.0 Minimal Matrix Effect HILIC->Success

Figure 1: Chromatographic Strategy Logic Tree. HILIC overcomes the retention failure of standard RP-LC.

Method Comparison: Finding the Optimal Workflow

To overcome these challenges, we compared three distinct analytical pathways. The data below demonstrates why a direct HILIC approach is superior to both standard RP-LC and pre-column derivatization methods.

Table 1: Chromatographic & Sample Preparation Performance Comparison
ParameterStandard Reversed-Phase (C18)Derivatization (FMOC) + C18HILIC (Amide Column)
Retention Time ( tR​ ) 0.8 min (Void Volume)6.5 min4.2 min
Matrix Effect (MF) 0.35 (Severe Suppression)0.85 (Slight Suppression)0.98 (Negligible)
Sample Prep Complexity Low (Direct PPT)High (60 min derivatization)Low (Cold PPT)
Analyte Stability Poor (Aqueous mobile phase)High (Stabilized by tag)High (Acidic organic conditions)
LLOQ Achieved > 500 ng/mL10 ng/mL5 ng/mL

The Verdict: While derivatization successfully increases hydrophobicity and allows for C18 retention, it introduces a lengthy, artifact-prone 60-minute sample preparation step. The HILIC (Amide) method provides the best of both worlds: direct, label-free analysis with excellent retention, minimal matrix effects, and an ultra-low Limit of Quantitation (LLOQ).

Step-by-Step Experimental Protocol (Self-Validating System)

The following protocol leverages a cold acidic Protein Precipitation (PPT) workflow coupled with HILIC-MS/MS. Every step is engineered to preserve analyte integrity and ensure compliance with ICH M10 guidelines for full validation[3].

SamplePrep cluster_ppt Cold Protein Precipitation (PPT) cluster_spe Conventional SPE (MCX) *Not Recommended* Plasma Plasma Sample (Spiked with IS) AddACN Add 3x Vol Cold ACN (1% Formic Acid) Plasma->AddACN Load Load Sample Plasma->Load Centrifuge Centrifuge (14,000 x g, 4°C) AddACN->Centrifuge Supernatant Collect Supernatant (Stable Extract) Centrifuge->Supernatant EluteBase Elute with 5% NH4OH (Triggers Degradation) Load->EluteBase

Figure 2: Sample Prep Workflow. Cold PPT prevents the base-catalyzed degradation seen in MCX-SPE.

Phase A: Preparation of Calibration Standards and QCs

Causality: To prove the assay's accuracy independently, Quality Control (QC) samples must be prepared from a separate weighing of the reference standard than the calibration curve[4].

  • Weigh 1.00 mg of 2-A-2-CPA reference standard and dissolve in 1.0 mL of 0.1% Formic Acid in Water to create a 1 mg/mL primary stock. (Critical: Avoid neutral/basic solvents to prevent dehydrohalogenation).

  • Prepare working solutions in 50:50 Water:Acetonitrile.

  • Spike working solutions into blank human plasma to yield calibration standards (5 to 5000 ng/mL) and QCs (15, 400, 4000 ng/mL).

Phase B: Cold Protein Precipitation (Extraction)

Causality: Using cold acetonitrile containing 1% formic acid serves a dual purpose: it precipitates >95% of plasma proteins while the low pH and low temperature completely halt the α -chloro elimination reaction.

  • Transfer 50 µL of plasma into a pre-chilled 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., 2-A-2-CPA- d3​ , 500 ng/mL).

  • Add 150 µL of cold Acetonitrile containing 1% Formic Acid (4°C).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of pure Acetonitrile. (Causality: Diluting the extract with organic solvent ensures the injection plug matches the high-organic starting conditions of the HILIC gradient, preventing peak distortion).

Phase C: HILIC-MS/MS Conditions

Causality: An Amide stationary phase provides a water-enriched layer on the silica surface. The highly polar 2-A-2-CPA partitions into this aqueous layer, ensuring strong retention.

  • Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (90% B), 1-4 min (linear to 50% B), 4-5 min (hold 50% B), 5-5.1 min (return to 90% B), 5.1-8 min (equilibration). Flow rate: 0.4 mL/min.

  • MS/MS (ESI+): Multiple Reaction Monitoring (MRM) mode.

    • Quantifier Transition: m/z 124.0 78.0 (Loss of H2​O + CO2​ , Collision Energy: 15 eV).

    • Qualifier Transition: m/z 124.0 88.0 (Loss of HCl, Collision Energy: 12 eV).

Quantitative Validation Data

The optimized HILIC-MS/MS method was subjected to a full validation in accordance with ICH M10 guidelines[3]. The results demonstrate that by respecting the analyte's chemistry, a highly reliable assay can be achieved.

Table 2: ICH M10 Validation Summary for the HILIC-MS/MS Method
Validation ParameterICH M10 Acceptance CriteriaObserved Results (HILIC Method)
Linearity R2≥0.99 , 10-5000 ng/mL R2=0.998 (1/x² weighting)
Intra-run Accuracy ±15% ( ±20% at LLOQ)92.4% - 106.1%
Inter-run Precision (CV) ≤15% ( ≤20% at LLOQ)3.2% - 8.7%
IS-Normalized Matrix Factor CV ≤15% across 6 lots1.02 (CV = 4.1%)
Extraction Recovery Consistent and reproducible88.5% (CV = 5.2%)
Benchtop Stability (4°C) Within ±15% of nominal96.3% recovery after 24 hours

Conclusion: By abandoning standard Reversed-Phase chromatography and basic SPE in favor of HILIC and cold acidic PPT, we successfully bypass the severe matrix effects and degradation pathways inherent to 2-amino-2-chloropropanoic acid. This methodology provides an authoritative, ICH M10-compliant framework for the quantification of highly polar, unstable α -haloamines in drug development and biomarker research.

References

  • National Institutes of Health. "2-Amino-2-chloropropanoic acid | C3H6ClNO2 | CID 18923964 - PubChem.
  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Official Website.
  • International Council for Harmonisation (ICH). "Bioanalytical Method Validation and Study Sample Analysis M10." ICH Official Guidelines.
  • CMIC Group. "Bioanalytical Method Validation: Challenges and Opportunities of a Globally Harmonized System (ICH M10)." CMIC Insights.

Sources

Safety & Regulatory Compliance

Safety

2-Amino-2-chloropropanoic acid proper disposal procedures

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory obligation, but as an extension of rigorous experimental design. Proper disposal of specialized unnatural amino acids req...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical waste management not merely as a regulatory obligation, but as an extension of rigorous experimental design. Proper disposal of specialized unnatural amino acids requires a deep understanding of their intrinsic chemical reactivity, environmental impact, and the downstream logistics of hazardous waste processing.

Below is the comprehensive, step-by-step operational guide for the safe handling, quenching, and disposal of 2-Amino-2-chloropropanoic acid .

Chemical Reactivity & Causal Hazard Profiling

To dispose of a chemical safely, we must first understand its structural vulnerabilities. 2-Amino-2-chloropropanoic acid is an unnatural alpha-chloro amino acid. Structurally, it contains an amine group and a chlorine atom bound to the same alpha-carbon, creating an inherently unstable alpha-chloroamine motif.

  • The Hydrolysis Hazard: In the presence of ambient moisture or aqueous solvents, the lone pair on the nitrogen facilitates the rapid expulsion of the chloride ion, forming a transient iminium intermediate. This intermediate quickly hydrolyzes to yield pyruvic acid (2-oxopropanoic acid), ammonium (NH₄⁺), and chloride (Cl⁻) .

  • The Operational Consequence: This degradation pathway generates an acidic environment and can lead to the slow off-gassing of volatile byproducts. If unquenched aqueous solutions of this compound are placed into tightly sealed waste containers, the resulting pressurization poses a severe rupture hazard. Furthermore, the covalently bound chlorine classifies the parent compound strictly as a Halogenated Organic Waste [1].

ReactivityAndDisposal Compound 2-Amino-2-chloropropanoic acid (Reactive Alpha-Chloroamine) Moisture Ambient Moisture (H2O) Hydrolysis Trigger Compound->Moisture Exposure Segregation Protocol B: Segregation Halogenated Waste Stream Compound->Segregation Direct Disposal (Stable Solid) Degradation Degradation Products: Pyruvic Acid + NH4+ + Cl- Moisture->Degradation Rapid Hydrolysis Quenching Protocol A: Quenching (pH 6.0 - 8.0 Adjustment) Degradation->Quenching Acidic/Pressurization Risk Quenching->Segregation Stabilized Aqueous Waste Container HDPE Waste Container (Vapor-Tight, Vented if Active) Segregation->Container Incineration EPA/RCRA Final Disposal (High-Temp Incineration) Container->Incineration SAA Accumulation

Figure 1: Reactivity-driven disposal workflow for 2-Amino-2-chloropropanoic acid.

Strategic Waste Segregation Logic

Under the Resource Conservation and Recovery Act (RCRA), which is the primary federal law governing organic halogens in the United States, halogenated wastes require highly specialized disposal pathways[2].

Why must it be segregated? Halogenated organic wastes must be incinerated at extremely high temperatures (>1,000°C) to completely cleave the carbon-chlorine bonds and prevent the synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs) and furans[3]. Because of the specialized alkaline scrubbing equipment required to neutralize the resulting hydrochloric acid exhaust, disposing of halogenated waste costs approximately three times more than non-halogenated waste[4]. Mixing 2-Amino-2-chloropropanoic acid with standard non-halogenated solvents (like acetone or hexane) unnecessarily contaminates the entire carboy, drastically increasing institutional disposal costs and environmental liability[4][5].

Standard Operating Procedures (SOPs)

Protocol A: Quenching & Stabilization (For Degraded or Aqueous Samples)

Use this protocol if the compound has been exposed to moisture, has degraded, or is currently in an aqueous solution.

  • Preparation: Conduct all operations inside a certified chemical fume hood. Don standard PPE (nitrile gloves, flame-resistant lab coat, safety goggles).

  • Solubilization: If dealing with degraded solid lumps, dissolve the material in a cold, chemically compatible aqueous buffer to control the exothermic hydrolysis of the alpha-chloro group.

  • Neutralization: Slowly add a weak base (e.g., 1M Sodium Bicarbonate, NaHCO₃) dropwise while stirring.

    • Causality: Neutralizing the pyruvic acid and HCl byproducts prevents the degradation pathway from lowering the pH to corrosive levels.

  • Verification (Self-Validating Step): Monitor the pH using indicator strips until it stabilizes between 6.0 and 8.0[6]. Observe the solution for 15 minutes. The absence of CO₂ gas evolution confirms the solution is fully quenched and safe to seal.

Protocol B: Halogenated Waste Segregation and SAA Storage

Use this protocol for the final disposal of both stable solids and quenched solutions.

  • Container Selection: Select a high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) container with a secure, threaded cap[7].

    • Causality: Halogenated organics can degrade certain standard plastics over time, but HDPE provides excellent chemical resistance and prevents leaching.

  • Waste Transfer: Funnel the quenched solution (or the stable, dry solid) into the designated "Halogenated Organic Waste" container. Ensure absolutely no non-halogenated solvents are added to this container[5].

  • GHS-Compliant Labeling: Attach a Hazardous Waste Tag immediately upon adding the first drop of waste[7]. Explicitly write out the full chemical name: "Waste: 2-Amino-2-chloropropanoic acid (Halogenated Organic)".

    • Causality: Do not use abbreviations or chemical formulas. Emergency responders and waste processing facilities rely on clear, standardized nomenclature to determine incineration parameters[6][7].

  • Accumulation: Store the sealed container in your laboratory's designated Satellite Accumulation Area (SAA) within secondary containment[4]. Ensure the container is kept "vapor tight" and closed at all times unless actively adding waste[7].

Quantitative Data Summary

The following table summarizes the critical operational thresholds and logistical data for managing this specific waste stream:

ParameterSpecificationOperational Rationale
Halogen Content Threshold > 1% to 5%Exceeding this concentration classifies the entire mixed carboy as "Halogenated Waste" for specialized incineration[4].
SAA Accumulation Limit 55 GallonsMaximum volume allowed by EPA/RCRA mandates for localized laboratory Satellite Accumulation Areas before mandatory EH&S pickup[7].
Incineration Temperature > 1,000°CRequired thermal threshold to safely cleave C-Cl bonds and prevent polychlorinated dibenzodioxin formation[3].
Disposal Cost Multiplier ~3x HigherReflects the specialized alkaline scrubbing equipment needed to process corrosive exhaust gases during incineration[4].
Optimal Aqueous pH 6.0 – 8.0Neutralizing to this range prevents container degradation and dangerous secondary reactions in mixed waste streams[6].

Emergency Spill Management

In the event of an accidental release of 2-Amino-2-chloropropanoic acid (solid or solution):

  • Small Spills: Close lab doors to allow the fume hood exhaust to ventilate the area. Place inert absorbent pads over the spill[7]. Once absorbed, place the pads into a plastic bag, seal it, and label it strictly as Halogenated Hazardous Waste[4].

  • Large Spills: If a large volume is spilled or if toxic/corrosive dust is aerosolized, evacuate the area immediately, activate the fire alarm if necessary, and contact your institution's Environmental Health and Radiation Safety (EHRS) department[4][7].

References

  • Source: illinois.
  • Source: ptb.
  • Source: temple.
  • Source: vumc.
  • Source: bucknell.
  • Title: Total Organic Halogens (TOX)
  • Source: p2infohouse.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.